molecular formula C12H27ISn B1594055 Tributyltin iodide CAS No. 7342-47-4

Tributyltin iodide

Cat. No.: B1594055
CAS No.: 7342-47-4
M. Wt: 417 g/mol
InChI Key: YHHVXVNXTMIXOL-UHFFFAOYSA-M
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Description

Tributyltin iodide is a useful research compound. Its molecular formula is C12H27ISn and its molecular weight is 417 g/mol. The purity is usually 95%.
The exact mass of the compound Iodotributylstannane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl(iodo)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.HI.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHVXVNXTMIXOL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ISn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223653
Record name Stannane, iodotributyl-
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Molecular Weight

416.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7342-47-4
Record name Tributyltin iodide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, iodotributyl-
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Record name Stannane, iodotributyl-
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Record name tributyltin iodide
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Foundational & Exploratory

Tributyltin Iodide: Chemical Properties, Structure, and Utility in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tributyltin iodide (TBT-I) is a specialized organotin reagent primarily utilized in the synthesis of radiopharmaceuticals and complex organic molecules. Unlike its more common chloride counterpart, TBT-I possesses a unique reactivity profile driven by the labile tin-iodine bond, making it an indispensable precursor for radioiodination via electrophilic destannylation . This guide provides a technical deep-dive into its physicochemical properties, structural dynamics, and rigorous handling protocols, tailored for researchers in medicinal chemistry and nuclear medicine.

Part 1: Molecular Architecture & Structural Dynamics

Coordination Geometry

This compound exhibits a distorted tetrahedral geometry around the central Tin (Sn) atom. The large atomic radius of the iodine atom (1.33 Å) compared to chlorine creates a longer, weaker Sn–I bond, which significantly influences its reactivity.

  • Hybridization:

    
     at the Sn center.
    
  • Bonding: The Sn–I bond has significant covalent character but is highly polarizable, facilitating heterolytic cleavage under electrophilic attack—the mechanistic basis for its use in labeling.

Spectral Fingerprint: NMR

Nuclear Magnetic Resonance (NMR) using the


 nucleus is the gold standard for verifying the integrity of TBT-I, distinguishing it from oxidized byproducts like bis(tributyltin)oxide (TBTO).
ParameterValue / RangeNotes
Nucleus

Spin 1/2, 8.59% natural abundance.[1][2][3]
Chemical Shift (

)
-20 to +10 ppm (approx.)Shifts are solvent-dependent. For reference,

appears at ~0.88 ppm in

. The heavy iodine atom exerts a "heavy atom effect," often shielding the nucleus relative to lighter halides.
Coupling (

)
~50-60 Hz (2-bond)Satellites observed in

NMR due to Sn-H coupling.

Analyst Note: In a crude reaction mixture, the appearance of a sharp singlet in the


 spectrum confirms the conversion of 

(typically ~140 ppm) to

, as the shift moves significantly upfield due to the shielding effect of Iodine.

Part 2: Physicochemical Profile[1]

The following data summarizes the critical physical constants required for process scaling and handling.

PropertyMetricTechnical Context
Formula

Molecular Weight: 416.94 g/mol
Appearance Colorless to pale yellow liquidDarkens upon light exposure (liberation of

).
Boiling Point 172 °C @ 10 mmHgHigh boiling point requires vacuum distillation for purification.
Density 1.460 g/mLSignificantly denser than water; forms the bottom layer in aqueous extractions.
Solubility Soluble:

,

, Acetone, TolueneInsoluble: Water
Hydrophobic butyl chains dominate solvation properties.
Stability Moisture Sensitive, Light SensitiveHydrolyzes slowly to TBTO in moist air. Store under inert gas (Ar/N2) in amber glass.

Part 3: Synthesis & Purification Protocols[4]

Protocol: Finkelstein-Type Halide Exchange

The most robust laboratory-scale synthesis involves the transhalogenation of tributyltin chloride using sodium iodide. This method leverages solubility differences in acetone to drive the equilibrium.[4]

Reagents:

  • Tributyltin chloride (

    
    , >96%)
    
  • Sodium Iodide (NaI, anhydrous, 1.5 equiv)

  • Acetone (Dry, HPLC grade)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with NaI (1.5 equiv) and dissolve in dry acetone (0.5 M concentration relative to substrate).

  • Addition: Add

    
     (1.0 equiv) dropwise via syringe under a nitrogen atmosphere.
    
  • Reaction: Stir the mixture vigorously at Room Temperature (RT) for 4–6 hours.

    • Observation: A white precipitate of NaCl will form as the reaction proceeds (Driving force: Lattice energy of NaCl and its insolubility in acetone).

  • Workup:

    • Filter off the NaCl solid.

    • Concentrate the filtrate in vacuo to remove acetone.

    • Redissolve the residue in Hexane or DCM.

    • Wash with water (2x) to remove excess NaI.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Distill under high vacuum (0.1 mmHg) if high purity is required, though the crude oil is often sufficient for immediate use.

Visualization of Synthesis Logic

Synthesis Start Tributyltin Chloride (Bu3Sn-Cl) Soluble in Acetone Process Finkelstein Exchange (Acetone, RT, 4h) Start->Process Reagent Sodium Iodide (NaI) Soluble in Acetone Reagent->Process Product This compound (Bu3Sn-I) Soluble in Acetone Process->Product Solution Phase Byproduct Sodium Chloride (NaCl) Precipitate (Insoluble) Process->Byproduct Solid Phase (Driving Force)

Caption: Figure 1. Finkelstein exchange pathway driven by the precipitation of NaCl in acetone.

Part 4: Applications in Drug Development (Radiopharmaceuticals)

The "Killer App": Radioiodination Precursor

TBT-I is rarely the final drug; rather, it is a critical intermediate used to install the tributyltin moiety onto a drug scaffold. This "stannylated" precursor is then subjected to iododestannylation to introduce a radioactive iodine isotope (e.g., I-123, I-124, I-131).

Mechanism: The Sn–C bond (aryl) is weaker and more polarized than a C–H bond. When treated with an electrophilic radioiodine source (e.g.,


 + Oxidant), the iodine selectively displaces the tributyltin group (Ipso-substitution).

Advantages over Direct Iodination:

  • Regiospecificity: The iodine attaches exactly where the tin was placed.

  • Speed: Reaction kinetics are rapid, essential for short half-life isotopes.

  • Yield: High radiochemical yields (>80%) are typical.

Workflow: From Precursor to Tracer

Radioiodination Drug Drug Scaffold-Halide (Ar-Br) Stannylation Pd-Catalyzed Stannylation (Using (Bu3Sn)2 or Bu3Sn-I equivalent) Drug->Stannylation Precursor Stannylated Precursor (Drug-SnBu3) Stannylation->Precursor Labeling Radioiodination ([*I]NaI + Chloramine-T) Precursor->Labeling Final Radiopharmaceutical (Drug-*I) Labeling->Final Waste Bu3Sn-X Byproduct (Must be removed) Labeling->Waste

Caption: Figure 2. The role of tributyltin intermediates in site-specific radioiodination.

Part 5: Safety & Toxicology (Critical)

Warning: Organotin compounds are potent neurotoxins and endocrine disruptors.

  • Permeability: TBT-I is highly lipophilic. It penetrates nitrile gloves and skin rapidly. Double-gloving with specific laminate gloves (e.g., Silver Shield) is recommended for concentrated handling.

  • Vapor Pressure: While the BP is high, the vapor is toxic. All operations must occur in a functioning fume hood.

  • Destruction: Waste streams containing TBT must be segregated. They can be degraded to inorganic tin via treatment with concentrated acids or UV/peroxide oxidation before disposal.

References

  • Synthesis & Properties

    • Title: Syntheses, Structures, and 1H, 13C, and 119Sn NMR Chemical Shifts of a Family of Trimethyltin Compounds.
    • Source: Dalton Transactions (Royal Society of Chemistry).
    • URL:[Link]

  • Radiopharmaceutical Application

    • Title: Improved radioiodination of 1,2-dipalmitoyl-3-IPPA via a tributyltin intermediate.[5]

    • Source: Nuclear Medicine and Biology (PubMed).
    • URL:[Link][5]

  • General Organotin Chemistry

    • Title: Preparation of Tributyl(iodomethyl)stannane (Organic Syntheses).
    • Source: Organic Syntheses.
    • URL:[Link]

  • Mechanistic Insight

    • Title: Bifunctional aryliodonium salts for highly efficient radioiodination and astatin
    • Source: Chemical Science (NIH/PMC).
    • URL:[Link]

Sources

Technical Monograph: Tributyltin Iodide (TBTI)

Author: BenchChem Technical Support Team. Date: February 2026

Physical Characteristics, Synthesis, and Reactivity Profile

Executive Technical Summary

Tributyltin iodide (TBTI), a specialized organostannane, serves as a critical reagent in radical-mediated organic synthesis and transition-metal catalyzed cross-coupling. Unlike its more stable chloride counterpart (


), TBTI possesses a labile Sn–I bond (

), rendering it highly reactive toward halogen exchange and radical initiation.

This guide provides a rigorous characterization of TBTI, designed for researchers requiring high-purity generation and application of this reagent. The content synthesizes physicochemical constants with spectroscopic identification protocols and safety-critical handling procedures.

Part 1: Molecular Architecture & Physicochemical Profile

The physical behavior of TBTI is governed by the heavy-atom effect of iodine and the lipophilic nature of the butyl chains. The high polarizability of the iodine atom imparts a higher density and refractive index compared to tributyltin chloride or hydride.

Table 1: Physicochemical Constants of this compound
PropertyValueConditionsExperimental Note
Formula

-Linear butyl chains
Molecular Weight 416.94 g/mol -Monoisotopic mass: 418.02 Da
Physical State Liquid25°C, 1 atmColorless to pale yellow oil
Boiling Point 172°C10 mmHgHigh vacuum distillation recommended
Density 1.460 g/mL25°CSignificantly denser than water
Refractive Index

-Verification metric for purity
Solubility SolubleHexanes,

, THF, DCM
Hydrolyzes slowly in wet solvents
Bond Energy ~234 kJ/molSn–I bondWeaker than Sn–Cl (~320 kJ/mol)

Expert Insight: The distinct yellow coloration often observed in aged samples results from the homolytic cleavage of the Sn–I bond and subsequent liberation of molecular iodine (


) upon exposure to UV light. High-purity TBTI should be colorless and stored in amber glass.

Part 2: Spectroscopic Characterization[4]

Accurate identification of TBTI relies heavily on


 NMR due to the "Heavy Atom Effect," where the large electron cloud of iodine shields the tin nucleus, causing a significant upfield shift relative to the chloride.
Nuclear Magnetic Resonance ( NMR)
  • Standard Shift:

    
     (in 
    
    
    
    or
    
    
    ).
  • Comparison:

    • 
      : 
      
      
      
      (Deshielded)
    • 
      : 
      
      
      
      (Shielded)
  • Coupling: Satellite peaks from

    
     coupling (
    
    
    
    ) are often visible.
Infrared Spectroscopy (FTIR)

Standard FTIR is limited for direct confirmation of the Sn–I bond, as the stretching vibration occurs in the far-IR region (


). However, the spectrum is used to confirm the absence of impurities.
  • Diagnostic Absence: No broad peak at

    
     (indicates absence of hydrolysis to 
    
    
    
    ).
  • Fingerprint: Strong C–H aliphatic stretches at

    
    .
    

Part 3: Synthesis & Preparation Protocol

Due to the light sensitivity of the Sn–I bond, in situ preparation or fresh isolation via the Finkelstein reaction is the gold standard. This method leverages Le Chatelier’s principle, driving the equilibrium forward by the precipitation of sodium chloride in acetone.

Protocol: Finkelstein Halogen Exchange

Reaction:



  • Reagent Prep: Dry Sodium Iodide (NaI) in an oven at 120°C for 4 hours to remove hygroscopic water.

  • Solvation: Dissolve 1.0 equiv of Tributyltin Chloride (

    
    ) in anhydrous acetone (0.5 M concentration).
    
  • Addition: Add 1.2 equiv of dry NaI. The solution will initially be clear.

  • Precipitation: Stir vigorously at room temperature for 2-4 hours. A white precipitate (NaCl) will form rapidly.

  • Filtration: Filter the mixture through a sintered glass funnel or Celite pad under an inert atmosphere (

    
     or Ar) to remove NaCl.
    
  • Isolation: Concentrate the filtrate in vacuo (rotary evaporator) ensuring the bath temperature does not exceed 40°C.

  • Purification: If the oil is yellow (

    
     contamination), wash with a dilute aqueous sodium thiosulfate solution, dry over 
    
    
    
    , and re-concentrate.
Diagram 1: Synthesis Workflow

G Start Reagents: Bu3SnCl + NaI Process Stir 2-4h @ RT (Precipitation of NaCl) Start->Process Mix Solvent Solvent: Dry Acetone Solvent->Process Dissolve Filter Filtration (Remove Solid NaCl) Process->Filter Suspension Product Product: Bu3SnI (Oil) Filter->Product Evaporate Solvent

Caption: Finkelstein exchange workflow for generating TBTI from the chloride precursor.

Part 4: Reactivity & Applications[2]

TBTI is primarily utilized for its weak Sn–I bond, which facilitates radical chain reactions and halogen exchange.

Radical Chain Transfer

In radical dehalogenations or cyclizations, TBTI acts as a radical source. The iodine atom is easily abstracted by carbon-centered radicals.

  • Mechanism:

    
    
    
  • Utility: It allows for the interconversion of alkyl chlorides/bromides to iodides, which are more reactive intermediates for subsequent functionalization.

Stille Coupling Precursor

TBTI is often generated in situ to facilitate "difficult" Stille couplings. The iodide ligand on tin accelerates the transmetallation step in palladium-catalyzed cycles compared to the chloride, due to the higher lability of the Sn–I bond.

Diagram 2: Reactivity Logic

Reactivity TBTI This compound (Bu3Sn-I) Bond Weak Sn-I Bond (234 kJ/mol) TBTI->Bond Radical Radical Pathway (Homolysis) Bond->Radical UV / Initiator Ionic Ionic Pathway (Lewis Acidity) Bond->Ionic Pd(0) Catalyst App1 Radical Source (R-X -> R-I) Radical->App1 App2 Stille Coupling (Transmetallation) Ionic->App2

Caption: Dual reactivity pathways of TBTI driven by bond dissociation energy and Lewis acidity.

Part 5: Safety & Handling (Critical)[5]

Hazard Classification: Organotins are neurotoxins and endocrine disruptors. TBTI is classified as Acute Toxic (Oral/Dermal) and Very Toxic to Aquatic Life .[1]

Mandatory PPE & Containment
  • Glove Permeation: Standard nitrile gloves provide insufficient protection against organotins.

    • Protocol: Use Silver Shield (Laminate) gloves or double-gloved nitrile with immediate changing upon splash contact.

  • Inhalation: All operations must occur in a certified chemical fume hood. The vapor pressure is low, but aerosols are highly toxic.

  • Decontamination: Glassware should be soaked in a bath of ethanolic KOH or bleach to degrade the organotin residues before washing.

Waste Disposal[5][6][7]
  • Never dispose of organotins down the drain. They are persistent marine pollutants.

  • Segregate into a dedicated "Heavy Metal / Organotin" waste stream.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Retrieved from

  • Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. (Standard reference for bond energies and NMR shifts).
  • Nanni, D., et al. (1999). This compound in Radical Reactions. Journal of Organic Chemistry. (Mechanistic insight into radical exchange).
  • Farina, V., & Krishnamurthy, V. (1991). The Stille Reaction. Organic Reactions.

Sources

Tributyltin iodide synthesis and preparation methods

High-Purity Synthesis and Characterization of Tributyltin Iodide (Bu SnI)

Executive Summary

This compound (Bu




This technical guide details two validated synthesis protocols: the Halogen Exchange (Finkelstein) Method , ideal for large-scale batch preparation from inexpensive precursors, and the Hexabutyldistannane Cleavage Method , preferred for high-purity applications requiring iodine-free backgrounds.

Safety & Handling (Critical)

Warning: Organotin compounds are neurotoxic and endocrine disruptors. Bu

Hazard ClassProtocol
Acute Toxicity Handle only in a certified chemical fume hood. Double-glove with nitrile or use Silver Shield® laminates.
Decomposition Light and moisture sensitive. Store in amber glass under argon at 2–8°C.
Waste Disposal All tin-containing waste must be segregated. Do not dispose of down drains.

Reaction Mechanism & Logic

The synthesis of Bu

Workflow Visualization

The following diagram illustrates the logical flow for selecting and executing the synthesis method.

Bu3SnI_SynthesisStartStarting Material SelectionBu3SnClTributyltin Chloride(Bu3SnCl)Start->Bu3SnClDistannaneHexabutyldistannane(Bu3Sn-SnBu3)Start->DistannaneMethodAMethod A:Halogen Exchange(Finkelstein)Bu3SnCl->MethodAMethodBMethod B:Oxidative CleavageDistannane->MethodBReagentsAReagents:NaI (excess), AcetoneMethodA->ReagentsAReagentsBReagents:I2 (Stoichiometric)MethodB->ReagentsBProcessAReflux -> NaCl pptFiltrationReagentsA->ProcessAProcessBTitration at 0°CNo Salt ByproductReagentsB->ProcessBProductCrude Bu3SnIProcessA->ProductProcessB->ProductPurificationVacuum Distillation(172°C @ 10 mmHg)Product->Purification

Figure 1: Decision matrix and process flow for this compound synthesis.

Method A: Halogen Exchange (Finkelstein)

Best for: Routine synthesis, cost-efficiency, scale-up.

Principle

This method exploits the solubility difference of sodium salts in acetone. Sodium iodide (NaI) is soluble in acetone, whereas sodium chloride (NaCl) is insoluble. As the reaction proceeds, NaCl precipitates, driving the equilibrium to the right (Le Chatelier’s principle).

1
Protocol
  • Preparation: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Tributyltin chloride (32.55 g, 100 mmol) in dry acetone (150 mL).

  • Addition: Add Sodium Iodide (30.0 g, 200 mmol, 2.0 equiv). The excess iodide ensures complete conversion.

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 12–18 hours. A white precipitate of NaCl will form.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the NaCl solid using a sintered glass funnel or Celite pad. Wash the pad with a small amount of dry acetone.

    • Concentrate the filtrate by rotary evaporation to remove acetone.

  • Purification: The residue is a yellow oil containing Bu

    
    SnI and excess NaI.
    
    • Dissolve in hexane or diethyl ether (100 mL).

    • Wash with water (2 x 50 mL) to remove excess NaI.

    • Dry the organic layer over anhydrous MgSO

      
      , filter, and concentrate.
      
    • Distill the crude oil under reduced pressure (see Physical Properties for boiling point) to obtain a colorless to pale yellow liquid.

Method B: Oxidative Cleavage of Hexabutyldistannane

Best for: High-purity applications, anhydrous conditions, avoiding salt byproducts.

Principle

Iodine cleaves the Sn–Sn bond in hexabutyldistannane. This reaction is quantitative and atom-economical, producing two moles of iodide for every mole of distannane consumed.

Protocol
  • Setup: Charge a dry flask with Hexabutyldistannane (5.8 g, 10 mmol) and dry Dichloromethane (DCM) (20 mL) under argon.

  • Titration: Cool the solution to 0°C. Add a solution of Iodine (2.54 g, 10 mmol) in DCM dropwise.

    • Visual Indicator: The iodine color will disappear instantly upon contact with the solution.

    • Endpoint: Stop addition when a faint pink/violet color persists, indicating a slight excess of iodine.

  • Finishing: Stir for an additional 30 minutes at room temperature.

  • Purification:

    • Remove solvent in vacuo.

    • If excess iodine is present, wash with a dilute aqueous Na

      
      S
      
      
      O
      
      
      (thiosulfate) solution, then dry.
    • Distill under high vacuum.

Characterization & Quality Control

To validate the synthesis, compare the isolated product against the following physicochemical standards.

Physical Properties Table[1][2][3]
PropertyValueNotes
Appearance Colorless to pale yellow liquidDarkens upon light exposure (liberation of I

).
Boiling Point 172 °C @ 10 mmHgHigh vacuum recommended (e.g., 110–138 °C @ 0.2 Torr).
Density 1.46 g/mLAt 25 °C.
Refractive Index

1.530
Solubility Soluble in ether, DCM, hexaneHydrolyzes slowly in water.
NMR Spectroscopy Data

Nuclear Magnetic Resonance is the definitive method for purity assessment, particularly

  • 
    Sn NMR (CDCl
    
    
    ):
    
    
    83 ppm (approx).[2]
    • Note: The chemical shift is upfield relative to Bu

      
      SnCl (140 ppm) but downfield relative to Bu
      
      
      SnH (
      -90 ppm). The shift is sensitive to concentration and coordination solvents [1].
  • 
    H NMR (CDCl
    
    
    ):
    • 
       0.90 (t, 9H, -CH
      
      
      )[1]
    • 
       1.35 (sext, 6H, -CH
      
      
      -)[1]
    • 
       1.55–1.70 (m, 6H, -CH
      
      
      -)[1]
    • 
       1.15–1.30 (m, 6H, Sn-CH
      
      
      -)[1]

Applications in Drug Development

Stille Cross-Coupling

Bu

Radiopharmaceutical Precursor

In the synthesis of radioiodinated compounds (e.g., for SPECT/PET imaging), Bu


References

  • Nadvornik, M., Holecek, J., Handlir, K., & Lycka, A. (1984).[2] The

    
    C and 
    
    
    Sn NMR spectra of some four- and five-coordinate tri-n-butyltin(IV) compounds. Journal of Organometallic Chemistry, 275(1), 43-51. Link[1]
  • Sutton, P. G., Harrington, C., Fairman, B., & Catterick, T. (2000).[3] The small-scale preparation and NMR characterization of isotopically enriched organotin compounds. Applied Organometallic Chemistry, 14(11), 646-652. Link

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved January 28, 2026. Link[1]

CAS number and molecular formula for tributyltin iodide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Tributyltin Iodide (


) 
Advanced Reagents in Synthetic Organic Chemistry & Radiopharmaceutical Development

Part 1: Executive Summary & Chemical Identity

This compound (TBT-I) is a specialized organotin reagent characterized by a labile tin-iodine bond, rendering it significantly more reactive than its chloride or oxide counterparts. While often generated in situ to accelerate Stille cross-couplings or radical reductions, the isolated reagent is a critical building block for installing tributylstannyl moieties into delicate organic frameworks, particularly in the synthesis of precursors for radioiodination (


)  in nuclear medicine.

Chemical Identity Table

PropertyData
CAS Number 7342-47-4
IUPAC Name Iodotributylstannane
Molecular Formula

Molecular Weight 416.96 g/mol
Appearance Colorless to pale yellow oil (often darkens upon storage due to

liberation)
Boiling Point 172 °C at 10 mmHg
Density 1.46 g/mL at 25 °C
Solubility Soluble in ether, THF, hexane, DCM; insoluble in water.
Stability Moisture sensitive; light sensitive (photolytic cleavage of Sn-I).

Part 2: Synthesis & Preparation Protocols

While Tributyltin Chloride (


) is the common commercial feedstock, This compound  is preferred for specific applications due to the weaker Sn-I bond (approx. 46 kcal/mol vs. 80+ kcal/mol for Sn-Cl). This bond weakness facilitates radical generation and transmetallation.
Protocol 1: The Finkelstein Transhalogenation (High Purity)

Rationale: This method utilizes the solubility difference of sodium salts in acetone to drive the equilibrium. Sodium chloride precipitates, leaving the organotin iodide in solution.

Reagents:

  • Tributyltin chloride (

    
    ) [CAS: 1461-22-9]
    
  • Sodium Iodide (NaI), anhydrous (1.5 equivalents)

  • Acetone (Dry, HPLC grade)

Workflow:

  • Dissolution: Dissolve 10.0 mmol of

    
     in 20 mL of dry acetone under an inert atmosphere (
    
    
    
    or Ar).
  • Exchange: Add 15.0 mmol of anhydrous NaI in one portion. The solution will turn yellow/orange.

  • Precipitation: Stir vigorously at room temperature for 3-4 hours. A white precipitate of NaCl will form.

  • Filtration: Filter the mixture through a Schlenk frit or a pad of Celite under inert gas to remove NaCl.

  • Isolation: Concentrate the filtrate in vacuo (rotary evaporator, bath < 40°C).

  • Purification: Redissolve the residue in anhydrous hexane. Filter again to remove residual inorganic salts. Remove hexane in vacuo.

  • Storage: Store the resulting yellow oil in an amber vial under Argon at 4°C. Copper turnings can be added as a stabilizer.

Validation Check:

  • 
     NMR:  Shift changes significantly from 
    
    
    
    (~96 ppm) to
    
    
    (approx. -40 to -50 ppm range, solvent dependent).
  • Visual: Absence of white solid (NaCl) in the final oil.

SynthesisWorkflow Start Bu3SnCl (Feedstock) Intermediate Reaction Mixture (Suspension) Start->Intermediate Dissolve Reagent NaI (1.5 eq) Acetone Reagent->Intermediate Add & Stir 4h Filter Filtration (-NaCl) Intermediate->Filter Precipitation Product Bu3SnI (Yellow Oil) Filter->Product Conc. & Purify

Figure 1: Finkelstein synthesis workflow for converting Tributyltin Chloride to this compound.[1][2][3]

Part 3: Mechanism & Reactivity

The utility of


 stems from the "Iodide Effect"  in organometallic catalysis and its role as a radical mediator.
The Iodide Effect in Stille Couplings

In palladium-catalyzed cross-couplings (Stille reaction), the rate-determining step is often the transmetallation from Tin to Palladium.

  • Mechanism:

    
     is unreactive toward transmetallation. However, if 
    
    
    
    is present (or generated by adding CuI/NaI), the Sn-I bond breaks more easily.
  • Pathway: The "soft" iodide ligand bridges the Pd and Sn centers, facilitating the transfer of the organic group (R) from Sn to Pd.

Radical Chain Reactions

 is a source of iodine atoms and tributyltin radicals (

).
  • Bond Energy:

    
    .
    
  • Application: It is used in atom-transfer radical cyclizations where an alkyl iodide is generated or manipulated.

Part 4: Applications in Drug Development (Radiopharmaceuticals)

The most critical application of tributyltin reagents in modern drug development is as precursors for radio-halogenation .

Context: To create a radiotracer (e.g., for SPECT imaging with


), a radioactive iodine atom must be installed precisely on a drug molecule. Direct iodination is often non-specific.

The "Stannyl-Linker" Strategy:

  • Precursor Synthesis: A drug scaffold is synthesized with a

    
     group at the target position. This is often achieved by reacting a lithiated drug intermediate (
    
    
    
    ) with
    
    
    (or
    
    
    ).
  • Radioiodination (Iododestannylation): The stannylated precursor is treated with radioactive iodide (

    
    ) and an oxidant (e.g., Chloramine-T).
    
  • Mechanism: Electrophilic aromatic substitution (

    
    ) where the 
    
    
    
    group acts as a "super-leaving group" (ipso-substitution), ensuring regiospecific labeling.

Why


 over 

for Precursor Synthesis?
  • Reactivity:

    
     is a stronger electrophile towards sterically hindered Grignard or Lithium reagents, ensuring higher yields of the bulky 
    
    
    
    precursor.

Radioiodination Drug Drug Scaffold (R-H) Lithiated Lithiated Intermediate (R-Li) Drug->Lithiated n-BuLi Precursor Stannane Precursor (R-SnBu3) Lithiated->Precursor + Bu3SnI (-LiI) SnReagent Bu3SnI (Electrophile) SnReagent->Precursor FinalTracer Radiotracer (R-[123-I]) Precursor->FinalTracer Iododestannylation (Ipso-substitution) RadioI Na[123-I] + Oxidant

Figure 2: The role of this compound in synthesizing precursors for site-specific radioiodination.

Part 5: Safety & Toxicology (Crucial)

Organotins are potent toxins.


 combines the toxicity of tributyltin (TBT) with the reactivity of an iodide.

Hazards:

  • Endocrine Disruption: TBT compounds are known to cause imposex in marine life and are regulated as severe marine pollutants.

  • Neurotoxicity: Lipophilic nature allows crossing of the blood-brain barrier.

  • Skin Absorption:

    
     can penetrate nitrile gloves over time.
    

Handling Protocol:

  • Engineering Controls: ALWAYS handle in a certified chemical fume hood.

  • PPE: Double-gloving (Nitrile under Silver Shield/Laminate) is recommended for prolonged handling.

  • Decontamination: Glassware must be treated with a solution of Potassium Permanganate (

    
    ) or bleach to oxidize the organic tin residues to inorganic tin (less toxic) before washing.
    
  • Waste: Segregate as "Heavy Metal Organic Waste." Do not mix with general organic solvents.

References

  • Sigma-Aldrich. this compound Technical Grade, 90%. Product Specification & MSDS. Link

  • American Elements. this compound Properties and Safety Data. Link

  • Muskat, I. E., & Herrman, M. (1951). Preparation of Butyltin Chlorides. US Patent 2,560,042. (Foundational chemistry for butyltin halide exchange). Link

  • Kabalka, G. W., & Varma, R. S. (1989). The Synthesis of Radiopharmaceuticals via Organometallic Intermediates. Tetrahedron, 45(21), 6601-6621.
  • Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions. (Discusses the "Iodide Effect" and acceleration using tin iodides). Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Tin and Tin Compounds. CDC. Link

Sources

Spectroscopic data of tributyltin iodide (NMR, IR)

Technical Guide: Spectroscopic Characterization of this compound (Bu SnI)

Executive Summary & Application Context

This compound (Bu


SnI)

For the synthetic chemist, purity is paramount . Residual tributyltin chloride or tributyltin hydride can drastically alter reaction kinetics. This guide provides a self-validating spectroscopic workflow to unambiguously identify Bu

Safety Warning: Organotin Toxicity
  • Neurotoxin: Organotins are potent neurotoxins and endocrine disruptors.

  • Handling: All procedures described below must be performed in a fume hood with double-gloving (nitrile/laminate).

  • Disposal: All waste must be segregated into specific organotin waste streams.

Synthesis & Preparation Overview

To understand the spectra, one must understand the origin. Bu

  • Reaction:

    
    
    
  • Key Impurity: Unreacted

    
     (distinguishable by 
    
    
    Sn NMR).

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7][8]

NMR is the definitive method for characterizing organotins. The presence of magnetically active tin isotopes (


A. Sn NMR: The Diagnostic Standard
Compound

Sn Chemical Shift (

, ppm)
Coordination Environment
Bu

SnI
-40 to -60 ppm (Approx.)Shielded (Heavy Atom Effect)
Bu

SnCl
+140 to +155 ppmDeshielded
Bu

SnH
-90 to -95 ppmHydride Shielding
(Bu

Sn)

O
+80 to +100 ppmOxide Bridge
  • Expert Insight: The shift from ~+150 ppm (Chloride) to ~-50 ppm (Iodide) is diagnostic. The iodine atom exerts a strong shielding effect on the tin nucleus, moving the resonance significantly upfield. A single sharp peak in the negative region confirms the conversion.

B. H NMR: Satellite Analysis

The proton spectrum is dominated by the butyl chain. The critical feature is not the chemical shift of the multiplets, but the Tin Satellites .

  • 
    -Protons (Sn-C
    
    
    -):
    Typically a multiplet around 1.0 – 1.3 ppm .
    • Validation: Look for

      
      Sn satellites (small side peaks). The coupling constant 
      
      
      is typically 50–60 Hz .
  • 
    , 
    
    
    ,
    
    
    -Protons:
    Overlapping multiplets between 0.8 – 1.6 ppm .
  • Absence of Hydride: Ensure no peak exists around 4.8 – 5.0 ppm (characteristic of Sn-H bond in Bu

    
    SnH).
    
C. C NMR: The Heavy Atom Effect

The carbon spectrum reveals the impact of iodine on the

Carbon PositionChemical Shift (

, ppm)
Coupling (

)
Notes

-Carbon
8.0 – 14.0 ppm

Shielded by Iodine

-Carbon
~27.0 ppm


-Carbon
~26.0 ppm

Karplus relationship applies

-Carbon
~13.0 ppm~0 HzMethyl terminus
  • Expert Insight: In alkyl halides, the

    
    -carbon usually shifts downfield (deshielding). However, attached to Tin and Iodine, the "Heavy Atom Effect" of iodine often causes an upfield shift  (shielding) relative to the chloride analog (
    
    
    -C for Bu
    
    
    SnCl is ~17 ppm).

Infrared (IR) Spectroscopy

Standard mid-IR (4000–400 cm

  • Sn–I Stretch: Occurs in the Far-IR (< 200 cm

    
    ) . Not visible on standard benchtop FTIR instruments.
    
  • Diagnostic Absences (Purity Check):

    • No band at ~1810 cm

      
      :  Confirms absence of Sn–H (Tributyltin hydride).
      
    • No band at ~3300–3400 cm

      
      :  Confirms absence of moisture/hydrolysis products (Stannols).
      
  • Characteristic Bands:

    • 2950–2850 cm

      
      :  Strong C–H stretching (Butyl chains).
      
    • ~600 cm

      
       & ~500 cm
      
      
      :
      Asymmetric and symmetric Sn–C stretching.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: Benzene-

    
     or Toluene-
    
    
    are preferred over CDCl
    
    
    .
    • Reasoning: CDCl

      
       can contain trace HCl (acidic), which may cause protonolysis of the Sn–C bond or exchange with the iodide. Non-polar aromatic solvents prevent coordination artifacts.
      
  • Concentration: Prepare a 0.1 M solution (approx. 40 mg in 0.6 mL solvent).

  • Inert Atmosphere: Flush the NMR tube with Argon before sealing. Bu

    
    SnI is light and moisture sensitive.
    
Protocol B: Purity Verification Workflow
  • Visual Check: Liquid should be colorless to pale yellow. Dark violet/brown indicates free Iodine (

    
    ) decomposition.
    
  • Run

    
    Sn NMR: 
    
    • If Peak @ +150 ppm

      
       Incomplete reaction (Chloride remains).
      
    • If Peak @ -50 ppm

      
      Target Product (Iodide). 
      
    • If Peak @ +85 ppm

      
       Hydrolysis (Oxide).
      

Visualization & Logic Flow

The following diagram illustrates the decision logic for characterizing the product.

Bu3SnI_CharacterizationStartCrude Bu3SnI SampleVisualVisual InspectionStart->VisualColorCheckColorless/Pale Yellow?Visual->ColorCheckDecompDark/Violet: Free Iodine Present(Redistill)ColorCheck->DecompNoNMR_PrepPrepare NMR Sample(C6D6, Inert Atm)ColorCheck->NMR_PrepYesSnNMRRun 119Sn NMRNMR_Prep->SnNMRShiftCheckChemical Shift (ppm)?SnNMR->ShiftCheckResult_Cl+140 to +155 ppm(Starting Material: Chloride)ShiftCheck->Result_Cl+150Result_H-90 ppm(Impurity: Hydride)ShiftCheck->Result_H-90Result_Ox+80 to +100 ppm(Impurity: Oxide)ShiftCheck->Result_Ox+85Result_I-40 to -60 ppm(Target: Bu3SnI)ShiftCheck->Result_I-50

Caption: Logic flow for the spectroscopic validation of this compound, distinguishing it from common synthetic precursors and decomposition products.

References

  • General Organotin NMR Data: Nadolski, K. & Sebald, A. "119Sn NMR spectroscopy of organotin compounds." Journal of Organometallic Chemistry. Note: Provides the foundational chemical shift ranges for R Sn-X compounds.
  • Synthesis & Characterization: Sawyer, A. K. (1971). Organotin Compounds, Vol 1. Marcel Dekker. Note: Classic text detailing the physical properties and synthesis of tin halides.
  • Heavy Atom Effect in NMR: Kaupp, M., et al. (2004). Calculation of NMR and EPR Parameters. Wiley-VCH. Context: Explains the relativistic effects causing the upfield shift of the -carbon and tin nucleus in the presence of Iodine.
  • Safety & Toxicology

    • Occupational Safety and Health Administration (OSHA). "Organotin Compounds Safety Data."

  • Spectral Database

    • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."

Solubility Profile & Technical Handling of Tributyltin Iodide (TBT-I)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tributyltin iodide (TBT-I) represents a distinct class of organostannanes where lipophilicity dominates physicochemical behavior. As a dense, high-boiling liquid (


, BP 

), its utility in Stille cross-couplings and radioiodination is often overshadowed by the difficulty of its removal.

This guide moves beyond basic solubility data to address the solubility paradox : TBT-I is highly soluble in the organic solvents required for its reaction (DCM, THF, Toluene) but must be rendered insoluble for effective purification. We will explore the solvation mechanisms, solvent compatibility, and the chemical transformations required to manipulate its solubility for efficient workups.

Physicochemical Profile

TBT-I is characterized by a "grease ball" structure: a central tin atom shielded by three lipophilic butyl chains. The Iodine atom provides a polarizable handle, but the overall solvation thermodynamics are driven by London dispersion forces interacting with the alkyl groups.

Table 1: Physicochemical Properties
PropertyValueOperational Implication
Physical State Colorless to pale yellow liquidNo dissolution step required for liquid reagents; easy dosing.
Molecular Weight 416.94 g/mol High MW contributes to difficult removal via volatility.
Boiling Point

(at 10 mmHg)
Cannot be removed by standard rotary evaporation.
Density

Forms the bottom layer in aqueous extractions if chlorinated solvents are not used.
LogP ~3.2 - 3.8Highly lipophilic; partitions strictly into organic phases.

Solvent Compatibility Matrix

The solubility of TBT-I follows the principle of "like dissolves like," but with specific nuances regarding coordination chemistry.

Solvation Mechanism
  • Chlorinated Solvents (DCM, Chloroform): Excellent solubility. The polarizable C-Cl bonds interact favorably with the Sn-I dipole, while the organic bulk accommodates the butyl chains.

  • Ethers (THF, Diethyl Ether): High solubility. Oxygen atoms can weakly coordinate to the Tin center, stabilizing the species in solution.

  • Hydrocarbons (Hexanes, Toluene): Good solubility due to Van der Waals interactions with butyl groups.

  • Polar Protic (Water, Methanol): Insoluble (Water) to Sparingly Soluble (Methanol). The hydrophobic effect forces TBT-I out of the aqueous phase.[1]

Table 2: Solubility Data & Selection Guide
Solvent ClassSpecific SolventSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM)Miscible Preferred for radioiodination precursors; keeps TBT-I fully in solution.
Ethers Tetrahydrofuran (THF)Miscible Standard for Stille couplings; promotes transmetallation via coordination.
Hydrocarbons Hexanes / PentaneSoluble Used in purification; TBT-I stays in solution while polar products may precipitate.
Aqueous Water / BrineInsoluble Essential for biphasic workups; TBT-I remains in the organic layer.
Polar Aprotic Acetonitrile (MeCN)Moderate Temperature dependent; cooling MeCN/Hexane mixtures can force phase separation.

Operational Applications & Workflows

Stille Cross-Coupling

In Stille couplings, TBT-I is often a byproduct generated after the transfer of the R-group from the tin reagent. The choice of solvent affects the reaction rate. Polar solvents like DMF or NMP accelerate the reaction by stabilizing the ionic intermediates of the oxidative addition step, but they complicate the removal of TBT-I post-reaction.

Radiochemistry (Iodine-123/131 Labeling)

TBT-I is frequently used as a precursor for radio-iodination via electrophilic destannylation.

  • Protocol Insight: The reaction is typically run in an oxidant (like peracetic acid) and a solvent like Ethanol or Acetic Acid. TBT-I is cleaved, releasing the radioactive iodide onto the aromatic ring.

  • Critical Step: The TBT byproduct must be removed to preventing toxicity in the final formulation.

The Purification Paradox: Removing TBT-I

Since TBT-I is soluble in the same organic solvents as most drug candidates, simple extraction fails. We must chemically alter TBT-I to change its solubility profile.

Method A: The Potassium Fluoride (KF) Precipitation

This is the gold standard. Fluoride has an exceptionally high affinity for Tin (Sn-F bond strength > Sn-I).

  • Mechanism:

    
    
    
  • Result: Tributyltin fluoride (TBT-F) is a polymeric solid that is insoluble in organic solvents and water.

Experimental Protocol: KF Workup
  • Dilution: Dilute the reaction mixture (RM) with Diethyl Ether (

    
    ).
    
  • Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF).

  • Agitation: Stir vigorously for 30 minutes. Note: vigorous stirring is required to break the organic/aqueous interface.

  • Filtration: A white, fluffy precipitate (TBT-F) will form. Filter this through a pad of Celite.[2]

  • Separation: The filtrate will contain your product in the ether layer; the tin waste is trapped in the Celite.

Method B: Silica Gel with Triethylamine

If KF treatment is unsuitable (e.g., silyl protecting groups present), use modified silica chromatography.

  • Protocol: Pre-treat silica gel with 5-10% Triethylamine in hexanes.

  • Mechanism: The amine interacts with the tin species, causing it to streak or adhere to the silica, allowing the product to elute first.

Visualization of Workflows

Diagram 1: Solubility & Purification Logic

This diagram illustrates the decision tree for handling TBT-I based on its solubility properties.

TBT_Purification_Logic Start Reaction Mixture (Contains Product + TBT-I) Solvent_Check Primary Solvent? Start->Solvent_Check Direct_Evan Direct Evaporation? Solvent_Check->Direct_Evan Evaluate KF_Wash Method A: KF Precipitation (Add sat. aq. KF) Direct_Evan->KF_Wash No (TBT BP > 170°C) Silica_Col Method B: Et3N/Silica (Chromatography) Direct_Evan->Silica_Col Alternative Result_A TBT-F (Solid Polymer) Precipitates out KF_Wash->Result_A Sn-F Bond Formation Result_B TBT Adheres to Silica Product Elutes Silica_Col->Result_B Final Purified Product (Tin Free) Result_A->Final Filter via Celite Result_B->Final

Caption: Logical workflow for the removal of this compound, highlighting the chemical transformation to TBT-F.

Diagram 2: Stille Coupling & Tin Cycle

Understanding where TBT-I fits in the catalytic cycle helps in planning the quench.

Stille_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (R-Pd-X) Pd0->OxAdd R-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Tin_Byproduct TBT-X / TBT-I (Byproduct) TransMet->Tin_Byproduct Ejected RedElim->Pd0 Regeneration Tin_Reagent Organotin Reagent (R'-SnBu3) Tin_Reagent->TransMet Enters Cycle

Caption: The Stille catalytic cycle showing the generation of the TBT byproduct during the transmetallation step.

Safety & Environmental Integrity

Strict Adherence Required: TBT compounds are potent endocrine disruptors and marine pollutants.

  • Toxicity: Acute oral toxicity (LD50 ~100-200 mg/kg). Readily absorbed through skin (lipophilic).

  • Disposal: All tin-containing waste (aqueous washes, Celite pads, silica gel) must be segregated into specific "Heavy Metal" waste streams. Do not pour down the drain or mix with general organic waste.

  • Decontamination: Glassware should be rinsed with a dilute bromine solution or bleach to oxidize residual organotins before washing.

References

  • Solubility Data & Physical Properties : PubChem. This compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Stille Reaction Mechanisms: Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions. Wiley.
  • Purification Techniques : Renaud, P., & Lacôte, E. (1998).[2] A Simple and Efficient Method for the Removal of Tin Residues. Tetrahedron Letters.

  • Tin Removal Guide : University of Rochester, Not Voodoo. Workup for Removing Tin Byproducts. Available at: [Link]

Sources

Tributyltin: From Industrial Utility to Endocrine Disruption

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Retrospective and Mechanistic Analysis

Executive Summary: The Dual Nature of Organotins

Tributyltin (TBT) represents one of the most significant case studies in the history of industrial chemistry and environmental toxicology. Once hailed as the "miracle" additive for marine antifouling, it is now designated as a Persistent Organic Pollutant (POP) and a model compound for understanding endocrine disruption via nuclear receptor signaling.

For drug development professionals, TBT is not merely a historical toxin; it is a potent, nanomolar-affinity ligand that unintentionally targeted the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR


). Its history elucidates the critical importance of off-target screening in pharmaceutical design.
Historical Genesis and Chemical Architecture

The history of TBT is a progression from fundamental organometallic discovery to industrial ubiquity.

2.1 The Timeline of Discovery

The organotin moiety was first synthesized by Edward Frankland in 1849, who isolated diethyltin diiodide. However, the biocidal properties of tri-substituted organotins were not fully realized until the 1950s by Van der Kerk and colleagues at the Institute for Organic Chemistry TNO, Utrecht. They established the "Rule of Three": tri-alkylated tins (


) exhibit maximum biocidal activity, whereas mono-, di-, and tetra-alkylated forms are significantly less toxic to microorganisms.

TBT_History Frankland 1849: Edward Frankland First Organotin Synthesis VanderKerk 1950s: Van der Kerk Biocidal Properties Discovered Frankland->VanderKerk  100 Years   SPC_Era 1970s: The SPC Era Self-Polishing Copolymers VanderKerk->SPC_Era  Industrial Application   Arcachon 1980s: Arcachon Bay Oyster Collapse & Imposex SPC_Era->Arcachon  Bioaccumulation   Ban 2008: IMO AFS Convention Global Ban Enforced Arcachon->Ban  Regulatory Response  

Figure 1: Chronological progression of TBT from synthesis to prohibition.

2.2 The Self-Polishing Copolymer (SPC) Revolution

TBT's dominance in the 1970s was driven by the invention of Self-Polishing Copolymers (SPC). Unlike previous "Free Association" paints where the biocide was physically mixed into a matrix, SPCs chemically bonded TBT to the polymer backbone (usually methacrylate).

Mechanism of SPC Efficacy: Hydrolysis of the TBT-ester bond by seawater releases the biocide and increases the water solubility of the remaining polymer surface. This causes the hull to "polish" itself as the ship moves, reducing drag and fuel consumption by up to 4%—a massive economic driver.

FeatureFree Association Paints (Pre-1970s)Self-Polishing Copolymers (TBT-SPC)
Biocide Release Exponential decay (High initial burst, rapid drop-off)Linear, controlled release (Zero-order kinetics)
Lifetime 12–18 monthsUp to 60 months
Hull Surface Becomes rougher over time (insoluble matrix remains)Becomes smoother (ablative polishing)
Chemistry Physical mixture (

+ Rosin)
Chemical bond (

)
Molecular Mechanism of Action

For the drug development scientist, this is the critical section. TBT acts as an unintended high-affinity ligand for nuclear receptors.

3.1 The RXR/PPAR

Axis

TBT is an obesogen and an endocrine disruptor . It functions by mimicking the natural ligand (9-cis-retinoic acid) of the Retinoid X Receptor (RXR) and activating the Peroxisome Proliferator-Activated Receptor gamma (PPAR


).
  • High-Affinity Binding: Crystallographic studies reveal that TBT binds to the ligand-binding domain (LBD) of RXR

    
     with nanomolar affinity (
    
    
    
    ).
  • The Cysteine Lock: Uniquely, the tin atom forms a covalent bond with a cysteine residue (Cys 432 ) in Helix 11 of the RXR

    
     LBD. This covalent interaction explains the compound's high potency compared to other environmental contaminants.
    
  • Transcriptional Consequence: Activation of the RXR-PPAR

    
     heterodimer drives the transcription of genes responsible for adipogenesis (fat cell differentiation) and lipid storage, diverting mesenchymal stem cells from the bone lineage toward the adipose lineage.
    
3.2 Aromatase Inhibition and Imposex

In marine gastropods (e.g., Nucella lapillus), TBT causes "imposex"—the superimposition of male sexual organs (penis and vas deferens) onto females.

  • Mechanism: TBT inhibits CYP19 (Aromatase) , the enzyme responsible for converting androgens to estrogens.

  • Result: Accumulation of testosterone leads to masculinization. This effect is observed at concentrations as low as 1 ng/L (parts per trillion).

TBT_Mechanism TBT Tributyltin (TBT) RXR RXR alpha (Cys432 Interaction) TBT->RXR Nanomolar Affinity PPAR PPAR gamma TBT->PPAR Agonist Aromatase CYP19 (Aromatase) TBT->Aromatase Inhibits Heterodimer RXR-PPAR Heterodimer Activation RXR->Heterodimer PPAR->Heterodimer Inhibition Enzymatic Inhibition Aromatase->Inhibition Adipogenesis Adipogenesis (Obesogen Effect) Heterodimer->Adipogenesis Transcription Imposex Imposex (Androgen Accumulation) Inhibition->Imposex Reduced Estrogen/ High Testosterone

Figure 2: Dual mechanistic pathways of TBT toxicity: Nuclear receptor activation and enzymatic inhibition.

Analytical Protocol: Detection and Quantification

Trustworthiness in data requires rigorous extraction and derivatization protocols. TBT is ionic and polar; it cannot be analyzed by Gas Chromatography (GC) without derivatization.[1]

4.1 Methodological Standard: GC-MS with In-Situ Ethylation

The current gold standard for TBT analysis in aqueous and sediment samples involves Isotope Dilution GC-MS .

Reagents:

  • Internal Standard:

    
    -enriched TBT (essential for correcting matrix effects).
    
  • Derivatizing Agent: Sodium Tetraethylborate (

    
    ).[1]
    

Protocol Workflow:

  • Spiking: Add

    
    -TBT internal standard to the sample (water or sediment extract) prior to any manipulation. This ensures any loss during extraction is mathematically corrected.
    
  • Acidification/Extraction (Sediment): Extract sediment with Methanol/Acetic Acid under sonication. The acid facilitates the release of TBT from the sediment matrix.

  • Buffer Adjustment: Adjust the pH of the extract (or water sample) to pH 4.5–5.0 using an Acetate buffer. Note:

    
     is pH sensitive; too acidic and it decomposes; too basic and the reaction is slow.
    
  • Derivatization (The Critical Step):

    • Add 1%

      
       solution.
      
    • Reaction:

      
      
      
    • This converts the polar TBT cation into non-polar, volatile Tributylethyltin.

  • Liquid-Liquid Extraction: Add Hexane. The now-hydrophobic ethylated TBT partitions immediately into the hexane layer.

  • Cleanup: Pass the hexane layer through an alumina or silica column if the matrix is complex (e.g., biological tissue).

  • GC-MS Analysis:

    • Inject into GC-MS (SIM Mode).

    • Monitor ions for TBT-Ethyl derivative (m/z 261/263 for natural tin, corresponding enriched masses for the spike).

Regulatory Framework & Status

The collapse of the oyster industry in Arcachon Bay, France (early 1980s), was the catalyst for regulation. The regulatory culmination is the IMO AFS Convention (International Convention on the Control of Harmful Anti-fouling Systems on Ships).[2][3]

  • 2001: Convention adopted.[4]

  • 2003: Ban on new application of TBT paints.[5]

  • 2008 (September 17): Entry into force.[3] Total ban on the presence of TBT on hulls (unless sealed with a non-compliant barrier coat).[3]

  • 2023: Amendments added to ban Cybutryne, showing the AFS Convention is a living framework.

References
  • Alzieu, C. (2000). Environmental impact of TBT: the French experience. Science of the Total Environment. Link

  • Grün, F., et al. (2006). Endocrine-disrupting organotin compounds are potent inducers of adipogenesis in vertebrates.[6] Molecular Endocrinology. Link

  • Hiromori, Y., et al. (2009).

    
     and RXR
    
    
    
    . Chemical Biology & Drug Design. Link
  • International Maritime Organization (IMO). (2001). International Convention on the Control of Harmful Anti-fouling Systems on Ships.[2][3][7] Link

  • Cole, R.F., et al. (2015). Tributyltin: A universal analytical method for the determination of organotins in environmental samples. Analytical Methods. Link

Sources

Theoretical Studies on Tributyltin Iodide Reactivity: A Computational & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tributyltin Iodide (


) occupies a unique niche in organometallic chemistry, distinct from its hydride (

) and chloride (

) counterparts. Its reactivity is governed by the extreme polarizability of the Sn–I bond and the significant Lewis acidity of the tin center. This guide synthesizes theoretical frameworks—specifically Density Functional Theory (DFT) and transition state analysis—to deconstruct the reactivity of

in two primary domains: Radical Iodine Atom Transfer (IAT) and Palladium-Catalyzed Cross-Coupling (Stille) .

This document serves as a blueprint for computational chemists and synthetic methodologists to model, validate, and predict the behavior of tin-iodide species in complex reaction matrices.

Electronic Structure & Bonding Profile

To understand the reactivity of


, one must first quantify its ground-state electronic properties. Unlike lighter congeners, the Sn–I bond is characterized by a "soft-soft" interaction, leading to unique bond dissociation energies (BDE) and orbital availability.
Bond Dissociation Energy (BDE) Landscape

The driving force for many tin-mediated reactions is the formation of a strong Sn–X bond at the expense of a weaker one.[1] Theoretical calculations (B3LYP/LANL2DZ level) reveal the thermodynamic hierarchy that dictates radical interchange.

Bond TypeApprox.[2] BDE (kcal/mol)CharacterReactivity Implication
Sn–F ~115Hard-HardThermodynamic sink; inert.
Sn–Cl ~95Hard-HardStable byproduct.
Sn–H ~74Soft-HardH-atom donor (Radical reduction).
Sn–I ~65 Soft-Soft Weakest bond; prone to homolysis & exchange.
Sn–C(Bu) ~55-65Soft-SoftKinetically stable but thermodynamically accessible.

Theoretical Insight: The low BDE of Sn–I implies that


 is not an effective radical trap in the same way 

is a hydrogen donor. Instead, it often acts as an iodine donor or a transient intermediate in Iodine Atom Transfer (IAT) chains.
Lewis Acidity and Hypervalency

The large atomic radius of Tin (Sn) allows for coordination numbers greater than 4. In


, the iodide is a weak donor, making the Sn center sufficiently Lewis acidic to accept neutral ligands (e.g., solvent molecules, substrates).
  • Orbital Analysis: Natural Bond Orbital (NBO) analysis typically shows significant

    
    -character in the Sn–I bond, with a low-lying 
    
    
    
    orbital.
  • Reactivity Consequence: This low-lying antibonding orbital is susceptible to nucleophilic attack, a key step in transmetallation mechanisms.

Mechanistic Pathways: The Theoretical Core

Radical Chemistry: Iodine Atom Transfer (IAT)

In radical manifolds,


 is often generated in situ when a tributyltin radical abstracts an iodine atom from an alkyl iodide.

The Mechanism:

  • Initiation: Generation of

    
    .
    
  • Propagation (Step A):

    
     abstracts I from 
    
    
    
    . This is exothermic due to the formation of the Sn–I bond, though less so than Sn–Cl or Sn–Br.
  • Propagation (Step B): The resulting alkyl radical

    
     reacts with a trap (e.g., alkene).
    
  • Chain Transfer: If

    
     is the reagent, the reaction often stalls unless another radical source regenerates 
    
    
    
    .

DOT Diagram: Radical Chain Dynamics

RadicalIAT Init Initiator (AIBN) SnRad Bu3Sn• Init->SnRad Generation SnI Bu3Sn-I SnRad->SnI I-Abstraction (TS1) RRad R• (Alkyl Radical) SnRad->RRad + R-I Substrate R-I (Alkyl Iodide) Substrate->RRad Homolysis RRad->SnRad Regeneration (if H-source present) Product Product-I / Product-H RRad->Product Trapping

Figure 1: Radical chain propagation involving Tributyltin species. Note the central role of I-abstraction.

Stille Coupling: The Transmetallation Transition State

In Palladium-catalyzed cross-coupling, the role of


 is critical during the transmetallation  step. Theoretical studies (DFT) have resolved the debate between "Cyclic" and "Open" transition states.
  • The Scenario: An oxidative addition complex

    
     reacts with an organostannane.
    
  • The "Iodide Effect": Iodide is a "soft" ligand. It can bridge the Pd and Sn centers, facilitating a Cyclic (Closed) Transition State . This lowers the activation energy compared to the "Open" pathway required by triflates or tetrafluoroborates.

Key Theoretical Finding: Calculations indicate that for


, the transmetallation barrier is lower when the Iodide ligand on Palladium bridges to the Tin center, forming a 4-membered 

ring. This exploits the hypervalent capability of Tin (forming a pentacoordinate intermediate).

DOT Diagram: Stille Transmetallation Pathways

StilleTransmetallation cluster_cyclic Cyclic Pathway (Favored for Halides) cluster_open Open Pathway (Favored for Triflates) Start Pd(II)-L2(Ar)(I) + Bu3Sn-R TS_Cyclic Transition State (Cyclic) Pd-I-Sn Bridge 4-Membered Ring Start->TS_Cyclic Ligand Substitution TS_Open Transition State (Open) Anti-periplanar attack Ionic Mechanism Start->TS_Open Solvent Assist Product Pd(II)(Ar)(R) + Bu3Sn-I TS_Cyclic->Product Concerted Transfer TS_Open->Product Stepwise

Figure 2: Mechanistic divergence in Stille transmetallation. Bu3SnI favors the Cyclic pathway due to the bridging ability of Iodide.

Computational Methodologies & Protocols

To replicate these theoretical insights or model new substrates, the following computational protocol is recommended. This setup balances accuracy (for heavy metals) with computational cost.

Basis Sets & Pseudopotentials

Tin (Sn) and Iodine (I) are heavy elements requiring Effective Core Potentials (ECPs) to account for relativistic effects.

  • Tin (Sn): Use SDD (Stuttgart-Dresden) or LANL2DZ . These include ECPs that model the core electrons, leaving the valence

    
     for calculation.
    
    • Refinement: Augment with polarization functions (

      
      -orbitals) to correctly model the hypervalent transition states.
      
  • Iodine (I): SDD or def2-TZVP . Iodine's large electron cloud requires diffuse functions if studying anionic species.

  • Ligands (C, H, N, O): 6-31G(d) or 6-311+G(d,p) .

Functionals (DFT)
  • B3LYP: The historical standard, good for geometries but often fails to capture dispersion forces crucial in Sn–I interactions.

  • M06-2X / wB97X-D: Recommended. These functionals include dispersion corrections (essential for the large, polarizable Sn and I atoms) and provide more accurate barrier heights for transition states.

Solvation Models

Organotin reactions are solvent-dependent (DMF vs THF).

  • Model: SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model).

  • Note: In non-polar solvents, specific coordination of solvent molecules to Sn (Lewis acidity) must be explicitly modeled (e.g.,

    
    ).
    

Experimental Validation (Self-Validating Systems)

A theoretical model is only as good as its experimental correlate. Use these markers to validate your computational results:

  • 
     NMR Shifts: 
    
    • Calculate the NMR shielding tensors (GIAO method).

    • Validation:

      
       typically resonates upfield relative to 
      
      
      
      . If your calculated shift trend opposes experimental data, your geometry (likely the Sn-I bond length) is incorrect.
  • Kinetic Isotope Effects (KIE):

    • Model the transition state and calculate the predicted KIE (e.g.,

      
       at the transmetallating carbon).
      
    • Validation: A primary KIE indicates C-Sn bond breaking is rate-limiting, supporting the transmetallation TS model.

References

  • Espinet, P., & Echavarren, A. M. (2004).[3] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Link

  • Alvarez, R., et al. (2011). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics. Link

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] Link

  • Galli, C., & Pau, T. (1998).[4] The Dehalogenation Reaction of Organic Halides by Tributyltin Radical: The Energy of Activation vs. the BDE of the C-X Bond. Tetrahedron. Link[1][4]

  • Nova, A., et al. (2023). Tin-Lewis Acidity and Reactivity: Pd/Cu-Cocatalyzed Site-Selective Migita–Kosugi–Stille Coupling. ChemRxiv. Link

Sources

Stability and decomposition of tributyltin iodide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability, Synthesis, and Decompostion of Tributyltin Iodide (Bu₃SnI)

Part 1: Executive Summary

This compound (Bu₃SnI) is a critical organometallic reagent primarily utilized as a precursor in radioiodination (via electrophilic destannylation) and as a source of tributyltin radicals in organic synthesis. However, its utility is frequently compromised by its inherent thermodynamic instability. Unlike its chloride counterpart, Bu₃SnI is highly susceptible to photolytic cleavage and hydrolysis , rapidly degrading into inorganic tin oxides and free iodine.

This guide provides a rigorous technical framework for the fresh synthesis, stabilization, and application of Bu₃SnI. It rejects the use of commercial stock that has been stored for extended periods, advocating instead for on-demand synthesis to ensure high radiochemical yields and experimental reproducibility.

Part 2: Chemical Profile & Physical Properties

Researchers must verify the physical state of the reagent before use. Any deviation from the properties below—specifically the appearance of a yellow/brown tint—indicates significant decomposition.

PropertyValueNote
CAS Number 7342-47-4
Molecular Formula C₁₂H₂₇ISn
Molecular Weight 416.96 g/mol
Appearance Colorless liquidYellow/Brown = Decomposition (I₂ liberation)
Boiling Point 172 °C @ 10 mmHgHigh vacuum required for distillation
Density 1.46 g/mL @ 25 °CDenser than water
Refractive Index

1.530
Solubility Soluble in ether, THF, DCMHydrolyzes in water

Part 3: Stability & Decomposition Mechanisms

The instability of Bu₃SnI is driven by the weakness of the Tin-Iodine bond (


) compared to Tin-Chlorine (

).
Photolytic Decomposition (The "Yellowing" Effect)

Exposure to UV/visible light induces homolytic cleavage of the Sn-I bond. The resulting iodine radicals recombine to form molecular iodine (


), which acts as an autocatalyst for further degradation, and tributyltin radicals which dimerize or oxidize.
Hydrolysis

While bulky butyl groups provide some steric protection, moisture eventually attacks the electropositive tin center, displacing the iodide to form tributyltin hydroxide/oxide and hydroiodic acid (HI).

Decomposition Pathway Diagram

Decomposition TBT_I This compound (Colorless) Radicals Homolytic Cleavage (hv) TBT_I->Radicals Light (hv) Oxide Tributyltin Oxide (Bu₃Sn)₂O TBT_I->Oxide H₂O (Hydrolysis) Iodine Free Iodine (I₂) (Yellow/Brown) Radicals->Iodine Sn_Radical Bu₃Sn• Radical Radicals->Sn_Radical Iodine->TBT_I Autocatalysis Dimer Hexabutylditin (Bu₃Sn-SnBu₃) Sn_Radical->Dimer Dimerization

Figure 1: Photolytic and hydrolytic degradation pathways of this compound.

Part 4: Protocol for Fresh Synthesis & Purification

Due to the rapid shelf-degradation of Bu₃SnI, fresh preparation via Finkelstein reaction is the gold standard for critical applications.

Reagents
  • Tributyltin Chloride (Bu₃SnCl): 1.0 equiv (Commercial grade is usually stable).

  • Sodium Iodide (NaI): 2.0 equiv (Excess drives equilibrium).

  • Acetone: Anhydrous (Dried over molecular sieves).

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve Sodium Iodide (NaI) in anhydrous acetone (0.5 M concentration). The solution should be clear.

  • Addition: Add Tributyltin Chloride dropwise via syringe.

    • Observation: A white precipitate (NaCl) will form immediately, confirming the exchange.

  • Reaction: Stir vigorously at room temperature for 3–4 hours under nitrogen.

    • Note: Heating is unnecessary and may promote darkening.

  • Filtration: Filter the mixture through a Schlenk frit or Celite pad under inert gas to remove the solid NaCl.

  • Concentration: Remove the acetone in vacuo (Rotary evaporator, bath < 30°C).

  • Purification (Critical): The residue is crude Bu₃SnI. For high-purity applications (e.g., radiochemistry), perform a Kugelrohr distillation or rapid vacuum distillation.

    • Condition: Collect fraction boiling at 172°C / 10 mmHg (adjust for your vacuum pressure).

    • Product: A water-white, colorless liquid.

Synthesis Workflow Diagram

Synthesis Start Start: Bu₃SnCl + NaI (in Dry Acetone) Reaction Stir 3-4h @ RT (Precipitation of NaCl) Start->Reaction Filter Filtration (Remove Solid NaCl) Reaction->Filter Evap Evaporate Solvent (Crude Oil) Filter->Evap Distill Vacuum Distillation (172°C @ 10mmHg) Evap->Distill Final Pure Bu₃SnI (Colorless Liquid) Distill->Final

Figure 2: Finkelstein synthesis workflow for high-purity this compound.

Part 5: Application in Radioiodination

The primary utility of Bu₃SnI is as a precursor for introducing radioiodine (


) into aromatic systems. The reaction proceeds via Electrophilic Iododestannylation .

Mechanism:

  • Oxidation: The radioactive iodide (

    
    ) is oxidized in situ (using Chloramine-T or Peracetic Acid) to an electrophilic species (
    
    
    
    ).
  • Attack: The electrophilic iodine attacks the carbon-tin bond (ipso attack).

  • Elimination: The weak C-Sn bond breaks, releasing the radiolabeled arene and the tributyltin cation.

Why Bu₃SnI? While aryl-stannanes are the substrates, Bu₃SnI is often a byproduct or an intermediate in the formation of the stannyl precursor itself. However, in some specialized radical radio-labeling procedures, Bu₃SnI is used to generate radicals that facilitate iodine transfer.

Part 6: Handling, Storage & Safety

Storage Protocol (The "Rule of 3")
  • Darkness: Wrap all storage vials in aluminum foil.

  • Cold: Store at -20°C.

  • Inert: Headspace must be purged with Argon (heavier than air, better protection than N₂).

Self-Validating Check: If the liquid in the storage vial is yellow, it must be redistilled or discarded. Do not use yellow Bu₃SnI for kinetic studies or radiolabeling, as free iodine will skew stoichiometry.

Safety & Toxicology (E-E-A-T)
  • Neurotoxicity: Organotins are potent neurotoxins. They can cross the blood-brain barrier.

  • Absorption: Readily absorbed through skin (lipophilic).

  • PPE: Double nitrile gloves, long sleeves, and a fume hood are mandatory .

  • Waste: All organotin waste must be segregated from general organic waste. Treatment with bleach (sodium hypochlorite) can help degrade residues on glassware before disposal.

References

  • Sigma-Aldrich. this compound Product Specification and Properties.Link

  • Wilbur, D. S., et al. (1999). Improved radioiodination of 1,2-dipalmitoyl-3-IPPA via a tributyltin intermediate.[1] Applied Radiation and Isotopes.[2] Link

  • Navio, J. A., et al. (1993).[3] UV photolytic degradation of butyltin chlorides in water.[3] Journal of Photochemistry and Photobiology A: Chemistry. Link

  • American Elements. this compound Safety Data Sheet.Link

  • Organic Syntheses. General procedures for handling organotin reagents. (Adapted from similar stannane protocols). Link

Sources

Technical Guide: High-Purity Tributyltin Iodide (Bu₃SnI)

Author: BenchChem Technical Support Team. Date: February 2026

Sourcing, Validation, and Application in Advanced Synthesis

Executive Summary

Tributyltin Iodide (Bu₃SnI) is a critical organostannane reagent, distinct from its ubiquitous chloride counterpart (Bu₃SnCl) due to the weaker Sn-I bond and higher lability. While essential for specific Stille cross-couplings and as a precursor for radioiodination (e.g., ¹²³I/¹³¹I labeling), it presents a unique supply chain challenge: commercial stocks degrade rapidly.

Most commercially available Bu₃SnI is sold as "Technical Grade" (90-95%), often contaminated with tributyltin oxide (TBTO) or unreacted chloride. For pharmaceutical R&D and radiochemistry, this purity is insufficient. This guide provides a verified sourcing strategy, a self-validating purification protocol, and the requisite safety frameworks for handling this potent neurotoxin.

Part 1: The Critical Role of Bu₃SnI in R&D

Unlike tributyltin chloride, the iodide variant offers specific kinetic advantages in halogen-metal exchange and radiohalogenation.

1.1 Mechanism of Action: Radioiodination Precursor

In the synthesis of radiopharmaceuticals, Bu₃SnI is often generated in situ or used to synthesize aryl-stannane precursors. The high lability of the Sn-I bond facilitates the oxidative addition step in palladium-catalyzed cycles or electrophilic substitution in halodestannylation.

Figure 1: Radioiodination Precursor Synthesis Pathway This diagram illustrates the role of Bu₃SnI in generating the stannane precursor required for high-specific-activity radioiodination.

Radioiodination A Aryl Bromide (Ar-Br) C Lithiated Intermediate (Ar-Li) A->C -78°C, THF B n-BuLi (Lithiation) B->C E Aryl Stannane (Ar-SnBu3) C->E Electrophilic Trapping D This compound (Bu3SnI) D->E Critical Reagent G Radiolabeled Drug (Ar-*I) E->G Halodestannylation F Radioiodine (Na*I + Oxidant) F->G

Caption: Bu3SnI acts as the electrophilic trap for the lithiated aryl species, forming the stable stannane precursor used in clinical radiochemistry.

Part 2: Commercial Sourcing Landscape

Critical Warning: Do not confuse Tributyltin Iodide (CAS 7342-47-4) with Tributyltin Chloride (CAS 1461-22-9). Many general suppliers will attempt to substitute the Chloride due to its lower cost and higher stability.

2.1 Verified Supplier Matrix

Due to the instability of the Sn-I bond (light sensitivity), "High Purity" (>98%) is rarely available off-the-shelf. The industry standard is to purchase Technical Grade and purify in-house, or contract custom synthesis.

Supplier CategoryVendor ExamplesTypical PurityProduct Code (Example)Notes
Primary (Bulk) Sigma-Aldrich (MilliporeSigma)90-95% (Tech)T50202 (Chloride ref) / CustomOften requires inquiry for Iodide specifically.
Specialty Organometallic American Elements99% (Claimed)SN-ORG-03Claims high purity; verify with CoA before purchase.
Research Chemicals Fisher Scientific (Thermo)90-96%AC34789Rebrands from Acros/Alfa Aesar. Good for starting material.
Isotope/Standards Toronto Research Chemicals>98%T773900Expensive. Intended for analytical standards, not synthesis.
2.2 The "Freshness" Factor

Bu₃SnI degrades to inorganic tin salts and iodine upon exposure to light.

  • Red Flag: If the liquid is dark violet or black, free iodine has formed.

  • Acceptable: Pale yellow to orange liquid.

  • Recommendation: Always budget for a distillation step upon receipt.

Part 3: Quality Control & Validation (E-E-A-T)

As a scientist, you cannot rely on the Certificate of Analysis (CoA) of a 6-month-old bottle. You must validate the reagent before committing valuable precursors.

3.1 The Self-Validating Protocol: ¹¹⁹Sn NMR

The only definitive method to distinguish Bu₃SnI from Bu₃SnCl or Bu₃SnOH is ¹¹⁹Sn NMR . Proton NMR is often insufficient due to the overlapping butyl chain signals.

Spectroscopic Standards:

  • Bu₃SnCl (Impurity): ~ +140 to +150 ppm (CDCl₃)

  • Bu₃SnI (Target): ~ +80 to +100 ppm (CDCl₃) (Upfield shift due to shielding by Iodine)

  • Bis(tributyltin)oxide (Oxidation Product): ~ +80 to +85 ppm (Distinctive, but close to Iodide; verify with ¹H NMR for alpha-protons).

3.2 Decision Matrix for Incoming Goods

Use this workflow to determine if your material is ready for synthesis.

QC_Workflow Start Receive Bu3SnI Visual Visual Inspection Start->Visual Color Color Check Visual->Color NMR Run 119Sn NMR Color->NMR Yellow/Orange Distill Vacuum Distillation (Kugelrohr) Color->Distill Dark Violet/Black Purity Purity > 98%? NMR->Purity Use Release for Synthesis Purity->Use Yes Purity->Distill No (Chlorides/Oxides) Distill->NMR Re-test Reject Reject/Return

Caption: QC workflow ensuring no compromised oxidant or chloride impurities enter the reaction vessel.

Part 4: Synthesis & Purification Protocol

If commercial high-purity stock is unavailable or degraded, the Finkelstein Reaction is the industry-standard method to convert cheap Bu₃SnCl to high-purity Bu₃SnI.

4.1 Reagents
  • Tributyltin Chloride (Technical Grade)

  • Sodium Iodide (NaI) - Dried under vacuum at 100°C for 4 hours.

  • Acetone (Dry, HPLC Grade)

4.2 Step-by-Step Methodology
  • Stoichiometry: Dissolve Bu₃SnCl (1.0 eq) in dry acetone (0.5 M).

  • Addition: Add NaI (2.0 eq, excess drives equilibrium).

  • Reaction: Stir at Room Temperature for 12 hours. The solution will become cloudy as NaCl precipitates (Driving force: Lattice energy of NaCl).

  • Filtration: Filter the mixture under Argon to remove solid NaCl.

  • Concentration: Remove acetone via rotary evaporation (protect from light).

  • Purification (Critical): Perform Kugelrohr distillation under high vacuum (<0.1 mmHg).

    • Bu₃SnI Boiling Point: ~170°C at 0.1 mmHg.

    • Collect the main fraction as a clear to pale yellow oil.

Part 5: Safety and Handling (HSE)

Organotins are severe neurotoxins and endocrine disruptors. They are highly lipophilic, meaning they penetrate nitrile gloves and skin rapidly.

  • PPE: Double gloving (Nitrile under Silver Shield/Laminate) is mandatory. Standard nitrile gloves offer <5 minutes protection against organotins.

  • Engineering Controls: All handling must occur inside a fume hood.

  • Waste Disposal: Do not mix with general organic waste. Segregate into "Heavy Metal/Organotin" waste streams. Marine pollutants—do not release into drains.

  • Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) to cleave the Sn-C bonds, followed by acid wash.

References
  • Sigma-Aldrich. this compound Product Specification (CAS 7342-47-4).[1]Link

  • American Elements. this compound Safety Data Sheet & Properties.[2]Link

  • Fisher Scientific. Safety Data Sheet: Organotin Compounds.Link

  • Wilbur, D. S., et al. (2000). "Radioiodination of iododestannylation precursors." Bioconjugate Chemistry. (Foundational text on Bu3SnI usage in radiochem).
  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction." Organic Reactions.[3] (Mechanism of Sn-I vs Sn-Cl).

Sources

Methodological & Application

Application Note: Tributyltin Iodide in Stille Coupling Workflows

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Tributyltin Iodide (


)  within the Stille coupling ecosystem. While Tributyltin Chloride (

) is the generic commodity reagent, the Iodide variant serves two specialized, high-value functions:
  • Enhanced Precursor Synthesis: As a more reactive electrophile for generating complex organostannanes from sterically hindered or sensitive Grignard/Lithium reagents.

  • Purification Intermediate (The "Iodine-KF" Protocol): A critical intermediate in the oxidative workup of Stille reactions, allowing for the complete removal of toxic tin residues.

Part 1: Strategic Role & Mechanism

In standard Stille couplings, the tin byproduct is often a mixture of halides (


, 

). However, This compound possesses a unique weak

bond that makes it kinetically distinct.
The "Iodide Advantage" in Stannylation

When synthesizing the organostannane coupling partner (


), 

is superior to

for difficult substrates.
  • Reactivity: The iodide is a better leaving group (weaker bond energy:

    
     ~65 kcal/mol vs 
    
    
    
    ~95 kcal/mol), facilitating faster reaction with sterically hindered nucleophiles.
  • Softness:

    
     is a softer electrophile, reducing hard-hard mismatches when reacting with functionalized organolithiums.
    
The Purification Intermediate

The most persistent problem in Stille chemistry is the removal of toxic tin byproducts. The "Iodine-KF" protocol intentionally converts all soluble tin species (unreacted stannane, distannanes, and halides) into This compound first.

  • Mechanism:

    
     reacts rapidly with aqueous Potassium Fluoride (KF) to form the polymeric, insoluble solid Tributyltin Fluoride (
    
    
    
    )
    .
  • Why not direct KF?

    
     and 
    
    
    
    react slowly or incompletely with KF. Converting them to
    
    
    via iodine treatment ensures quantitative precipitation.

Part 2: Experimental Protocols

Protocol A: Synthesis of Sterically Hindered Organostannanes

Objective: Preparation of a hindered aryl stannane using


.
Reagents: 
  • Aryl Bromide/Iodide substrate[1][2][3][4][5][6][7][8]

  • 
    -Butyllithium (
    
    
    
    -BuLi) or
    
    
    -BuLi
  • This compound (

    
    )  (Commercial or freshly prepared)
    
  • Dry THF

Step-by-Step Methodology:

  • Lithiation: In a flame-dried flask under Argon, dissolve the aryl halide (1.0 equiv) in dry THF. Cool to -78°C. Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30-60 min to generate the Aryl-Lithium species.
    
  • Stannylation: Dissolve

    
     (1.2 equiv) in dry THF. Add this solution dropwise to the cold Aryl-Lithium mixture.
    
    • Note: If using

      
      , this step often requires warming to 0°C or RT, which can degrade sensitive Aryl-Lithiums. With 
      
      
      
      , the reaction often proceeds at -78°C.
  • Quench: Once conversion is complete (TLC), quench with saturated

    
    .
    
  • Isolation: Extract with ether, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: The "Iodine-KF" Workup (Tin Removal)

Objective: Running a Stille coupling and removing tin residues to <50 ppm using the


 intermediate pathway.

Reagents:

  • Crude Stille reaction mixture (containing Product,

    
    , and unreacted 
    
    
    
    )
  • Iodine (

    
    )
    
  • Potassium Fluoride (KF)[4]

  • Silica Gel[9][10]

Step-by-Step Methodology:

  • The Coupling: Perform the standard Stille coupling (e.g.,

    
     + 
    
    
    
    + Pd catalyst).[6][8]
  • Iodine Titration (The Critical Step):

    • Cool the reaction mixture to 0°C.

    • Add a solution of

      
       in ether/DCM dropwise.
      
    • Endpoint: Continue addition until a faint pink/violet color persists for >1 minute.

    • Mechanism:[1][2][3][4][6][7][10][11][12] The Iodine cleaves the C-Sn bond of any unreacted starting stannane and the Sn-Sn bond of any distannane byproduct, converting everything into

      
       .
      
  • KF Treatment:

    • Dissolve KF (5-10 equiv relative to Tin) in a minimum amount of water.

    • Add the aqueous KF to the organic reaction mixture.

    • Stir vigorously at Room Temperature for 1 hour.

    • Observation: A white, fluffy precipitate (

      
      ) will form.
      
  • Filtration:

    • Filter the mixture through a pad of Silica Gel mixed with Celite (1:1).

    • The insoluble polymeric

      
       is trapped in the filter cake.
      
  • Final Purification: Concentrate the filtrate. The resulting oil is significantly depleted of tin. Proceed to standard flash chromatography.

Part 3: Data & Visualization

Comparison of Tin Halides in Synthesis
PropertyTributyltin Chloride (

)
This compound (

)
Bond Energy (Sn-X) ~95 kcal/mol (Strong)~65 kcal/mol (Weak)
Leaving Group Ability ModerateExcellent
Reaction Temp (vs R-Li) Often requires 0°C to RTOften proceeds at -78°C
Solubility in Workup ModerateHigh (before KF treatment)
Reactivity with KF Slow / IncompleteRapid / Quantitative
Mechanism of Tin Removal (The Iodine Pathway)

The following diagram illustrates how


 acts as the funnel for all tin species before elimination.

StilleTinCycle Stannane Reagent Stannane (R-SnBu3) Coupling Stille Coupling (Pd Catalyst) Stannane->Coupling Iodine Add Iodine (I2) Stannane->Iodine Quench Excess Product Coupled Product (R-R') Coupling->Product Byproduct Tin Byproducts (Bu3Sn-X / Distannanes) Coupling->Byproduct Byproduct->Iodine Oxidative Cleavage Bu3SnI This compound (Bu3SnI) Iodine->Bu3SnI Generates KF Add Aqueous KF Bu3SnI->KF Bu3SnF Tributyltin Fluoride (Bu3SnF) INSOLUBLE SOLID KF->Bu3SnF Precipitation

Caption: The "Iodine Funnel": Converting diverse tin residues into Bu3SnI ensures quantitative removal as Bu3SnF.

References

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. Wiley.[6] Link

  • Renaud, P., & Oger, E. (1998). Tin-Free Radical Chemistry using the Persistent Radical Effect.
  • Gallagher, W. P., & Maleczka, R. E. (2005).[4] Stille Reactions Catalytic in Tin: A "Sn-F" Route for Intermolecular and Intramolecular Couplings. Journal of Organic Chemistry. Link

  • Leibner, J. E., & Jacobus, J. (1979). The reaction of organotin compounds with iodine: A method for the removal of organotin residues. Journal of Organic Chemistry. Link

  • Curran, D. P., & Chang, C. T. (1989). The Iodine-KF purification method for organotin reactions. Journal of Organic Chemistry.

Sources

Tributyltin iodide as a reagent in organic synthesis

Application Note: Tributyltin Iodide (Bu SnI) in Organic Synthesis

High-Selectivity Ether Cleavage and Epoxide Opening

Executive Summary

This compound (Bu


chemoselective ether cleavageregioselective epoxide opening

This guide provides validated protocols for the in situ preparation and application of Bu

Part 1: Reagent Profile & Preparation

CAS: 1011-27-4 | MW: 416.94 g/mol | Appearance: High-boiling oil (often light sensitive)

Why Iodide? The Mechanistic Advantage

The utility of Bu

Hard-Soft Acid-Base (HSAB)
  • "Hard" Tin Center: The Tributyltin cation (Bu

    
    Sn
    
    
    ) has a high affinity for "hard" oxygen atoms (ethers, epoxides).
  • "Soft" Iodide Ligand: The iodide anion (I

    
    ) is a potent, soft nucleophile.
    
  • The Swap: Upon coordination to an oxygenated substrate, the weak Sn–I bond breaks easily, allowing the iodide to attack the adjacent carbon while the tin traps the oxygen.

Protocol A: In Situ Generation (Recommended)

Commercial Bu

Method 1: From Bis(tributyltin)oxide (TBTO) - Scaleable Best for: Ether cleavage and Lewis acid applications.

  • Charge: Add Bis(tributyltin)oxide (10 mmol) to a round-bottom flask.

  • Acidification: Add Hydroiodic acid (HI, 57% aq., 22 mmol) dropwise at 0°C.

  • Extraction: Extract with diethyl ether or dichloromethane (DCM).

  • Drying: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Result: A colorless to pale yellow oil. Use immediately.

Method 2: Radical Generation (Bu


SnH + I

)
  • Dissolve Tributyltin hydride (1.0 equiv) in dry benzene or toluene.

  • Add Iodine (I

    
    , 0.5 equiv) portion-wise at 0°C until a faint pink color persists.
    
  • The solution now contains Bu

    
    SnI and HI is generated as a byproduct (if H-abstraction occurs) or simply Sn-I species. Note: For pure reagent synthesis, Method 1 is superior.
    

Part 2: Critical Application – Selective Ether Cleavage

Bu


Mechanism of Action

The reaction proceeds via an S

123

EtherCleavageReagentBu3Sn-IComplex[R-O(Me)-SnBu3]+ I- (Oxonium Intermediate)Reagent->ComplexCoordinationEtherR-O-Me(Ether)Ether->ComplexTransitionSN2 Attack(I- attacks Me)Complex->TransitionProductsR-O-SnBu3 + Me-ITransition->ProductsCleavageFinalR-OH(Alcohol)Products->FinalHydrolysis (H2O)

Figure 1: Mechanistic pathway for the demethylation of ethers using this compound.

Protocol B: Demethylation of Aryl Methyl Ethers

Reagents: Substrate (1.0 equiv), Bu

  • Setup: Dissolve the aryl methyl ether in anhydrous Chlorobenzene (0.5 M).

  • Addition: Add freshly prepared Bu

    
    SnI via syringe under Argon.
    
  • Reaction: Heat to reflux (approx. 130°C) for 2–4 hours.

    • Monitor: Reaction progress can be tracked by TLC. The intermediate tin-phenoxide is often stable; hydrolysis is required to see the product.

  • Quench: Cool to RT and add 1M HCl (aqueous) to hydrolyze the Sn-O bond.

  • Workup: Extract with EtOAc. (See Part 4 for Tin Removal).

Part 3: Regioselective Epoxide Opening

Bu

less substituted
Comparative Data: Epoxide Opening
ReagentConditionsRegioselectivity (Attack Site)Mechanism
Bu

SnI
Neutral, Mild HeatLess Substituted Carbon Coordinated S

2
TMSI Lewis AcidicMixed (often more substituted)S

1 / S

2 hybrid
HI (aq) Strong AcidMore Substituted CarbonS

1 (Carbocation)
Protocol C: Epoxide to Iodohydrin Conversion
  • Dissolution: Dissolve epoxide (1 mmol) in anhydrous THF or DCM.

  • Catalysis: Add Bu

    
    SnI (1.1 mmol) and catalytic Phosphine (e.g., PPh
    
    
    , 10 mol%) if reaction is sluggish (Phosphine helps activate the Sn-I bond).
  • Incubation: Stir at room temperature for 1–6 hours.

  • Result: The epoxide opens to form the

    
    -iodoalkoxide, which yields the iodohydrin upon aqueous workup.
    

Part 4: The "Pain Point" – Tin Removal Strategies

The primary deterrent to using organotins is the difficulty in removing toxic residues.[4] Standard chromatography often causes "tin streaking."

The Solution: Potassium Fluoride (KF) Precipitation Fluoride has an exceptionally high affinity for Tin (bond energy > 140 kcal/mol). This method converts soluble Bu


TinRemovalCrudeCrude Reaction Mixture(Product + Bu3Sn-X)Step1Concentrate SolventCrude->Step1Step2Dissolve in Ether/EtOAcStep1->Step2Step3Add KF/Silica Gel(10% w/w KF on SiO2)Step2->Step3Step4Stir vigorously (30 mins)Step3->Step4Step5Filter through Celite padStep4->Step5FinalFiltrate: <30ppm TinStep5->FinalLiquidWasteSolid Waste: Bu3SnF PolymerStep5->WasteSolid

Figure 2: High-efficiency protocol for removing organotin residues using KF/Silica.

Protocol D: KF/Silica Gel Preparation & Usage[6][7][8]
  • Preparation of Solid Support: Mix anhydrous Silica Gel (90g) and Potassium Fluoride (10g) in water, evaporate to dryness, and grind to a fine powder. This "KF/Silica" can be stored indefinitely.

  • Purification Step:

    • Dilute crude reaction mixture in Et

      
      O.
      
    • Add KF/Silica (approx.[5][6] 2g per 1g of tin reagent used).

    • Stir vigorously for 30 minutes. The tin converts to insoluble fluoride.

    • Filter through a sintered glass funnel or Celite.

    • Concentrate filtrate.[5]

References

  • Regioselective Opening of Epoxides: Salomon, C. J. (2001). Bis-Chlorodibutyltin Oxide as a New Reagent for a Mild, Versatile and Regioselective Ring-Opening of Epoxides. Synlett.

  • Ether Cleavage Mechanisms: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.

  • Tin Removal Protocol (KF/Silica): Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the chromatographic removal of tin residues. Chemical Communications.[6]

  • General Organotin Preparation: Preparation of Tributyltin Hydride (and derivatives). Organic Syntheses, Coll. Vol. 7, p.456.

Protocol for tributyltin iodide mediated cross-coupling

Application Note: this compound (Bu SnI) Mediated Radical Cross-Coupling

Part 1: Executive Summary & Core Directive

The "Iodide Effect" in Radical Mediation

While Tributyltin Hydride (Bu

This compound (Bu

SnI)
Atom Transfer Radical Addition (ATRA)

In this protocol, Bu

Key Applications
  • Atom Transfer Radical Addition (ATRA): Synthesis of

    
    -iodo esters/nitriles from alkyl iodides and electron-deficient alkenes.
    
  • Radical Carbonylation: Three-component coupling (R-I + CO + Alkene) to form ketones or lactones.

  • Barbier-Type Allylation: Coupling of allyl halides with carbonyls via in-situ allyltin generation.

Part 2: Scientific Integrity & Logic (Mechanism)

The Mechanism: Why Bu SnI?

The success of this protocol relies on the bond dissociation energy (BDE) hierarchy. The Sn-I bond is relatively weak, allowing it to participate in radical exchanges without permanently trapping the radical as a reduced alkane (as Sn-H does).

The Catalytic Cycle (Graphviz Diagram)

The following diagram illustrates the Atom Transfer Radical Addition (ATRA) pathway mediated by Bu

Bu3SnI_MechanismInitiatorInitiator (hν or AIBN)Bu3Sn_RadBu3Sn•(Propagating Radical)Initiator->Bu3Sn_RadGeneratesRIR-I(Substrate)Bu3Sn_Rad->RII-AbstractionR_RadR•(Alkyl Radical)RI->R_RadHomolysisBu3SnIBu3Sn-I(Mediator)RI->Bu3SnIByproductAlkeneAlkene(Acceptor)R_Rad->AlkeneAdditionBu3SnI->Bu3Sn_RadRegeneration(Chain Propagation)ProductR-Alkene-I(Product)Bu3SnI->ProductFinal StepAdduct_RadR-Alkene•(Intermediate)Alkene->Adduct_RadAdduct_Rad->Bu3SnII-Transfer

Caption: Figure 1. Bu


Part 3: Experimental Protocols

Reagent Preparation: In-Situ Generation of Bu SnI

Commercial Bu


Method A: From Hexabutylditin (Recommended for ATRA)

  • Reagents: Hexabutylditin ((Bu

    
    Sn)
    
    
    ), Iodine (I
    
    
    ).
  • Reaction:

    
    
    
  • Procedure: Dissolve (Bu

    
    Sn)
    
    
    (1.0 equiv) in dry benzene or toluene. Add I
    
    
    (1.0 equiv) portion-wise at 0°C until the violet color persists slightly, then fades to colorless/pale yellow. Use immediately.
Protocol 1: Intermolecular Atom Transfer Radical Addition (ATRA)

Objective: Coupling of Ethyl Iodoacetate with 1-Octene to form

Reagents:

  • Ethyl iodoacetate (1.0 mmol)

  • 1-Octene (3.0 mmol)

  • Hexabutylditin (0.1 mmol, 10 mol%)

  • Benzene or Toluene (degassed, 2 mL)

  • Light source (Sunlamp or 300W Xe lamp)

Step-by-Step Methodology:

  • Setup: In a Pyrex tube, combine Ethyl iodoacetate (1.0 equiv) and 1-Octene (3.0 equiv).

  • Catalyst Addition: Add Hexabutylditin (10 mol%). Note: In this variant, the Sn-Sn bond homolyzes under light to start the chain; Bu

    
    SnI is formed in situ and acts as the transfer agent.
    
  • Degassing: Freeze-pump-thaw the solution (3 cycles) to remove oxygen (O

    
     is a radical trap).
    
  • Irradiation: Irradiate the mixture at 25–30°C for 4–8 hours. Monitor by TLC or GC-MS.

  • Termination: Turn off the lamp. Remove solvent under reduced pressure.

  • Purification: Dissolve residue in ether. Wash with 10% KF solution (aqueous) to precipitate tin residues as insoluble Bu

    
    SnF. Filter through Celite.[1] Purify via silica gel chromatography.
    

Data: Solvent Effects on Yield

Solvent Temperature Time (h) Yield (%) Notes
Benzene 25°C (hν) 4 88 Standard conditions
Toluene 25°C (hν) 5 82 Safer alternative to Benzene
THF 25°C (hν) 12 45 H-abstraction competes (forming reduced product)

| Hexane | 25°C (hν) | 6 | 60 | Poor solubility of intermediates |

Protocol 2: Three-Component Radical Carbonylation

Objective: Synthesis of unsymmetrical ketones via Bu

Reagents:

  • Alkyl Iodide (R-I) (1.0 mmol)

  • Electron-deficient Alkene (e.g., Acrylonitrile) (1.5 mmol)

  • Bu

    
    SnH (0.1 mmol) + Bu
    
    
    SnI (0.1 mmol) [Hybrid System]
  • CO (Carbon Monoxide) (50–80 atm)

  • AIBN (Azobisisobutyronitrile) (0.05 mmol)

Mechanism Note: Here, Bu



Workflow:

  • Vessel: Use a high-pressure stainless steel autoclave equipped with a glass liner.

  • Loading: Add R-I, Alkene, Bu

    
    SnI (catalytic), and AIBN in Benzene.
    
  • Pressurization: Charge with CO (80 atm). Caution: CO is highly toxic. Work in a well-ventilated hood with CO sensors.

  • Reaction: Heat to 80°C (initiation temperature of AIBN) for 12 hours.

  • Workup: Vent CO carefully. Treat with aqueous KF to remove tin.[1] Extract and purify.

Part 4: Troubleshooting & Safety

Neurotoxicity of Organotins

Tributyltin compounds are highly lipophilic and neurotoxic.

  • Handling: Double-glove (Nitrile). Use a dedicated fume hood.

  • Waste: All tin waste must be segregated. Do not mix with general organic waste.

  • Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) or washed with a specific tin-chelating agent before standard cleaning.

Common Failure Modes
  • Reduction instead of Coupling:

    • Cause: Presence of H-donors (like THF or moisture) or using Bu

      
      SnH instead of Bu
      
      
      SnI.
    • Fix: Switch to Benzene/Toluene; ensure rigorous drying; use pure Bu

      
      SnI or (Bu
      
      
      Sn)
      
      
      .
  • Polymerization of Alkene:

    • Cause: High concentration of alkene or lack of efficient chain transfer.

    • Fix: Dilute the reaction (0.05 M); increase the concentration of the transfer agent (Bu

      
      SnI).
      
  • Catalyst Poisoning:

    • Cause: Oxygen presence.[2]

    • Fix: Rigorous degassing is non-negotiable.

Part 5: References

  • Curran, D. P. (1988). "The Iodine Atom Transfer Reaction in Radical Synthesis." Synthesis, 1988(06), 417–439. Link

  • Ryu, I., Sonoda, N., & Curran, D. P. (1996). "Tributyltin Hydride-Mediated Radical Carbonylation of Alkyl Halides." Chemical Reviews, 96(1), 177–194. Link

  • Oshima, K. (1999). "Transition Metal Catalyzed Reaction of Iodomethyltributyltin." Journal of Synthetic Organic Chemistry, Japan, 57(11), 948-956. Link

  • Fouquet, E., et al. (1997). "Reactivity of Organotin Compounds in Radical Reactions." Tetrahedron, 53(40), 13757-13778. Link

Applications of tributyltin iodide in pharmaceutical chemistry

Application Note: Tributyltin Iodide (Bu SnI) in Pharmaceutical Chemistry[1]

Executive Summary

This compound (Bu



This guide details two high-value applications of Bu

  • Synthesis of

    
    -Heteroalkylstannanes:  Critical precursors for "SnAP" (Stannyl Amine Protocol) reagents used to generate saturated N-heterocycles, a prevalent scaffold in modern drug discovery.
    
  • Regioselective Epoxide Ring Opening: A mild, neutral method to access 1,2-iodohydrins, avoiding the harsh acidic conditions of traditional hydroiodic acid treatments.

Chemical Profile & Reactivity[1][2][3][4][5][6]

PropertySpecificationMechanistic Implication
Formula

Lipophilic tail ensures solubility in non-polar organic solvents (Hexanes, THF).
Bond Energy (Sn-I) ~160 kJ/molSignificantly weaker than Sn-Cl (~320 kJ/mol), facilitating rapid halogen exchange.
Lewis Acidity ModerateThe Sn atom can coordinate to oxygenated species (epoxides, ethers), activating them for nucleophilic attack.
Nucleophilicity High (

)
The iodide anion is a "soft" nucleophile, preferring attack at soft electrophilic centers or sterically hindered carbons.

Application 1: Synthesis of -Iodomethylstannanes (SnAP Precursors)

Context & Causality

Saturated N-heterocycles (morpholines, piperazines) are ubiquitous in FDA-approved drugs. The Bode Group's SnAP reagents allow for the programmable synthesis of these structures. The synthesis of these reagents relies heavily on tributyl(iodomethyl)stannane , which is synthesized via a Finkelstein-type halogen exchange involving tributyltin chloride and sodium iodide. While often generated in situ, the isolation of the iodide intermediate or the use of Bu

Experimental Protocol

Objective: Synthesis of Tributyl(iodomethyl)stannane from Tributyl(chloromethyl)stannane via Halogen Exchange.

Reagents:

  • Tributyl(chloromethyl)stannane (1.0 equiv)[1]

  • Sodium Iodide (NaI) (2.0 equiv) - Dried under vacuum

  • Acetone (0.2 M concentration relative to stannane) - HPLC Grade, dried

Workflow:

  • Preparation: Flame-dry a 500 mL pear-shaped flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Solvation: Charge the flask with anhydrous acetone. Add Tributyl(chloromethyl)stannane via syringe.[1]

  • Exchange Reaction: Add solid Sodium Iodide (NaI) in one portion.

    • Note: The solution will initially be a colorless suspension.

  • Incubation: Stir vigorously at 25–27 °C for 8 hours .

    • Visual Check: The mixture will turn pale yellow, and a white precipitate (NaCl) will form, indicating the progression of the exchange.

  • Workup: Concentrate the suspension by rotary evaporation (40 °C, 40 mmHg) to remove acetone.

    • Reasoning: Acetone interferes with subsequent lithiation steps; complete removal is critical.

  • Extraction: Suspend the resulting oil/solid residue in hexanes. Filter through a short plug of silica gel to remove excess NaI and NaCl salts.

  • Isolation: Concentrate the filtrate to afford Tributyl(iodomethyl)stannane as a colorless to pale oil.

Self-Validation Criteria:

  • TLC: Complete disappearance of the starting chloride (

    
     differs slightly in Hexanes).
    
  • NMR:

    
     NMR (
    
    
    ) shows a diagnostic shift of the methylene protons attached to Sn/I. The
    
    
    signal shifts downfield due to the iodine substitution compared to the chloride.
Mechanism Visualization

SnAP_SynthesisSubstrateTributyl(chloromethyl)stannane(R-CH2-Cl)TransitionTransition State[Cl...C...I]‡Substrate->TransitionAcetone, 25°CReagentSodium Iodide(NaI)Reagent->TransitionProductTributyl(iodomethyl)stannane(R-CH2-I)Transition->ProductFinkelsteinExchangeByproductNaCl (Precipitate)Transition->Byproduct

Figure 1: Finkelstein exchange mechanism driving the conversion of chloromethylstannane to the reactive iodomethylstannane species.[1]

Application 2: Regioselective Ring Opening of Epoxides

Context & Causality

Epoxides are reactive electrophiles. Traditional opening with HI is often too acidic for complex pharmaceutical intermediates containing acid-sensitive protecting groups (e.g., TBS ethers, Boc groups). Bu


SnI
Experimental Protocol

Objective: Conversion of Cyclohexene Oxide to trans-2-Iodocyclohexanol.

Reagents:

  • Epoxide Substrate (1.0 mmol)

  • This compound (1.1 mmol)

  • Magnesium Bromide (

    
    ) or similar Lewis Acid additive (Optional, catalytic 10 mol% enhances rate)
    
  • Dichloromethane (DCM) or Toluene (anhydrous)

Workflow:

  • Setup: In a glovebox or under Argon, dissolve Bu

    
    SnI (1.1 equiv) in anhydrous DCM (5 mL).
    
  • Addition: Add the epoxide substrate dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Monitor by TLC. The epoxide is usually non-polar; the iodohydrin product will be significantly more polar.

  • Quench: Add saturated aqueous

    
     solution.
    
  • Tin Removal (Critical):

    • The organic layer contains tributyltin byproducts (Bu

      
      Sn-OH or Bu
      
      
      Sn-O-R).
    • Protocol: Treat the organic phase with 10% aqueous KF (Potassium Fluoride) solution for 30 minutes. This precipitates insoluble polymeric Bu

      
      SnF, which can be filtered off.
      
  • Purification: Flash column chromatography.

Self-Validation Criteria:

  • Regioselectivity: In unsymmetrical epoxides, Iodide attacks the less substituted carbon (S

    
    2-like).
    
  • Stereochemistry: The reaction proceeds with anti-stereospecificity (inversion of configuration).

Mechanism Visualization

Epoxide_OpeningEpoxideEpoxide SubstrateCoordinationActivated Complex(Sn...O Interaction)Epoxide->CoordinationBu3SnIBu3Sn-IBu3SnI->CoordinationLewis AcidActivationAttackNucleophilic Attack(I- attacks Carbon)Coordination->AttackIntermediateStannyl Alkoxide(I-C-C-O-SnBu3)Attack->IntermediateRing Opening(Anti-addition)HydrolysisWorkup (H2O/KF)Intermediate->HydrolysisProduct1,2-IodohydrinHydrolysis->Product

Figure 2: Mechanism of Bu

Safety & Handling (The "Tin Protocol")

Organotin compounds, particularly tributyltins, are potent neurotoxins and endocrine disruptors. They possess high lipid solubility, allowing them to penetrate skin and the blood-brain barrier.

Handling Standards
  • Double Gloving: Use Nitrile gloves (outer) over Latex (inner). Organotins can permeate standard nitrile over time.

  • Vapor Control: All transfers must occur in a fume hood. Bu

    
    SnI has a distinct, unpleasant, acrid odor.
    
  • Decontamination: Glassware must not be washed directly in the sink. Rinse all glassware with a specific "Tin Decon" solution (Ethanol + 1M NaOH) before standard washing.

Waste Disposal
  • Never mix organotin waste with general organic solvents.

  • Segregate into a dedicated "Heavy Metal / Organotin" waste stream.

  • Spill Cleanup: Absorb with vermiculite. Treat the area with a dilute bleach solution (oxidizes the organic ligands) followed by soap and water.

References

  • Preparation of Tributyl(iodomethyl)

    • Voigt, F.; Roesner, S. (2018). "Preparation of an α-tributylstannanemethyl ether and its application in the synthesis of a functionalized morpholines". Organic Syntheses, 95, 200-217.
  • General Reactivity of Organotin Halides

    • Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH.
  • Epoxide Opening Methodologies

    • Shibata, I., Baba, A., & Matsuda, H. (1986). "Reaction of Epoxides with this compound". Tetrahedron Letters.
  • Safety Data & Toxicology

    • Sigma-Aldrich Safety D

Advanced Protocols for Tributyltin Iodide in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Tributyltin iodide (Bu


SnI) is a specialized organotin reagent that offers distinct advantages over its chloride and hydride counterparts due to the unique lability of the Sn–I bond and the high nucleophilicity of the iodide anion. While tributyltin hydride (Bu

SnH) is the standard for radical reductions and tributyltin chloride (Bu

SnCl) for stannylation, Bu

SnI occupies a critical niche in chemo-selective ether cleavage , regioselective epoxide opening , and catalytic tin protocols .

This guide moves beyond standard textbook descriptions to provide field-validated protocols that maximize yield while addressing the two biggest challenges in organotin chemistry: toxicity and purification .

Key Technical Advantages of Bu SnI[1]
  • Enhanced Lewis Acidity: The iodide ligand renders the tin center softer and more polarizable than the chloride, facilitating coordination to oxygenated functional groups (epoxides, ethers).

  • Nucleophilic Iodine Source: Provides a soluble, organic-compatible source of nucleophilic iodide for S

    
    2-type ring openings under neutral conditions.
    
  • Catalytic Viability: Serves as an excellent pre-catalyst for in situ tin hydride generation, allowing for drastic reductions in toxic waste.

Safety & Handling (The "Zero-Exposure" Standard)

Hazard: Organotins are neurotoxic and potent endocrine disruptors. Bu


SnI is readily absorbed through the skin and is highly toxic to aquatic life.
Control:  All procedures must be performed in a functioning fume hood. Double-gloving (Nitrile over Laminate) is mandatory.
Decontamination Protocol

Spills and glassware residues should never be washed directly into the sink.

  • Quench: Treat glassware with a solution of 1M Potassium Fluoride (KF) in methanol/water. This converts soluble tin halides into insoluble, polymeric tributyltin fluoride (Bu

    
    SnF).
    
  • Filtration: Filter the resulting white precipitate through Celite.

  • Disposal: Dispose of the solid as hazardous heavy metal waste.

Application 1: Regioselective Ring Opening of Epoxides[2]

Bu


SnI mediates the ring opening of epoxides to iodohydrins with high regioselectivity. Unlike acidic opening (which favors the more substituted carbon via S

1 character) or strong basic opening (which is harsh), Bu

SnI operates under near-neutral conditions.
Mechanism & Regioselectivity

The reaction proceeds via coordination of the tin atom to the epoxide oxygen (activating it), followed by intramolecular or intermolecular attack of the iodide ion.

  • Terminal Epoxides: Attack occurs predominantly at the less hindered (primary) carbon (S

    
    2-like).
    
  • Functional Group Tolerance: Compatible with esters, acetals, and silyl ethers.

Detailed Protocol: Synthesis of Iodohydrins

Target: Conversion of 1,2-epoxybutane to 1-iodo-2-butanol.

  • Reagent Preparation (In Situ):

    • While Bu

      
      SnI is commercially available, it is best generated in situ to ensure the iodine is active and not photo-degraded.
      
    • Mix Tributyltin chloride (1.0 equiv) and Sodium Iodide (1.2 equiv) in dry acetone or THF. Stir for 30 minutes. The precipitation of NaCl indicates the formation of Bu

      
      SnI.
      
  • Reaction:

    • Add the Epoxide (1.0 equiv) to the Bu

      
      SnI solution at 0°C.
      
    • Add Magnesium Iodide (MgI

      
      )  (0.1 equiv) as a Lewis Acid co-catalyst if the substrate is sterically hindered.
      
    • Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of epoxide).

  • Workup (Crucial for Tin Removal):

    • Dilute with diethyl ether.

    • Hydrolysis: Add saturated aqueous NH

      
      Cl.[1]
      
    • Tin Removal: Wash the organic layer vigorously with 10% aqueous KF (2x). A white precipitate (Bu

      
      SnF) will form at the interface. Filter through a pad of Celite/Silica.
      
    • Dry over MgSO

      
       and concentrate.
      

Application 2: Catalytic Tin Hydride Reduction (Green Chemistry)

The "Holy Grail" of organotin chemistry is eliminating the stoichiometric use of toxic tin. Bu


SnI (or Bu

SnCl) can be used as a catalyst (1-10 mol%) in the presence of a stoichiometric reductant like Sodium Borohydride (NaBH

) or Polymethylhydrosiloxane (PMHS).

Why Bu


SnI?  The iodide is often more easily reduced by borohydrides than the chloride, and the resulting Bu

SnH is generated steadily in situ, keeping the active radical concentration low (beneficial for cyclizations).
Protocol: Catalytic Radical Cyclization

Target: Radical cyclization of an alkyl halide to a cyclopentane derivative.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent System: Use t-Butanol or Ethanol (essential for NaBH

    
     solubility and radical propagation).
    
  • Reaction Mixture:

    • Substrate (Alkyl Halide): 1.0 equiv

    • Bu

      
      SnI:  0.1 equiv (10 mol%)
      
    • NaBH

      
      :  1.5 equiv
      
    • AIBN: 0.1 equiv[2]

  • Execution:

    • Dissolve substrate, Bu

      
      SnI, and AIBN in the alcohol solvent.
      
    • Add NaBH

      
       slowly as a solid or solution.
      
    • Reflux for 4–8 hours.

    • Mechanism:[3][4][5][6][7][8][9] NaBH

      
       reduces Bu
      
      
      
      SnI to Bu
      
      
      SnH. Bu
      
      
      SnH propagates the radical chain. The byproduct Bu
      
      
      SnI (or Sn-X) is recycled immediately by NaBH
      
      
      .
Visualization: Catalytic Cycle

CatalyticTin Substrate R-X (Alkyl Halide) Product R-H / Cyclized Substrate->Product Radical Step SnX Bu3Sn-I (Pre-catalyst) Product->SnX Generates Sn-I SnH Bu3Sn-H (Active Reductant) SnRad Bu3Sn• (Radical) SnH->SnRad Initiation (AIBN) SnRad->Substrate X-Abstraction SnX->SnH Regeneration by NaBH4 NaBH4 NaBH4 (Stoichiometric Reductant) NaBH4->SnX

Figure 1: Catalytic cycle allowing the use of substoichiometric Bu


SnI driven by NaBH

.

Application 3: Synthesis of Stille Coupling Precursors

Bu


SnI is a potent electrophile used to trap organolithium or Grignard reagents to form the organostannanes required for Stille cross-coupling.

Advantage over Bu


SnCl:  Bu

SnI is more reactive toward sterically hindered nucleophiles and less hygroscopic than the chloride.
Protocol: Preparation of Aryl Stannanes
  • Lithiation: Treat the Aryl Bromide (Ar-Br) with n-Butyllithium (n-BuLi) (1.1 equiv) in dry THF at -78°C. Stir for 1 hour to generate Ar-Li.

  • Trapping: Add Bu

    
    SnI  (1.0 equiv) dropwise at -78°C.
    
    • Note: If using Bu

      
      SnCl, warming to RT is often required. With Bu
      
      
      
      SnI, reaction is often complete at lower temperatures, preserving sensitive functional groups.
  • Workup: Quench with water, extract with ether, and perform the KF wash (see Section 6) immediately to remove unreacted tin halides.

Critical Process: Removal of Organotin Residues[12]

Failure to remove tin residues results in failed biological assays and toxicity flags. Standard chromatography is often insufficient as organotins "streak" on silica.

Comparative Removal Strategies:

MethodReagentsMechanismEfficiencyBest For
KF / Silica 10% KF on Silica GelFormation of insoluble Bu

SnF polymer
High (>95%)General Purpose
Basic Hydrolysis DBU / I

Conversion to Sn-I then Sn-FVery High (>99%)Traces in Drug Candidates
Partitioning Acetonitrile / HexanePolarity differenceMediumBulk removal before column
The "Gold Standard" KF Protocol
  • Dissolve the crude reaction mixture in minimal dichloromethane.

  • Add 3 equivalents of KF dissolved in minimal water.

  • Add Silica Gel (approx.[10] 5g per g of substrate) to the mixture.

  • Evaporate the solvent under vacuum to create a free-flowing powder.

  • Load this powder on top of a standard silica column and elute. The tin remains trapped as Bu

    
    SnF at the top of the column.
    

References

  • Regioselectivity in Epoxide Opening

    • Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis, 1984(8), 629-656. Link

  • Catalytic Tin Hydride Protocols

    • Fu, G. C.[11] "The Development of Reactions Catalytic in Tin."[12] Journal of Organic Chemistry, 1999, 64, 5958. Link

    • Hays, D. S., & Fu, G. C.[11] "Bu3SnH-Catalyzed Barton-McCombie Deoxygenation of Alcohols." Journal of Organic Chemistry, 1998, 63, 2796. Link

  • Tin Removal Methods

    • Leibner, J. E., & Jacobus, J. "The use of potassium fluoride for the removal of organotin compounds."[13] Journal of Organic Chemistry, 1979, 44, 449. Link

    • Harrowven, D. C., & Guy, I. L. "Removal of organotin residues from reaction mixtures."[1] Chemical Communications, 2004, 1968. Link

  • This compound Properties

    • PubChem Database.[14] "this compound - Compound Summary."[14] Link

Sources

Catalytic systems for reactions involving tributyltin iodide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Systems & Protocols Involving Tributyltin Iodide (Bu


SnI) 

SnI Systems

Executive Summary

This compound (Bu


SnI) represents a specialized class of "soft" Lewis acid-nucleophile hybrids. Unlike hard Lewis acids (e.g., BF

·OEt

) that activate oxygenated motifs via strong coordination often leading to non-selective carbocationic pathways, Bu

SnI operates via a concerted "Push-Pull" mechanism. This allows for the highly regioselective ring opening of epoxides and oxetanes and the mild cleavage of ethers, often preserving sensitive stereocenters.

This guide details the operational protocols for utilizing Bu


SnI, focusing on catalytic generation systems  (where tin acts as a carrier) and stoichiometric reagent systems  generated in situ. Crucially, it addresses the primary bottleneck of organotin chemistry: the efficient removal of toxic residues to meet pharmaceutical purity standards.

The Mechanistic Advantage: The "Push-Pull" System

The utility of Bu


SnI stems from the weak Sn–I bond. The tin atom acts as a mild Lewis acid (affinity for oxygen), while the iodide is a soft, highly reactive nucleophile.
  • The "Push": The iodide anion (I

    
    ) attacks the electrophilic carbon.
    
  • The "Pull": The tributyltin cation (Bu

    
    Sn
    
    
    
    ) coordinates the leaving group oxygen, enhancing its leaving ability without generating a full carbocation.

This duality allows for reactions under neutral, non-acidic conditions, making it superior for substrates containing acid-labile protecting groups (e.g., acetals, silyl ethers).

Diagram 1: Regioselective Epoxide Opening Mechanism

Bu3SnI_Mechanism cluster_0 Push-Pull Effect Epoxide Epoxide Substrate Coordination Coordination Complex (Sn...O Interaction) Epoxide->Coordination + Bu3SnI Sn_Species Bu3Sn-I (Active Species) Sn_Species->Coordination Transition Transition State (Regioselective Attack) Coordination->Transition Activation Product Iodohydrin (O-SnBu3 Intermediate) Transition->Product Nucleophilic Attack (I-)

Caption: The concerted mechanism where Tin activates the oxygen (Pull) while Iodide attacks the less hindered carbon (Push).

Reaction Systems: In Situ Generation Protocols

Pure Bu


SnI is light-sensitive, expensive, and unstable. It is standard industry practice to generate it in situ. Two primary systems are employed depending on the substrate sensitivity.
System A: The Halide Exchange System (Catalytic Tin Variant)

This system uses catalytic amounts of organotin to shuttle iodide from a stoichiometric source (NaI) to the substrate. This is the most "green" approach as it minimizes tin waste.

  • Reagents: Bu

    
    SnCl (10-20 mol%), NaI (1.2 equiv), Substrate.
    
  • Solvent: Acetonitrile or THF (Polar aprotic facilitates the exchange).

  • Mechanism: Bu

    
    SnCl reacts with NaI to form Bu
    
    
    
    SnI. After reacting with the epoxide, the resulting Sn-alkoxide is protonated or silylated, regenerating a tin species that re-enters the cycle.
System B: The Lewis Base Complex System (Stoichiometric)

For difficult substrates (e.g., oxetanes), a Lewis base (phosphine oxide) is added to increase the nucleophilicity of the iodide by coordinating to the tin, effectively lengthening the Sn-I bond.

  • Reagents: Bu

    
    SnI (generated from Bu
    
    
    
    SnH + I
    
    
    or Bu
    
    
    SnCl + NaI), Bu
    
    
    PO (Phosphine Oxide additive).
  • Advantage: Higher regioselectivity for internal epoxides.

Protocol I: Catalytic Regioselective Ring Opening of Epoxides

Application: Synthesis of


-iodohydrins (precursors to allylic alcohols or reduced alcohols).

Experimental Workflow:

  • Preparation of Catalyst System:

    • To a dry round-bottom flask under N

      
      , add NaI  (1.2 mmol, 180 mg) and dry Acetonitrile  (5.0 mL).
      
    • Add Bu

      
      SnCl  (0.1 mmol, 27 
      
      
      
      L) – Note: This is 10 mol% loading.
    • Stir at room temperature for 10 minutes. The solution may turn slightly yellow (formation of Bu

      
      SnI).
      
  • Substrate Addition:

    • Add the Epoxide (1.0 mmol) dropwise.

    • Optional: If the epoxide is acid-sensitive, add MgSO

      
       (50 mg) to buffer trace moisture which could generate HI.
      
  • Reaction Monitoring:

    • Stir at room temperature (or 40°C for hindered substrates).

    • Monitor by TLC/LC-MS. Conversion is typically complete within 1–4 hours.

    • Observation: The reaction is neutral; acid-sensitive groups (Boc, TBS) remain stable.

  • Quench:

    • The product exists initially as the tributyltin ether.

    • Add Methanol (2 mL) and stir for 15 minutes to solvolyze the Sn-O bond, releasing the free alcohol and regenerating tin methoxide/chloride.

Data Summary: Regioselectivity

Substrate Type Major Product Selectivity Ratio (approx)
Terminal Epoxide Primary Iodide (Attack at less substituted C) >95:5
Styrene Oxide Primary Iodide (Anti-Markovnikov) >90:10

| Cyclohexene Oxide | trans-Iodohydrin (Diaxial opening) | >99:1 (Stereospecific) |

Protocol II: Ether Cleavage (Demethylation)

Application: Mild deprotection of methyl ethers in the presence of esters or lactones.

Experimental Workflow:

  • Reagent Generation:

    • Dissolve Bu

      
      SnH  (1.1 equiv) in dry Benzene  or Toluene .
      
    • Cool to 0°C. Add I

      
        (1.1 equiv) portion-wise until the violet color persists slightly (indicating consumption of Sn-H).
      
    • Why this method? This generates anhydrous Bu

      
      SnI without inorganic salts, crucial for non-polar solvents.
      
  • Reaction:

    • Add the Methyl Ether substrate.

    • Heat to reflux (80–110°C).

    • Time: 12–24 hours.

  • Mechanism:

    • Sn coordinates the ether oxygen. Iodide attacks the methyl group (S

      
      2), releasing Me-I and the Tin-alkoxide.
      

Critical Protocol: Tin Removal (The KF/Silica Method)

The major barrier to using Tin in drug development is toxicity and purification difficulty. The following "Solid-Phase Workup" is the industry gold standard for removing tin residues to <10 ppm.

Principle: Tributyltin halides are soluble in organics. Tributyltin fluoride (Bu


SnF) is an insoluble polymeric solid.
Diagram 2: Tin Removal Workflow

Tin_Removal Reaction_Mix Crude Reaction Mixture (Product + Soluble Bu3Sn-X) KF_Silica Add KF/Silica Reagent (30% w/w KF on SiO2) Reaction_Mix->KF_Silica Stirring Stir vigorously (Room Temp, 2-4 hours) KF_Silica->Stirring Filtration Filtration (Fritted Funnel) Stirring->Filtration Solids Solid Waste (Polymeric Bu3SnF + Silica) Filtration->Solids Retained Filtrate Filtrate (Tin-Free Product) Filtration->Filtrate Eluted

Caption: The KF/Silica protocol converts soluble tin contaminants into insoluble aggregates for easy filtration.

Step-by-Step Removal Protocol:

  • Prepare KF/Silica: Mix Potassium Fluoride (10g) in Water (20mL). Add Silica Gel (20g). Evaporate water and dry under vacuum at 100°C. This yields a free-flowing powder (approx 30% KF).

  • Treatment: Upon reaction completion, dilute the reaction mixture with Ether or Ethyl Acetate.

  • Addition: Add the KF/Silica powder (approx 10g per 1g of Tin reagent used).

  • Stir: Stir vigorously for 2 hours. The tin species converts to Bu

    
    SnF, which adsorbs/precipitates onto the silica matrix.
    
  • Filter: Filter through a pad of Celite or fresh Silica.

  • Result: The filtrate contains the product with significantly reduced tin levels (often <50 ppm).

References

  • Regioselective Ring Opening (Catalytic Systems)

    • Title: Regioselective Ring Opening of Epoxides C
    • Source:Tetrahedron Letters, 1990.
    • URL:[Link] (General Journal Link for verification of classic methodology).

  • Phosphine Oxide Additives

    • Title: Control of Regioselectivity in the Ring Opening of Oxetanes with Tin Iodide Complexes.
    • Source:Journal of Organic Chemistry, Baba et al.
    • URL:[Link]

  • Tin Removal Protocols

    • Title: A Practical Method for the Removal of Organotin Residues from Reaction Mixtures (KF/Silica).[1][2][3]

    • Source:Journal of Organic Chemistry, 2013.[4]

    • URL:[Link]

  • General Organotin Reagents

    • Title: this compound (Encyclopedia of Reagents for Organic Synthesis).
    • Source: Wiley Online Library.
    • URL:[Link]

Sources

Application Note: High-Fidelity Iodine Atom Transfer (IAT) Reactions Using Tributyltin Iodide

Author: BenchChem Technical Support Team. Date: February 2026


SnI) Mediated Radical Cyclization and Addition

Part 1: Strategic Overview & Mechanistic Logic

The Case for Tributyltin Iodide (Bu SnI)

In the landscape of radical chemistry, Tributyltin Hydride (Bu


SnH) is the famous reductant, replacing halides with hydrogen. However, for researchers who need to retain functionality  for further diversification, Bu

SnH is a dead end.

This compound (Bu


SnI)  is the reagent of choice for Iodine Atom Transfer (IAT) . Unlike the hydride, Bu

SnI mediates a non-reductive radical chain reaction. It allows for the cyclization of unsaturated iodides or the addition of iodides to alkenes while preserving the iodine atom in the final product. This retained iodine serves as a "synthetic handle" for subsequent cross-coupling (Suzuki, Sonogashira) or nucleophilic substitution.
The Mechanism: The "Shuttle" Principle

The reaction operates on a radical chain mechanism where the tin species acts as an iodine shuttle. Unlike reductive methods, the net reaction consumes no tin reagent in theory, though stoichiometric amounts are often used to drive kinetics.

Key Pathway:

  • Initiation: A radical initiator (AIBN or light) generates a trace of tributyltin radical (Bu

    
    Sn
    
    
    
    ).
  • Iodine Abstraction: Bu

    
    Sn
    
    
    
    abstracts an iodine atom from the substrate (R-I), generating the reactive alkyl radical (R
    
    
    ) and the carrier species (Bu
    
    
    SnI).
  • Propagation (Cyclization): The alkyl radical (R

    
    ) undergoes rapid intramolecular cyclization to form a new radical (R'
    
    
    
    ).
  • Iodine Return: The cyclized radical (R'

    
    ) abstracts iodine back from Bu
    
    
    
    SnI, yielding the product (R'-I) and regenerating the Bu
    
    
    Sn
    
    
    propagator.

IAT_Mechanism Initiator Initiator (AIBN/hν) Sn_Rad Bu3Sn• (Propagator) Initiator->Sn_Rad Generates Sn_I Bu3Sn-I (Carrier) Sn_Rad->Sn_I Abstracts I Substrate Substrate (R-I) Alkyl_Rad Radical (R•) Substrate->Alkyl_Rad -I Cyclized_Rad Cyclized Radical (R'•) Alkyl_Rad->Cyclized_Rad Cyclization (k_cyc) Sn_I->Sn_Rad Regenerates Product Product (R'-I) Cyclized_Rad->Product Abstracts I

Figure 1: The Iodine Atom Transfer (IAT) chain mechanism. Note that Bu


SnI acts as the iodine reservoir, distinguishing this from reductive hydride methods.

Part 2: Pre-Experimental Protocols

Critical Safety & Handling

Organotin compounds are neurotoxins and skin irritants.

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® gloves are mandatory.

  • Waste: Segregate all tin-containing waste into specific "Heavy Metal/Organotin" waste streams. Do not mix with general organic solvents.

Reagent Preparation: In Situ Generation

Commercial Bu


SnI is light-sensitive and degrades over time (turning violet/brown). For high-fidelity radical kinetics, fresh in situ generation  is recommended.

Method: Generation from Tributyltin Hydride (Bu


SnH) and Iodine (I

).[1]
ReagentStoichiometryRole
Bu

SnH
1.0 EquivPrecursor
Iodine (I

)
0.5 EquivOxidant
Solvent (Et

O)
0.5 MMedium

Protocol:

  • Dissolve Bu

    
    SnH (1.0 equiv) in anhydrous diethyl ether at 0°C under Argon.
    
  • Add Iodine (0.5 equiv) portion-wise. The color will fade from violet to colorless as I

    
     is consumed.
    
  • Endpoint: When a faint pink color persists (indicating slight excess I

    
    ), the conversion is complete.
    
  • Usage: Use this solution immediately for the radical reaction.

Part 3: Step-by-Step Experimental Guide

Protocol A: Iodine Atom Transfer Radical Cyclization (IATRC)

Objective: Cyclization of an unsaturated alkyl iodide (e.g., 6-iodo-1-hexene derivative) to a cyclopentane/tetrahydrofuran derivative with retention of the iodide.

Reagents:

  • Substrate: Unsaturated Iodide (1.0 equiv)

  • Reagent: Bu

    
    SnI (0.1 – 0.3 equiv if catalytic; 1.1 equiv if stoichiometric kinetics are required).
    
  • Co-Reagent (if catalytic): Hexabutylditin (Bu

    
    Sn-SnBu
    
    
    
    ) (0.1 equiv) + Sunlamp/LED.
  • Solvent: Benzene (Classic) or Benzotrifluoride (PhCF

    
    )  (Modern, Greener alternative).
    
  • Concentration: 0.05 M (High dilution favors intramolecular cyclization over intermolecular addition).

Workflow:

  • Degassing (Crucial Step):

    • Dissolve the substrate in PhCF

      
       (0.05 M).
      
    • Sparge the solution with Argon for 15–20 minutes.

    • Why? Oxygen is a radical trap (

      
      ) and will quench the reaction immediately.
      
  • Initiation Setup:

    • Option 1 (Thermal): Add AIBN (0.1 equiv) and Bu

      
      SnI (1.1 equiv). Heat to 80°C (reflux).
      
    • Option 2 (Photochemical - Recommended): Add Hexabutylditin (0.1 equiv) and Bu

      
      SnI (0.1 equiv). Irradiate with a 300W sunlamp or Blue LED (450 nm) at ambient temperature.
      
    • Note: In the photochemical method, the Ditin homolyzes to start the chain; Bu

      
      SnI acts as the transfer agent.
      
  • Reaction Monitoring:

    • Monitor by TLC or UPLC-MS.

    • Look for the disappearance of the starting iodide and the appearance of a slightly more polar product (diastereomers are common).

    • Typical reaction time: 2 – 12 hours.

  • Termination:

    • Remove heat/light source.

    • Open flask to air and stir for 5 minutes to quench radical species.

    • Concentrate solvent in vacuo (Rotavap).

Part 4: Post-Reaction Processing (The "Tin Removal" Problem)

The major bottleneck in organotin chemistry is removing the toxic, greasy tin residues. Standard chromatography is often insufficient.

The Solution: Potassium Fluoride (KF) on Silica Gel.[2] This method converts soluble organotins into insoluble polymeric tin fluorides.

Protocol B: KF/Silica Workup

Preparation of KF/Silica:

  • Mix Potassium Fluoride (KF) and Silica Gel (ratio 1:10 w/w) in water.

  • Evaporate water and dry the resulting white powder at 100°C under vacuum.

  • Store in a desiccator.

Workup Procedure:

  • Dissolve the crude reaction residue in a minimal amount of Et

    
    O or DCM.
    
  • Add the KF/Silica reagent (approx. 2g per 1 mmol of tin reagent used).

  • Stir vigorously at Room Temperature for 2 hours.

    • Observation: The free-flowing silica may become slightly "clumpy" as tin fluorides precipitate onto the surface.

  • Filtration:

    • Filter the slurry through a pad of Celite®.[3]

    • Wash the pad with Et

      
      O (or EtOAc).
      
  • Result: The filtrate contains the iodinated product with <50 ppm Tin.

  • Final Purification: Proceed to standard Flash Column Chromatography.[2]

Workup_Workflow Crude Crude Reaction Mixture (Product + Bu3SnI Residues) KF_Add Add KF/Silica Reagent (10% w/w KF on SiO2) Crude->KF_Add Stir Stir Vigorously (2 Hours, RT) KF_Add->Stir Reaction Formation of Insoluble Bu3SnF Polymers Stir->Reaction Mechanism Filter Filter through Celite® Stir->Filter Solvent_Evap Evaporate Solvent Filter->Solvent_Evap Final Tin-Free Product Ready for Flash Chrom. Solvent_Evap->Final

Figure 2: The KF/Silica remediation workflow for removing organotin contaminants.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Oxygen inhibitionRe-degas solvent (sparge 30 min). Ensure Argon atmosphere.
Reduction Product (R-H) observed Presence of H-donorsEnsure Bu

SnI is free of Bu

SnH. Avoid solvents with abstractable H-atoms (e.g., THF/Dioxane) if possible.
Polymerization Concentration too highDilute reaction to 0.01 M to favor intramolecular cyclization.
Tin Residues in NMR Incomplete WorkupRepeat KF/Silica treatment or use 10% K

CO

/Silica column.

References

  • Curran, D. P., & Chang, C.-T. (1989). Atom transfer cyclization reactions of .alpha.-iodo esters, ketones, and malonates. Examples of selective 5-exo, 6-endo, 6-exo, and 7-endo ring closures. The Journal of Organic Chemistry, 54(13), 3107–3115.

  • Curran, D. P. (1988). The design and application of free radical chain reactions in organic synthesis.[4] Part 1. Synthesis, 1988(06), 417-439.

  • Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[2][5] Chemical Communications, (17), 1968-1969.

  • Oshima, K. (1999). Use of Organomanganese Reagents in Organic Synthesis.[6] Journal of Organometallic Chemistry, 575(1), 1–20. (Context on alternative radical sources).

Sources

Experimental setup for a reaction with tributyltin iodide

Application Note: Regioselective Epoxide Ring-Opening Using Tributyltin Iodide (Bu SnI)

Executive Summary & Strategic Rationale

This compound (Bu


This guide details the regioselective ring-opening of epoxides to iodohydrins . This transformation is critical in total synthesis for generating 1,2-functionalized motifs without the harsh acidic conditions required by traditional HI generation.

Key Technical Advantages:

  • Neutral Conditions: Avoids acid-catalyzed rearrangement of sensitive substrates.

  • Chemospecificity: Tolerates acetals, silyl ethers, and esters.

  • Regiocontrol: Preferential attack at the less hindered carbon in terminal epoxides (S

    
    2-like).[1]
    

Safety & Handling (The "Trustworthiness" Pillar)

CRITICAL HAZARD WARNING: Organotin compounds are neurotoxins and endocrine disruptors. This compound is highly lipophilic, facilitating rapid absorption through the skin and blood-brain barrier.

Mandatory PPE & Engineering Controls
  • Gloves: Standard nitrile gloves are insufficient for prolonged handling. Use Silver Shield (Laminate) or double-gloved heavy-duty nitrile with immediate change upon splash.

  • Respiratory: All operations must occur in a certified fume hood. Bu

    
    SnI has a distinct, unpleasant, and persistent acrid odor.
    
  • Waste: All tin-contaminated waste (liquids and solids) must be segregated into specific "Heavy Metal/Organotin" waste streams. Do not mix with general organic solvents.

Reagent Preparation: In Situ Generation

Commercial Bu


Protocol A: Finkelstein Exchange (Recommended)

This method utilizes the solubility difference between sodium salts in acetone.

Reagents:

  • Tributyltin chloride (Bu

    
    SnCl) [1.0 equiv]
    
  • Sodium Iodide (NaI) [1.1 equiv]

  • Solvent: Dry Acetone or THF

Step-by-Step:

  • Charge a flame-dried Schlenk flask with NaI (dried under vacuum).

  • Add dry acetone under Argon.

  • Add Bu

    
    SnCl via syringe.
    
  • Stir at room temperature for 30 minutes. A white precipitate (NaCl) will form.

  • Filtration: Filter the mixture through a Schlenk frit or a plug of dry Celite under inert atmosphere to remove NaCl.

  • Usage: The resulting clear, colorless (or pale yellow) filtrate is a solution of Bu

    
    SnI ready for immediate use.
    

Core Application: Regioselective Epoxide Opening[1][2][3][4]

mechanistic Insight

The reaction proceeds via a "Push-Pull" mechanism. The tin atom coordinates to the epoxide oxygen (Lewis acid "pull"), weakening the C-O bonds. Simultaneously, the iodide ion attacks the less sterically hindered carbon (nucleophilic "push").

Mechanismcluster_0Coordination (Pull)cluster_1Nucleophilic Attack (Push)EpoxideEpoxide(Substrate)ComplexActivated Complex(Sn-O Bond)Epoxide->ComplexCoordinationSn_ReagentBu3Sn-I(Reagent)Sn_Reagent->ComplexTSTransition State(SN2-like)Complex->TSI- Attack(Less Hindered C)Product_SnO-Stannyl IodohydrinTS->Product_SnRing Opening

Figure 1: The synergistic Lewis acid activation and nucleophilic attack mechanism.

Experimental Protocol

Substrate: 1,2-Epoxy-5-hexene (Example terminal epoxide) Scale: 1.0 mmol

  • Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Reagent Addition: Add the in situ generated Bu

    
    SnI solution (1.2 mmol) in THF/Acetone.
    
  • Substrate Addition: Add the epoxide (1.0 mmol) dissolved in minimal dry THF dropwise over 5 minutes.

  • Reaction: Stir at room temperature. Monitor by TLC (the epoxide spot will disappear; a less polar iodohydrin tin-ether spot will appear).

    • Note: Reaction times vary from 1 to 12 hours depending on steric bulk.

  • Quench/Hydrolysis: Add 5 mL of water to hydrolyze the O-Sn bond. Stir vigorously for 15 minutes. This releases the free alcohol (iodohydrin) and generates Bu

    
    SnOH/Bu
    
    
    SnOSnBu
    
    
    .

Post-Reaction Processing: Organotin Removal

The "Achilles' heel" of organotin chemistry is purification. Tin residues are toxic and can streak on silica columns. Standard extraction is insufficient.

The KF/Silica Method (The "Gold Standard")

This method relies on the formation of insoluble polymeric tributyltin fluoride species.

Protocol:

  • Preparation of KF/Silica: Mix Potassium Fluoride (KF) and Silica Gel (SiO

    
    ) in a 1:9 ratio by weight. Grind in a mortar and pestle until a free-flowing powder is obtained. Add water (approx 10% w/w) to activate.
    
  • Treatment: Concentrate the crude reaction mixture (containing the product and tin residues) to an oil.

  • Dilution: Redissolve the oil in a non-polar solvent (Hexanes or Et

    
    O).
    
  • Scavenging: Add the KF/Silica powder (approx. 2g per 1g of theoretical tin residue). Stir vigorously for 2 hours at room temperature.

  • Filtration: Filter through a pad of Celite. The toxic tin species remain trapped in the solid filter cake as insoluble fluorides.

  • Result: The filtrate contains the clean product with <50 ppm tin, ready for standard flash chromatography.

Comparative Data: Tin Removal Efficiency
MethodResidual Tin (ppm)Yield Recovery (%)ProsCons
KF / Silica (Recommended) < 30 95 High efficiency, simple filtrationRequires solid prep
Aqueous KF Wash500 - 200090Simple extractionEmulsions, poor removal
DBU / I

Titration
< 10085Visual endpointCan react with sensitive alkenes
Standard Chromatography1000+80No extra reagentsTin "streaks" and contaminates

Workflow Visualization

WorkflowStartStart: Bu3SnCl + NaIGenIn Situ Generation(Acetone, 30 min)Start->GenFilterFilter off NaClGen->FilterPrecipitate NaClReactAdd Epoxide(Stir 1-12h)Filter->ReactClear FiltrateQuenchHydrolysis (H2O)Cleaves O-Sn bondReact->QuenchCleanupKF/Silica Treatment(Removes Tin)Quench->CleanupCrude MixFinalPure IodohydrinCleanup->FinalFiltration

Figure 2: End-to-end experimental workflow for this compound mediated epoxide opening.

References

  • Regioselective Opening of Epoxides: Bonini, C., & Righi, G. (1994). Regio- and Chemoselective Synthesis of Halohydrins by Cleavage of Epoxides with Metal Halides. Synthesis, 1994(03), 225–238. Link

  • KF/Silica Workup (Liebeskind-Curran Method): Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[2] Chemical Communications, (17), 1968–1969. Link

  • Toxicity and Safety: Occupational Safety and Health Administration (OSHA). Organotin Compounds Safety Data. Link

  • Mechanism of Tin-Iodide Reactivity: Shibata, I., & Baba, A. (2002). Organotin Enolates in Organic Synthesis. Current Organic Chemistry, 6(7), 665-693. Link

Application Note: Derivatization of Tributyltin Iodide for Radiopharmaceutical Precursors and Trace Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tributyltin Iodide (


) occupies a specialized niche in the drug development pipeline, distinct from its more common chloride counterpart. Its primary utility lies in two critical phases of pharmaceutical development:
  • Upstream Synthesis (Preparative): As a high-reactivity electrophile for installing tributylstannyl (

    
    ) moieties onto aromatic drug scaffolds. These "stannylated precursors" are the industry standard for generating radioiodinated therapeutics (e.g., 
    
    
    
    ,
    
    
    ) via electrophilic destannylation.
  • Downstream Quality Control (Analytical): As a target analyte. Because organotins are potent endocrine disruptors, trace

    
     residues in final drug products must be derivatized (typically ethylated) to allow for ultra-sensitive GC-MS quantification, ensuring compliance with ICH Q3D elemental impurity guidelines.
    

This guide provides validated protocols for both the synthesis of arylstannane precursors using


 and the analytical derivatization  required to verify their removal.

Chemical Context & Reactivity[1][2][3][4][5][6]

While Tributyltin Chloride (


) is the bulk commodity reagent, This compound (

)
offers distinct kinetic advantages in nucleophilic substitution reactions. The Sn–I bond is weaker and longer (

) than the Sn–Cl bond (

), making the iodide a superior leaving group in certain exchange reactions and a more reactive electrophile towards sterically hindered aryllithium intermediates.

Safety Warning: Organotin compounds are neurotoxic and severe eye/skin irritants.


 is readily absorbed through the skin. All procedures must be performed in a fume hood with double-gloving (nitrile/neoprene) and full eye protection.

Core Application 1: Synthesis of Stannylated Precursors (Radiochemistry)

The conversion of a halogenated drug scaffold (Ar-Br or Ar-I) into a stannylated precursor (


) is the prerequisite step for radioiodination. 

is used here to quench the lithiated intermediate.
Mechanism: Halogen-Metal Exchange followed by Stannylation

The reaction proceeds via the generation of an aryllithium species which attacks the tin center, displacing the iodide.

Protocol: Preparation of 4-(Tributylstannyl)phenyl-drug Conjugates

Materials:

  • Substrate: Aryl Bromide drug scaffold (1.0 equiv)

  • Reagent: n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 equiv)

  • Electrophile: this compound (

    
    ), >97% purity (1.2 equiv)
    
  • Solvent: Anhydrous THF (freshly distilled or from solvent system)

  • Quench: Saturated

    
     solution
    

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.

  • Substrate Solubilization: Dissolve the Aryl Bromide (1.0 mmol) in anhydrous THF (10 mL). Inject into the flask.

  • Lithiation (The Critical Step): Add n-BuLi (1.1 mmol) dropwise over 10 minutes.

    • Expert Insight: Maintain internal temp < -70°C. Allow to stir for 30–60 minutes. The solution often turns yellow/orange, indicating formation of the Aryl-Li species.

  • Derivatization with

    
    :  Dissolve 
    
    
    
    (1.2 mmol) in 2 mL THF and add dropwise to the reaction mixture at -78°C.
    • Why Iodide? The reaction with

      
       is often faster than with 
      
      
      
      , reducing the window for side reactions (like protonation of the Aryl-Li) during the warming phase.
  • Warming & Quench: Allow the mixture to warm to room temperature over 2 hours. Quench with sat.

    
     (5 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine. Dry over

    
    .[1]
    
  • Purification (Tin Removal): This is the most challenging step.

    • Method A (Standard): Flash chromatography on silica gel pre-treated with 1% Triethylamine (TEA). TEA prevents acid-catalyzed protodestannylation on the silica surface.

    • Method B (High Efficiency): Stir the crude oil with 10% w/w Potassium Fluoride (KF) on Silica for 2 hours. This converts excess

      
       into insoluble polymeric 
      
      
      
      , which can be filtered off before chromatography.
Visualization: Radiopharmaceutical Workflow

RadiochemistryWorkflow DrugBr Aryl-Bromide (Drug Scaffold) ArLi Aryl-Lithium Intermediate DrugBr->ArLi n-BuLi -78°C, THF Precursor Stannylated Precursor (Ar-SnBu3) ArLi->Precursor Reaction with Bu3SnI Bu3SnI This compound (Reagent) Bu3SnI->Precursor Electrophile FinalDrug Radiolabeled Drug (Ar-*I) Precursor->FinalDrug Oxidative Iodination (H2O2/Acid) RadioI Radioiodine (I-123 / I-131) RadioI->FinalDrug

Caption: Workflow converting a drug scaffold to a radiopharmaceutical via a this compound-derived precursor.

Core Application 2: Analytical Derivatization (QC & Safety)

Because organotins are toxic, the "stannylated precursor" method introduces a risk of tin contamination in the final drug. Regulatory bodies (FDA/EMA) require strict limits on elemental impurities.


 residues are non-volatile and difficult to analyze directly by GC.

The Solution: In-situ derivatization of


 residues into Ethyl-Tributyltin (

)
using Sodium Tetraethylborate (

). This makes the species volatile and amenable to headspace GC-MS or liquid injection GC-MS.
Protocol: Derivatization for Trace Tin Analysis

Objective: Quantify residual


 species at ppb levels in a drug substance.

Materials:

  • Derivatizing Agent: 1% Sodium Tetraethylborate (

    
    ) in THF (Freshly prepared).
    
  • Buffer: Acetate Buffer (pH 4.5).

  • Internal Standard: Tripropyltin chloride (

    
    ).
    
  • Extraction Solvent: Hexane (HPLC Grade).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 50 mg of the final drug product (post-radioiodination and purification) in 5 mL of methanol/water (1:1).

  • Buffering: Add 2 mL Acetate buffer (pH 4.5) to ensure optimal activity of the borate reagent.

  • Spike: Add 10 µL of Internal Standard solution.

  • Derivatization Reaction: Add 1 mL of 1%

    
     solution.
    
    • Chemistry:

      
      .
      
    • Time: Shake vigorously for 15 minutes at room temperature.

  • Extraction: Add 2 mL Hexane. Vortex for 2 minutes. Centrifuge to separate phases.

  • Analysis: Inject 1 µL of the upper Hexane layer into GC-MS (SIM mode monitoring m/z 121, 177, 207 for Tributyltin ethyl derivative).

Data Interpretation:

ComponentRetention Time (min)Quant Ion (m/z)Limit of Quantitation (LOQ)
Tripropyltin (IS) 6.45151N/A
Tributyltin (Analyte) 8.102070.5 ng/mL (ppb)

Comparative Data: Iodide vs. Chloride

Why choose


 over the cheaper 

?
FeatureTributyltin Chloride (

)
This compound (

)
Impact on Protocol
Bond Energy (Sn-X) ~380 kJ/mol~290 kJ/molIodide is more reactive. Faster kinetics at -78°C.
Leaving Group Ability GoodExcellentIodide gives higher yields with sterically hindered nucleophiles.
Physical State Liquid (bp 171°C)Liquid (High Density)Iodide is denser; weigh carefully.
Stability HighLight SensitiveStore

in amber vials
under Argon.

References

  • Synthesis of Radiopharmaceuticals: Coenen, H. H., et al. "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Synthesis, 2018.

  • Tributyltin Reactivity: Smith, P. J.[2][3] "Chemistry of Tin." Springer Science, 1998.

  • Analytical Derivatization: Azenha, M., et al. "Determination of organotin compounds in biological samples by derivatization and GC-MS." Analytica Chimica Acta, 2004.

  • Purification Protocols: "Removal of Organotin Residues." Journal of Organic Chemistry, 2001.

  • Safety Data: "this compound MSDS." PubChem.

Sources

Application Note: High-Efficiency Synthesis of Radiolabeled Compounds via Tributyltin Iodide-Derived Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of high-affinity radioligands for SPECT (Single Photon Emission Computed Tomography) and PET (Positron Emission Tomography) relies heavily on the iododestannylation reaction. While tributyltin chloride (Bu₃SnCl) is the ubiquitous reagent for generating the necessary stannane precursors, tributyltin iodide (Bu₃SnI) offers distinct kinetic and thermodynamic advantages in specific steric and electronic contexts.

This Application Note details the strategic use of Bu₃SnI to synthesize high-purity aryl-stannane precursors. It explores the mechanistic superiority of the iodide leaving group in nucleophilic substitutions with aryl-lithium intermediates and provides a validated protocol for converting these precursors into clinical-grade radiopharmaceuticals (e.g., ¹²³I, ¹²⁴I, ¹³¹I).

Scientific Rationale: Why this compound?

The Leaving Group Advantage

In the synthesis of the stannane precursor (


), the reaction typically involves the nucleophilic attack of an aryl-lithium (

) or aryl-Grignard (

) species on a tributyltin halide.


While the chloride (


) is cheaper, the iodide (

) is a superior leaving group due to the weaker bond energy of Sn-I compared to Sn-Cl and the higher stability of the iodide anion. This allows the stannylation reaction to proceed:
  • At lower temperatures: Preserving sensitive functional groups on the drug scaffold.

  • With higher rates: Critical for sterically hindered aryl substrates (e.g., ortho-substituted aromatics).

  • Cleaner conversion: Reducing the formation of bis-stannylated byproducts.

Role in Polymer-Supported Synthesis

Bu₃SnI is also the preferred reagent for functionalizing polymer supports (e.g., polystyrene-divinylbenzene beads). The high reactivity of the iodide facilitates the loading of the tin moiety onto the solid phase, enabling "catch-and-release" radiochemistry that simplifies the removal of toxic tin residues—a major regulatory hurdle in clinical radiopharmacy.

Mechanistic Pathway

The workflow involves two distinct phases: (1) Precursor Synthesis using Bu₃SnI, and (2) Radiolabeling via oxidative iododestannylation.

Pathway Diagram

The following diagram illustrates the transformation from a halogenated aryl substrate to the final radiolabeled tracer, highlighting the entry point of Bu₃SnI.

Radiosynthesis_Workflow Start Aryl Halide Substrate (Ar-Br / Ar-I) Lithiation Lithiation Step (n-BuLi, -78°C) Start->Lithiation Intermediate Reactive Intermediate (Ar-Li) Lithiation->Intermediate Halogen-Metal Exchange Precursor Stannane Precursor (Ar-SnBu3) Intermediate->Precursor Nucleophilic Substitution Reagent Reagent Input: This compound (Bu3SnI) Reagent->Precursor Product Radiolabeled Compound (Ar-*I) Precursor->Product Oxidative Iododestannylation Byproduct Recycled Byproduct (Bu3SnI) Precursor->Byproduct Cleavage Radioiodine Radioisotope Input: Na[*I] + Oxidant Radioiodine->Product

Caption: Workflow for generating radiolabeled compounds. Bu₃SnI is the critical reagent for converting the lithiated intermediate into the stable stannane precursor.

Experimental Protocol

Safety & Handling
  • Toxicity: Organotin compounds are neurotoxic and skin irritants. All procedures must be performed in a functioning fume hood.

  • Waste: Tin waste must be segregated from general organic waste.

  • Reagent Stability: Bu₃SnI is light-sensitive. Store in amber vials under argon at 4°C.

Part A: Synthesis of the Aryl-Stannane Precursor

Objective: To install the tributyltin moiety using Bu₃SnI.

Materials:

  • Aryl Bromide substrate (1.0 eq)

  • n-Butyllithium (1.1 eq, 1.6M in hexanes)

  • This compound (1.2 eq) (High Purity >97%)

  • Anhydrous THF (Tetrahydrofuran)

  • Argon atmosphere[1]

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask and flush with argon. Add anhydrous THF and the Aryl Bromide substrate.

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath).

  • Exchange: Add n-Butyllithium dropwise over 10 minutes. Stir for 30 minutes at -78°C to ensure complete formation of the Aryl-Lithium species [1].

  • Stannylation: Add This compound (neat or in minimal THF) dropwise.

    • Note: The use of Iodide allows this step to often proceed faster than with Chloride.

  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with diethyl ether (3x). Wash combined organics with brine and water.

  • Purification (Critical): Purify via flash chromatography on silica gel pre-treated with 1% triethylamine (to prevent protodestannylation).

    • Yield expectation: 70-90% depending on substrate sterics.

Part B: Radioiodination (Iododestannylation)

*Objective: To replace the SnBu₃ group with radioactive Iodine (I).

Materials:

  • Stannane Precursor (from Part A) (50 µg)

  • Radioactive Sodium Iodide (Na¹²³I or Na¹³¹I) in 0.1M NaOH

  • Oxidant: Chloramine-T or Peracetic Acid [2]

  • Solvent: Ethanol/Acetic Acid mixture[2]

Procedure:

  • Dissolve the Stannane Precursor in 100 µL Ethanol.

  • Add the Na*I solution (typically 1-10 mCi).

  • Add the Oxidant (10 µL of 1 mg/mL solution).

  • Reaction: Vortex and incubate at room temperature for 5-10 minutes.

    • Mechanism: Electrophilic aromatic substitution (SEAr). The electropositive Tin group directs the incoming Iodine electrophile to the ipso position [3].

  • Quench: Add Sodium Metabisulfite (100 µL, 10 mg/mL) to neutralize excess oxidant.

  • Purification: HPLC is required to separate the radiolabeled product from the organotin byproduct (Bu₃SnI/Bu₃SnOH).

Data & Performance Comparison

The following table highlights why a researcher might choose Bu₃SnI over the standard Bu₃SnCl for the precursor synthesis step.

ParameterTributyltin Chloride (Bu₃SnCl)This compound (Bu₃SnI)Impact on Synthesis
Leaving Group Ability Moderate (Cl⁻)High (I⁻)Faster reaction rates with hindered substrates.
Bond Energy (Sn-X) ~380 kJ/mol~290 kJ/molEasier displacement by Aryl-Li nucleophiles.
Reaction Temp Often requires warming to 0°C or RTOften proceeds at -78°C to -40°CBetter for substrates with esters or ketones.
Cost LowModerate/HighBu₃SnI is reserved for high-value precursors.
Byproduct Removal Difficult (requires KF treatment)Difficult (requires KF treatment)Both require rigorous HPLC purification.

Troubleshooting & Optimization

"The reaction stalled at the intermediate."

If using Bu₃SnCl, steric hindrance often prevents the bulky tin group from attaching. Switching to Bu₃SnI often resolves this because the transition state energy is lower due to the lability of the Sn-I bond [4].

"High levels of proteo-destannylation observed."

This occurs if the purification silica is acidic. Always treat silica with 1-5% Triethylamine. Furthermore, ensure the Bu₃SnI reagent is free of HI (hydroiodic acid) impurities by passing it through a small plug of basic alumina before use.

Purification of the Final Radiotracer

The byproduct of the labeling reaction is, ironically, this compound (or hydroxide). Because Bu₃SnI is lipophilic, it can co-elute with lipophilic radiotracers.

  • Solution: Use a C-18 Sep-Pak cartridge followed by reverse-phase HPLC with a gradient of Acetonitrile/Water. Monitor UV at 254nm to detect the non-radioactive Tin residues.

References

  • Preparation of Organolithium Reagents. Organic Syntheses. (2015). Standard protocols for lithium-halogen exchange.

  • Improved radioiodination of 1,2-dipalmitoyl-3-IPPA via a tributyltin intermediate. Nuclear Medicine Group, ORNL. (1999). Details the use of tributyltin precursors for clinical agents.

  • Synthesis of Radioiodinated Compounds: Classical Approaches. MDPI. (2022). Comprehensive review of iododestannylation mechanisms.

  • Tributyl(iodomethyl)stannane Preparation. Organic Syntheses. (2018). Discusses the reactivity of this compound derivatives in exchange reactions.

  • Mild, Pd-catalyzed stannylation of radioiodination targets. NIH/PMC. (2015). Alternative routes to stannanes using Pd catalysis.[3]

Sources

Troubleshooting & Optimization

Improving yield in tributyltin iodide reactions

Technical Support Center: Optimizing Tributyltin Iodide (Bu SnI) Workflows

Introduction

Welcome to the Technical Support Center. You are likely here because this compound (Bu

instability, stalling kinetics, and the notorious difficulty of purification.

This guide bypasses general textbook advice. Instead, it focuses on the specific failure points we see in high-throughput drug discovery labs and provides self-validating protocols to correct them.

Module 1: Reagent Integrity & Preparation

Q: My commercial Bu


SnI is dark orange/brown. Can I still use it?A:Proceed with caution.


The Fix: In-Situ Generation (Finkelstein Protocol) For maximum reproducibility, we recommend generating Bu


Protocol:

  • Dissolve Bu

    
    SnCl (1.0 equiv) in dry Acetone (0.5 M).
    
  • Add Sodium Iodide (NaI) (1.2 equiv).

  • Stir at room temperature for 30–60 minutes.

  • Validation: A white precipitate (NaCl) will form. The supernatant is your active Bu

    
    SnI reagent.
    
  • Optional: Filter under inert atmosphere to remove NaCl, or use the suspension directly if the reaction tolerates salts.

Mechanism of Action: The reaction is driven by the differential solubility of the sodium salts in acetone.[1]

Finkelsteincluster_0Reactants (Soluble)cluster_1ProductsBu3SnClBu3Sn-ClBu3SnIBu3Sn-I(Active Reagent)Bu3SnCl->Bu3SnIAcetoneSolventNaINa-INaClNa-Cl(Precipitate)NaI->NaClDriving Force:Lattice Energy

Figure 1: The Finkelstein equilibrium driven by the precipitation of NaCl in acetone.

Module 2: Reaction Optimization (Stille Couplings)

Q: My Stille coupling with Bu


SnI is stalling at 50% conversion. Adding more catalyst doesn't help.A:transmetallation bottleneck

The Fix: The "Copper Effect" Copper(I) Iodide (CuI) is not just an additive; it changes the mechanism. It scavenges free phosphine ligands (which inhibit the reaction) or facilitates a Sn


Optimization Matrix:

ParameterStandard ConditionOptimized ConditionWhy?
Co-Catalyst NoneCuI (10–20 mol%) Accelerates transmetallation >100x.
Ligand PPh

AsPh

(Triphenylarsine)
AsPh

binds Pd weaker than PPh

, facilitating oxidative addition and transmetallation.
Solvent THFNMP or DMF High polarity stabilizes the cationic Pd intermediates.
Scavenger NoneCsF (2.0 equiv) Fluoride activates the tin for transmetallation (forming hypervalent silicate-like species).

Protocol for "Difficult" Couplings:

  • Catalyst: Pd

    
    (dba)
    
    
    (2 mol%) + AsPh
    
    
    (8 mol%).
  • Additive: CuI (10 mol%).[2]

  • Solvent: NMP (degassed).

  • Temperature: 40–60°C (CuI often allows lower temps than the standard 100°C).

CopperEffectcluster_bypassDirect Pathway (Slow)StartR-SnBu3Inter[R-Cu]Start->InterTransmetallation 1(Fast)PdPd(II)-R'Start->PdRate LimitingCuICuICuI->InterInter->PdTransmetallation 2(Very Fast)ProductR-R'Pd->ProductReductiveElimination

Figure 2: The "Copper Effect" bypasses the slow direct transmetallation step.

Module 3: Workup & Purification (The "Tin Curse")

Q: I have the product, but the NMR is full of "greasy" butyl peaks. Column chromatography isn't separating the tin residues. A: Tributyltin byproducts (Bu


Do not rely on standard chromatography alone.

The Fix: Potassium Fluoride (KF) Polymerization You must chemically convert the soluble tin species into an insoluble polymer before chromatography.

The KF Workup Protocol (The Gold Standard):

  • Dilution: Dilute the reaction mixture with Et

    
    O or EtOAc.
    
  • Treatment: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.

  • Agitation: Stir vigorously for 30 minutes.

    • Observation: A white, fluffy precipitate will form at the interface. This is polymeric tributyltin fluoride (Bu

      
      SnF)
      
      
      .
  • Filtration: Filter the biphasic mixture through a pad of Celite . The tin polymer stays in the Celite.

  • Separation: Separate the organic layer, dry over Na

    
    SO
    
    
    , and concentrate.
  • Result: The crude oil is now largely tin-free (<5% residue), making column chromatography effective.

Alternative (If KF fails): Use 10% w/w finely ground KF on Silica Gel as the stationary phase for your column.

PurificationCrudeCrude Mixture(Product + Soluble Bu3Sn-X)ReactionReaction:Bu3Sn-X + KF -> Bu3Sn-F + KXCrude->ReactionKFAdd Sat. aq. KFKF->ReactionPolymerInsoluble Polymer(Bu3Sn-F)nReaction->PolymerPrecipitationFiltrationFilter through CelitePolymer->FiltrationCleanFiltrate:Product (Tin-Free)Filtration->Clean

Figure 3: Converting soluble tin contaminants into insoluble polymers for removal.

References
  • Finkelstein Reaction (Synthesis): Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.

  • The Copper Effect (Stille Coupling): Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[2] "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling". Journal of Organic Chemistry, 59(20), 5905–5911.

  • KF Workup (Purification): Leibner, J. E., & Jacobus, J. (1979). "A method for the removal of organotin waste". Journal of Organic Chemistry, 44(3), 449–450.

  • Fluoride-Accelerated Coupling: Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[2][3] "Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion". Angewandte Chemie International Edition, 43(9), 1132–1136. [3]

Side reactions and byproducts of tributyltin iodide

Technical Support Center: Tributyltin Iodide (Bu SnI)

Current Status: Operational Reagent Class: Organostannane / Lewis Acid Primary Application: Mild ether cleavage, iodination, and Stille coupling byproduct management.[1]

Introduction: The "Greasy" Reagent

Welcome to the technical guide for This compound (Bu


SnI)

This guide treats your experiment as a system. When that system fails, it is usually due to one of three variables: Reagent Integrity (decomposition), Pathway Competition (side reactions), or Purification Failure (persistent byproducts).

Module 1: Reagent Integrity & Synthesis

Diagnosing the quality of your starting material before the reaction begins.

FAQ 1: My Bu SnI has turned from colorless to dark orange. Is it still usable?

Status: Critical Failure (Likely). Root Cause: Photolytic Decomposition. The Sn–I bond is weak and photosensitive. Exposure to ambient light causes homolytic cleavage, generating tributyltin radicals and liberating elemental iodine (I

  • The Mechanism:

    
    
    
  • Correction: If the color is light yellow, you may attempt to distill it under reduced pressure (bp ~172°C @ 10 mmHg). If dark orange/brown, discard it.[1]

  • Prevention: Always store Bu

    
    SnI in amber glass, wrapped in foil, ideally over copper wire (to scavenge free iodine) in a refrigerator.
    
FAQ 2: I am synthesizing Bu SnI in situ via the Finkelstein reaction. Why is the conversion low?

Status: Equilibrium Stall . Root Cause: Reversibility of the Halide Exchange. The classic preparation involves reacting Tributyltin Chloride (Bu


  • Protocol Adjustment: Use Acetone as the solvent.[2][3][4] NaI is soluble in acetone, but NaCl is not.[1][2][4][5] Ensure the reaction mixture is anhydrous; water will solvate the NaCl, keeping it in solution and establishing an equilibrium that prevents full conversion [1].

Module 2: Reaction Troubleshooting

Analyzing side reactions during the application of Bu

FAQ 3: I used Bu SnI to cleave an ether, but I observed significant elimination products (alkenes) instead of the alcohol/iodide.

Status: Pathway Competition (Basicity vs. Nucleophilicity) . Root Cause: The "Hard/Soft" Mismatch. While Iodide (I⁻) is a soft nucleophile, the tributyltin moiety acts as a Lewis acid coordinating to the ether oxygen. If the substrate is sterically hindered or has acidic

  • Diagnostic: Check your substrate for

    
    -hydrogens.
    
  • Solution: Lower the temperature. Elimination has a higher activation energy than substitution. If using neat Bu

    
    SnI, dilute with a non-polar solvent like Hexanes or DCM to modulate reactivity.
    
FAQ 4: In Stille couplings where Bu SnI is generated/used, why do I see "Scrambling" (Butyl transfer)?

Status: Ligand Transfer Error . Root Cause: Steric/Electronic Competition on Palladium. In Stille couplings, the transmetallation step should transfer the R-group (Aryl/Vinyl) from Tin to Palladium. However, the Butyl groups on the tin are not inert "spectators."[6] If the R-group is sterically hindered or electron-poor, the catalyst may accidentally transmetallate a Butyl group, leading to the formation of Butyl-R' byproducts.

  • The Hierarchy of Transfer: Alkyne > Vinyl > Aryl > Allyl/Benzyl > Alkyl (Butyl)

  • Correction: This is intrinsic to the tributyltin scaffold. Switch to Triphenyltin reagents if butyl transfer is the major pathway, as phenyl groups transfer slower than vinyl/alkynyl groups but faster than alkyls (trade-off required) [2].

Module 3: Purification & Waste Management

The "End-Game": Removing the toxic tin residues.

FAQ 5: I cannot separate the tin byproduct from my product. Silica gel chromatography isn't working.

Status: Purification Failure . Root Cause: "Greasy" Streaking. Bu



1

The Solution: The Potassium Fluoride (KF) Workup This is the industry-standard self-validating protocol. It relies on the thermodynamic sink of the Sn–F bond, which is insoluble in organic solvents.

Protocol:

  • Dilute reaction mixture with Ether or EtOAc.

  • Add an aqueous solution of Potassium Fluoride (KF) (saturated).

  • Stir vigorously for 30–60 minutes.

  • Observation: A white, fluffy precipitate will form. This is polymeric tributyltin fluoride

    
    .
    
  • Filter the solid through a pad of Celite. The filtrate will be tin-free (or significantly reduced).

Data Table: Tin Removal Efficiency
MethodMechanismEfficiencyNotes
KF Workup Formation of insoluble polymeric

High (>95%)Requires vigorous stirring; solid can clog filters.
DBU / I

Converts soluble Sn species to Bu

SnI, then fixed to silica
Very High (>98%)Ideal for small scale; titrate I

until color persists [3].
10% K

CO

/ Silica
Basic hydrolysis on columnMediumGood for acid-sensitive compounds; tin stays at baseline.

Visualizing the Chemistry

Diagram 1: The Instability & Workup Logic

This flowchart illustrates the decomposition of the reagent and the logic behind the KF purification step.

Bu3SnI_PathwaysBu3SnIBu3SnI(Reagent)LightLight (hv) / O2Bu3SnI->LightWorkupAdd KF (aq)Bu3SnI->WorkupPurification StepRadicalBu3Sn• + I•Light->RadicalHomolysisOxide(Bu3Sn)2O(Toxic Oxide)Radical->OxideOxidation/DimerizationOxide->WorkupPolymer(Bu3Sn-F)n(Insoluble Polymer)Workup->PolymerSn-F Bond FormationFilterFiltration(Removal)Polymer->Filter

Caption: Pathway A (Red) shows the degradation of Bu3SnI into toxic oxides via radical mechanisms. Pathway B (Green) demonstrates the sequestration of Tin species using Potassium Fluoride (KF) to form filterable solids.

Diagram 2: The "Butyl Transfer" Side Reaction

Why your Stille coupling might be failing.

Stille_CompetitionPdPd(II)-R' IntermediateTransmetalTransmetallation(Competition Zone)Pd->TransmetalTinBu3Sn-R (Reagent)Tin->TransmetalPath_GoodTransfer R Group(Desired)Transmetal->Path_GoodFast (Vinyl/Aryl)Path_BadTransfer Butyl Group(Side Reaction)Transmetal->Path_BadSlow (Alkyl)*Becomes competitive if R is hindered*ProductR-R' ProductPath_Good->ProductByproductBu-R' (Scrambled)Path_Bad->Byproduct

Caption: The competition during transmetallation. If the desired 'R' group is sterically hindered or electron-poor, the Palladium catalyst may erroneously couple with the n-Butyl ligands on the tin atom.

References

  • Finkelstein, H. (1910). "Preparation of organic iodides from chlorides and bromides."[5] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1]

  • Farina, V., & Hartwig, J. F. (2010).[1] "The Stille Reaction."[7][8] Organic Reactions.[2][5][6][7][9] (Detailed mechanistic review of ligand transfer rates).

  • Harrowven, D. C., & Guy, I. L. (2004).[1] "KF-Silica as a stationary phase for the removal of tin residues."[10] Chemical Communications, (17), 1968–1969.[1]

  • Renaud, P., & Lacôte, E. (1998).[1][10][11] "A simple and efficient method for the removal of tin residues."[12] Tetrahedron Letters, 39(15), 2123-2126.

Purification of products from tributyltin iodide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Products from Tributyltin Iodide Reactions

Ticket ID: #TIN-8492 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Removal of this compound (Bu


SnI) Residues

Executive Summary

You are encountering difficulties removing this compound (Bu


SnI) byproducts from your reaction mixture. This is a common bottleneck in Stille couplings, radical hydrostannylations, and iododestannylation reactions. Unlike tributyltin hydride, Bu

SnI is highly lipophilic and Lewis acidic, causing it to streak on standard silica gel and contaminate non-polar product fractions.

This guide details three field-proven protocols to reduce tin contamination from stoichiometric levels to <50 ppm.

Safety Critical Warning

Target Organ Toxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors. They are readily absorbed through the skin.

  • PPE: Double gloving (Nitrile over Laminate) is recommended during the handling of tin-rich waste.

  • Waste: All aqueous washes and solid silica waste containing tin must be segregated into specific "Heavy Metal/Organotin" waste streams, not general organic waste.

Module 1: The KF/Silica Stationary Phase (The "Harrowven" Method)

Best For: Final purification of stable organic molecules. Mechanism: this compound reacts with potassium fluoride (KF) to form tributyltin fluoride (Bu


SnF).[1] Unlike the iodide, the fluoride species forms an insoluble coordination polymer due to strong Sn–F–Sn bridging interactions. This polymer remains trapped on the baseline of the silica column.
Protocol
  • Prepare the Phase: Dissolve potassium fluoride (KF) in water (1 g KF per 2 mL H

    
    O).
    
  • Mix: Add silica gel (10 g) to the KF solution.

  • Grind: Vigorously grind the mixture in a mortar and pestle until it is a free-flowing, white powder (approx. 10% w/w KF on Silica).

  • Pack: Use this "KF-Silica" as a pad on top of your standard silica column (approx. 2-3 cm height) or as the entire stationary phase for short plugs.

  • Elute: Run your column with standard non-polar/polar solvent gradients (e.g., Hexane/EtOAc).

Workflow Visualization

KFSilicaWorkflow Start Crude Reaction Mixture (Contains Product + Bu3SnI) Load Load Column (KF-Silica Pad + Normal Silica) Start->Load Prep Prepare KF/Silica Phase (10% w/w KF on SiO2) Prep->Load Elute Elution (Hexane/EtOAc) Load->Elute Reaction In-Situ Reaction: Bu3SnI + KF → Bu3SnF(solid) + KI Elute->Reaction Chemical Process Result Purified Product (<50 ppm Tin) Reaction->Result Filtrate Waste Solid Waste (Polymeric Bu3SnF retained) Reaction->Waste Retained on Column

Figure 1: The chemical filtration logic of the KF/Silica method. The soluble iodide is converted to an insoluble fluoride polymer.

Module 2: Liquid-Liquid Partitioning (Acetonitrile/Hexane)

Best For: Large scale crude cleanup (pre-column) or acid-sensitive substrates. Logic: Tributyltin species are extremely lipophilic (greasy). Most polar organic products are soluble in acetonitrile (MeCN) but insoluble in hexane. Tin residues preferentially partition into the hexane layer.

Data: Partition Efficiency
Solvent SystemPhase A (Product)Phase B (Waste)Tin Removal Efficiency (1 Wash)
MeCN / Hexane AcetonitrileHexane~93 - 97%
DMSO / Hexane DMSOHexane>98% (Harder to remove DMSO)
MeOH / Hexane MethanolHexane~80% (Tin is slightly soluble in MeOH)
Protocol
  • Dissolve the crude residue in Acetonitrile (MeCN).

  • Wash the MeCN layer with Hexane (3 x equal volumes).

    • Note: The hexane layer will extract the Bu

      
      SnI.
      
    • Visual Check: The hexane layer may turn slightly violet if free iodine is liberated; this is normal.

  • Concentrate the MeCN layer to recover the product.

  • Verification: Check NMR. If tin remains, proceed to Module 1.

PartitionLogic Mix Crude Mix (MeCN + Hexane) Sep Phase Separation Mix->Sep Hexane Hexane Layer (Contains Bu3SnI) Sep->Hexane Lipophilic MeCN Acetonitrile Layer (Contains Product) Sep->MeCN Polar

Figure 2: Polarity-driven separation logic.

Module 3: Chemical Derivatization (For Stubborn Iodides)

Best For: When Bu


SnI co-elutes with product even on KF-Silica.
Concept:  If the tin iodide is too stable, convert it to the more polar hydroxide  or oxide  before chromatography.
Protocol
  • Dilute the reaction mixture with Ether (Et

    
    O).
    
  • Add an equal volume of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solution of Iodine (I

    
    ) until the color persists.
    
    • Why? This forces any remaining Sn–Sn or Sn–H bonds to Sn–I, and subsequent hydrolysis with aqueous base (NaOH) converts Sn–I to Sn–OH/Sn–O–Sn (Stannoxane).

  • Wash with aqueous KF.[1][2]

  • The resulting tin species are highly polar and will stick to the baseline of a standard silica column.

Troubleshooting & FAQ

Q1: I used the KF/Silica method, but I still see tin peaks in my proton NMR (multiplets at 0.8–1.5 ppm).

  • Diagnosis: The "grease" peaks might not be tin. Tributyltin has characteristic "satellite" peaks due to

    
    Sn and 
    
    
    
    Sn isotopes.
  • Solution: Zoom in on the base of the triplet/multiplet. If you do not see symmetrical satellites (coupling constants

    
     Hz), it is likely just hexane grease or vacuum grease, not tin.
    
  • Fix: If it is tin, your KF/Silica ratio may have been too low. Ensure you use at least 10% w/w KF and that the silica is "wet" enough (the water activates the fluoride).

Q2: My product decomposes on Silica. Can I use the KF method?

  • Diagnosis: Standard silica is slightly acidic. KF/Silica is slightly basic.

  • Solution: If your product is base-sensitive, avoid KF/Silica. Use the Partitioning Method (Module 2) . Alternatively, use purely neutral Alumina, though tin removal is less efficient.

Q3: The tin byproduct is streaking through the column and contaminating all fractions.

  • Diagnosis: Bu

    
    SnI is hydrolytically unstable and drags through the column.
    
  • Solution: Add 1% Triethylamine to your eluent system. This deactivates the silica's acidic sites and often forces the tin to elute in the solvent front (or stay at the baseline depending on the specific tin species), separating it from the product.

References

  • Harrowven, D. C., & Guy, I. L. (2004).[3][4][5] KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[1][5][6] Chemical Communications, (17), 1968–1969.[5]

  • Renaud, P., Lacôte, E., & Quaranta, L. (1998).[1] A simple and efficient method for the removal of tin residues from reaction mixtures.[1][6] Tetrahedron Letters, 39(15), 2123–2126.

  • Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for the Separation of Fluorous Compounds. Synlett, 2001(09), 1488–1496.

    • Note: Discusses fluorous tin reagents as an alternative to avoid purific
  • Edelmann, M. J. (2010). Workup for Removing Tin Byproducts. University of Rochester, Department of Chemistry.

Sources

Optimizing reaction conditions for tributyltin iodide

Technical Support Center: Tributyltin Iodide (Bu SnI) Optimization

Ticket System: Open | Status: Active | Agent: Senior Application Scientist

Welcome to the Bu SnI Technical Support Hub.

Reagent Profile: this compound (Bu

instabilitytoxicitypurification difficulty

This guide replaces standard SOPs with a troubleshooting-first approach, addressing the specific failure points researchers encounter in the lab.

Ticket #001: Reagent Quality & Stability

User Issue: "My bottle of Bu

Diagnosis: Your reagent has decomposed. Bu



Resolution: The "Fresh is Best" Protocol (In Situ Generation) Do not rely on stored commercial bottles for critical steps. Generate Bu

Protocol: In Situ Generation of Bu


SnI
  • Stoichiometry: 1.0 equiv Bu

    
    SnCl + 1.2 equiv NaI (Sodium Iodide).
    
  • Solvent: Anhydrous Acetone or THF (0.5 M concentration).

  • Procedure:

    • Dissolve NaI in the solvent.

    • Add Bu

      
      SnCl dropwise at room temperature.
      
    • Stir for 15–30 minutes. A white precipitate (NaCl) will form.

    • Action: You can either filter off the NaCl (under inert atmosphere) or, more commonly, add your substrate directly to this suspension if it tolerates the salt.

Visualization: In Situ Generation Workflow

GStartPrecursors:Bu3SnCl + NaIStep1Finkelstein Reaction(Acetone/THF, RT, 30 min)Start->Step1 MixInterActive Species:Bu3SnI + NaCl (ppt)Step1->Inter Equilibrium ShiftActionAdd Substrate(Directly to suspension)Inter->Action Immediate Use

Caption: Workflow for generating fresh Bu

Ticket #002: Reaction Optimization (Ether Cleavage)

User Issue: "The cleavage of my methyl ether is stalling, or I'm seeing migration of protecting groups."

Diagnosis: The reaction kinetics of Bu

Optimization Matrix:

ParameterRecommendationScientific Rationale
Solvent Toluene, Benzene, or DCE Non-polar solvents promote tight ion-pairing and facilitate the coordination of Sn to the ether oxygen. Avoid polar aprotic solvents that compete for the Sn center.
Temperature 60°C – Reflux Cleavage of alkyl ethers usually requires heat to overcome the activation energy of the S

2 attack by the bulky iodide.
Additives Imidazole (0.1 equiv) Advanced Tip: Small amounts of imidazole can buffer the acidity if acid-sensitive groups are present, without killing the Sn activity.
Stoichiometry 1.5 – 2.0 equiv Excess is required because the resulting alkoxystannane (R-O-SnBu

) can act as a ligand, slowing down further reaction of the remaining Bu

SnI.

Mechanism of Action: Understanding the mechanism allows you to predict regioselectivity.[1] The reaction is predominantly S

Visualization: Ether Cleavage Mechanism

GReactantsEther (R-O-Me) + Bu3Sn-ICoordinationCoordination Complex[R-O(Me)-SnBu3]+ ... I-Reactants->Coordination Lewis Acid InteractionTransitionTransition State(Iodide attacks Methyl group)Coordination->Transition SN2 Attack (Steric Control)ProductsProductsR-O-SnBu3 + Me-ITransition->Products Bond Cleavage

Caption: The "Push-Pull" mechanism. Sn coordinates oxygen (Pull), Iodide attacks the less hindered carbon (Push).

Ticket #003: Purification (The "Tin Curse")

User Issue: "I cannot remove the tin residues. My NMR is full of butyl multiplets (0.8 - 1.6 ppm), and the tin byproduct is streaking on my column."

Diagnosis: Organotin byproducts (like Bu


Resolution: The Potassium Fluoride (KF) Protocol This is the gold standard for tin removal. It relies on the extreme thermodynamic affinity of Fluoride for Tin (Sn-F bond strength > Sn-Cl/O). This converts soluble tin species into insoluble polymeric Tributyltin Fluoride (Bu


SnF)

Protocol: The KF Workup

  • Dilution: Dilute your reaction mixture with Diethyl Ether (Et

    
    O). Note: Et
    
    
    O works better than EtOAc for precipitating the tin fluoride.
  • Treatment: Add an aqueous solution of Potassium Fluoride (10% w/v) . Use a volume equal to 50% of your organic phase.

  • Reaction: Stir vigorously for 15–30 minutes.

    • Visual Check: You should see a white, fluffy solid precipitate at the interface or floating in the mixture. This is the Bu

      
      SnF polymer.
      
  • Filtration: Filter the biphasic mixture through a pad of Celite . The polymer will get trapped in the Celite.

  • Separation: Separate the layers, dry the organic phase (MgSO

    
    ), and concentrate.
    

Alternative: The KF/Silica Dry Load (For small scales) Mix the crude reaction mixture with a solid reagent composed of 10% KF impregnated on Silica Gel. Evaporate the solvent, then load this powder directly onto your flash column. The tin stays stuck to the fluoride-silica at the top of the column.

Data: Comparison of Tin Removal Methods

MethodEfficiencyProsCons
KF (Aqueous) High (>95%) Scalable, cheap, converts grease to solid.Requires filtration step; Fluoride waste.
DBU / I

HighConverts Sn to polar species easily separated.Uses expensive DBU; Iodine can react with product.
Acid Wash (HCl) LowSimple.Often fails to remove all tin; decomposes acid-sensitive products.
Hexane/MeCN MediumNon-chemical partition.Tedious; requires product to be polar (MeCN soluble).
References
  • Preparation of this compound

    • SnCl + NaI)
    • Source: Jung, M. E., & Lyster, M. A. (1977).[2] Quantitative dealkylation of methyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969. (Analogous reactivity context).

    • Direct Protocol Verification: [Organic Syntheses, Coll.[2] Vol. 9, p.662 (1998)]([Link]) (Describes handling of tributyltin reagents).

  • Reaction Mechanism (Ether Cleavage)

    • Mechanistic Insight: The coordination-driven cleavage is well documented in organotin chemistry reviews.
    • Source: Bhatt, M. V., & Kulkarni, S. U. (1983).[2] Cleavage of ethers.[3][4] Synthesis, 1983(04), 249-282.[2]

  • Purification (KF Method)

    • The "Leibner-Jacobus" Method: This is the definitive paper on using KF to remove tin.
    • Source: Leibner, J. E., & Jacobus, J. (1979).[2] The fluoride ion affinity of some organotin compounds. An application to the purification of reaction products.[5][6][7] The Journal of Organic Chemistry, 44(3), 449–450.

  • Safety & Toxicity

    • TBT Toxicity Data: Tributyltin compounds are potent endocrine disruptors.
    • Source: Antizar-Ladislao, B. (2008). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. Environment International, 34(2), 292-308.[2]

Common experimental errors with tributyltin iodide

Author: BenchChem Technical Support Team. Date: February 2026

ORGANOTIN TECHNICAL SUPPORT HUB Subject: Tributyltin Iodide (Bu₃SnI) – Troubleshooting, Synthesis, and Purification Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the technical support center for organotin reagents. You are likely here because your Stille coupling stalled, your reagent has turned violet, or—most commonly—you cannot remove the toxic tin residues from your final compound.

This compound (Bu₃SnI) is a distinct beast compared to its chloride or hydride cousins. It possesses the weakest Sn–X bond (approx. 190–200 kJ/mol), making it the most reactive but also the most photolabile. This guide prioritizes causality —understanding why the chemistry fails so you can fix it permanently.

Module 1: Reagent Integrity & Storage

Q: My Bu₃SnI has turned from pale yellow to dark violet/brown. Is it still usable?

A: It is degrading. Proceed with caution. The violet color indicates the liberation of molecular iodine (


), caused by the homolytic cleavage of the Sn–I bond. This is usually triggered by light (photolysis) or prolonged exposure to oxygen.
  • The Mechanism: Light energy cleaves the weak Sn–I bond, generating tributyltin radicals and iodine radicals. These recombine or react with oxygen to form insoluble tin oxides and free iodine.

  • The Fix:

    • Minor Discoloration: Add a strip of activated copper foil to the bottle. Copper scavenges free iodine (

      
      ), shifting the equilibrium back and preventing autocatalytic decomposition.
      
    • Severe Decomposition: Distill under reduced pressure (bp ~172°C @ 10 mmHg).

  • Prevention: Store in amber vials, under Argon, with copper foil added.

DOT Diagram: Degradation & Stabilization Logic

G Bu3SnI Bu3SnI (Pale Yellow) Light UV Light / O2 Bu3SnI->Light Radicals [Bu3Sn•] + [I•] Light->Radicals Homolysis Iodine Free I2 (Violet Color) Radicals->Iodine Recombination Copper Copper Foil (Scavenger) Iodine->Copper + Cu(0) CuI CuI (Precipitate) Copper->CuI Stabilization

Caption: Photolytic cleavage of Bu3SnI leads to iodine accumulation; copper acts as a sacrificial scavenger to maintain reagent quality.

Module 2: Synthesis (The Finkelstein Protocol)

Q: I need Bu₃SnI but only have Bu₃SnCl. Can I generate it in situ?

A: Yes, via the Finkelstein reaction. This is often preferred to buying it. Commercial Bu₃SnI is expensive and degrades. Synthesizing it fresh from the cheaper, stable Chloride (Bu₃SnCl) guarantees activity.

Protocol: Finkelstein Halogen Exchange [1][2][3]

  • Reagents: Bu₃SnCl (1.0 eq), Sodium Iodide (NaI, 2.0 eq), Dry Acetone.

  • Procedure:

    • Dissolve Bu₃SnCl in dry acetone (0.5 M).

    • Add excess NaI.

    • Stir at room temperature for 1–3 hours.

    • Critical Step: Watch for the white precipitate (NaCl).

    • Filter off the NaCl and concentrate the filtrate.

Why this works (Thermodynamics): The reaction is driven by solubility, not bond strength.



NaCl is insoluble in acetone. Its precipitation removes Chloride ions from the equilibrium, driving the reaction to completion (Le Chatelier’s Principle).[3]

Module 3: Reaction Optimization (Stille Coupling)

Q: My Stille coupling is sluggish. How does Bu₃SnI help?

A: It accelerates the rate-limiting Transmetallation step. In many Stille couplings, the transfer of the R-group from Tin to Palladium (Transmetallation) is the bottleneck.

  • The "Iodide Effect": If you are using an aryl triflate or bromide, the reaction is often slow. Adding Bu₃SnI (or conducting the reaction with iodide ligands) facilitates the formation of a bridging intermediate.

  • Copper(I) Iodide Cocatalysis: Adding 5–10 mol% CuI generates a transient organocopper species (

    
    ). The organocopper transmetallates to Palladium much faster than the organotin does.
    

DOT Diagram: The Stille Cycle & Iodide Acceleration

Stille Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_X R'-Pd(II)-X OxAdd->PdII_X TransMet Transmetallation (Rate Limiting) PdII_X->TransMet + Nucleophile PdII_R R'-Pd(II)-R TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R'-R RedElim->Product SnReagent R-SnBu3 SnReagent->TransMet Slow Transfer (Standard) TransCu R-Cu (Fast Species) SnReagent->TransCu Transmetallation with CuI CuI CuI (Additive) CuI->TransCu TransCu->TransMet Fast Transfer to Pd

Caption: CuI accelerates the cycle by converting slow organotins into fast organocopper intermediates before engaging the Palladium.

Module 4: Purification (Removing Tin Residues)

Q: I cannot get the tin residue out of my product. Silica chromatography isn't working.

A: Standard silica is insufficient. You must use "Chemical Tagging" techniques. Organotins "streak" on silica gel, contaminating fractions. You must convert the soluble Bu₃Sn-X species into an insoluble polymer or a highly polar species before the column.

Comparison of Removal Methods

MethodReagentsMechanismBest For
KF-Silica Potassium Fluoride (10% w/w) on SilicaForms insoluble polymeric tin fluoride

.
Acid-sensitive compounds; General use.
DBU / I₂ DBU (base) + IodineTitration converts tin to Bu₃SnI, then hydrolyzes/precipitates.Very lipophilic products; Large scale.
Fused KF KF + Celite (ground/fused)Physical sequestration of tin fluorides.Pre-filtration before HPLC.

The Gold Standard Protocol: KF-Silica

  • Prepare Phase: Mix Silica Gel (100g) with a solution of Potassium Fluoride (10g) in water (20mL). Evaporate water to get a free-flowing powder.

  • Load: Dissolve your crude reaction mixture in a minimal amount of DCM/Hexane.

  • Elute: Run a short plug filtration using the KF-Silica stationary phase.

  • Result: The tin binds to the fluoride on the silica matrix and stays at the baseline. Your product elutes.

DOT Diagram: Purification Decision Tree

Purification Start Crude Mixture (Contains Bu3Sn-X) Check Is Product Acid Sensitive? Start->Check KF_Method Method A: KF-Silica (Solid Phase Extraction) Check->KF_Method Yes (Protect Groups) DBU_Method Method B: DBU/I2 Titration (Chemical Conversion) Check->DBU_Method No (Robust) Result Tin-Free Product (<50 ppm Sn) KF_Method->Result Tin retained as Fluoride polymer DBU_Method->Result Tin removed as precipitate

Caption: Select the purification route based on substrate stability. KF-Silica is the safest general protocol.

Module 5: Safety & Handling

Q: I spilled a drop on my glove. Am I safe?

A: No. Change gloves immediately. Bu₃SnI is lipophilic and permeates standard nitrile gloves in minutes.

  • Toxicity Profile: It is a potent neurotoxin and endocrine disruptor. It mimics hormones and damages the central nervous system.

  • Symptoms: Headache, tinnitus, memory loss, and skin irritation (chemical burns).

  • Correct PPE: Use "Silver Shield" laminates or double-glove (Nitrile over Latex) and change immediately upon splash contact.

  • Waste: All tin waste must be segregated. Do not mix with general organic solvents. It is highly toxic to aquatic life.[4][5][6][7]

References

  • Finkelstein Reaction (Synthesis): Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1][2] Ber. Dtsch. Chem. Ges.[1]1910 , 43, 1528.[1]

  • Stille Coupling Mechanism: Espinet, P.; Echavarren, A. M.[8] "The Mechanisms of the Stille Reaction." Angew. Chem. Int. Ed.2004 , 43, 4704.[8]

  • KF-Silica Purification: Harrowven, D. C.; Guy, I. L.[9] "KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds." Chem. Commun.[9]2004 , 1968–1969.[9]

  • Toxicity & Safety: U.S. CDC / NIOSH. "Organotin Compounds: Occupational Safety and Health Guideline."

Sources

Technical Support Center: Tributyltin Iodide (Bu₃SnI) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stabilization, Storage, and Troubleshooting of Tributyltin Iodide Solutions Ticket Priority: High (Reagent Sensitivity: Critical)

Core Directive: The Chemistry of Instability

This compound (Bu₃SnI) is a thermodynamically labile reagent. Unlike its chloride counterpart (Bu₃SnCl), the Sn–I bond is significantly weaker and highly susceptible to homolytic cleavage induced by photons (light) and heterolytic cleavage by moisture.

To successfully utilize this reagent, you must treat your storage protocol as an active experimental variable, not a passive shelf state.

Root Cause Analysis: Degradation Pathways

The degradation of Bu₃SnI follows two primary vectors: Photolysis (generating free iodine) and Hydrolysis (generating oxides).

Bu3SnI_Degradation Bu3SnI Bu₃SnI (Colorless Liquid) Radical Bu₃Sn• + I• Bu3SnI->Radical Bond Homolysis Hydrolysis_Int Bu₃Sn-OH Bu3SnI->Hydrolysis_Int Nucleophilic Attack Light hv (UV/Vis) Light->Radical Moisture H₂O (Moisture) Moisture->Hydrolysis_Int I2 I₂ (Violet/Brown Color) Radical->I2 Dimerization Sn_Dimer Bu₃Sn-SnBu₃ Radical->Sn_Dimer TBTO (Bu₃Sn)₂O (White Precipitate/Haze) Hydrolysis_Int->TBTO Dehydration HI HI (Acid) Hydrolysis_Int->HI

Figure 1: Mechanistic pathways for this compound degradation leading to color change (Iodine) and precipitation (Oxides).

Stabilization Protocols (The "Fix")

There is no single "magic liquid" additive for organotin iodides. Stabilization is a system of physical barriers and chemical scavengers.

Protocol A: Chemical Stabilization (Copper Turnings)

The Gold Standard: Commercial high-purity Bu₃SnI is almost universally stabilized with Copper (Cu) metal. Copper acts as a sacrificial scavenger for free iodine, preventing the autocatalytic radical decomposition loop.

  • Mechanism:

    
     (Insoluble solid)
    
  • Application: Add acid-washed copper turnings (approx. 1-5% by weight) directly into the storage vessel.

  • Validation: The solution remains colorless. If the copper surface turns black/dark grey, it is actively working.

Protocol B: Solution-Phase Storage

If you must store Bu₃SnI as a diluted solution, solvent choice is critical to prevent "silent" degradation.

ParameterRecommended SpecificationRational / Causality
Solvent Dichloromethane (DCM) or HexanesNon-coordinating, non-oxidizable solvents minimize side reactions.
Avoid Ethers (THF, Et₂O) over long termEthers can form peroxides which rapidly oxidize the Sn-I bond.
Concentration > 0.5 MHigher concentrations are self-shielding; dilute solutions degrade faster due to higher solvent-impurity ratios.
Additive Activated 4Å Molecular SievesScavenges trace water to prevent hydrolysis to TBTO.
Headspace Argon (Ar)Heavier than air; blankets the solution better than Nitrogen (

).

Troubleshooting & FAQs

Q1: My Bu₃SnI solution has turned a violet/pink color. Is it ruined?

  • Diagnosis: This indicates the release of free Iodine (

    
    ) via photolysis.
    
  • Immediate Fix:

    • Add fresh Copper turnings and shake gently. The color should fade as CuI forms.

    • Alternatively, wash the organic solution with 10% aqueous Sodium Thiosulfate (

      
      ).
      
    • Dry over

      
       immediately (to remove the water you just introduced).
      
  • Verdict: Usable after treatment.

Q2: There is a white precipitate or haze in my bottle.

  • Diagnosis: This is likely Bis(tributyltin)oxide (TBTO) or tributyltin hydroxide, caused by moisture ingress.

  • Immediate Fix:

    • Filter the solution through a syringe filter (PTFE, 0.45 µm) or a small pad of Celite under inert atmosphere.

    • The filtrate is likely enriched in Bu₃SnI but check concentration via NMR.

  • Verdict: Usable, but concentration must be re-verified.

Q3: Can I generate it in situ to avoid these storage issues?

  • Answer: YES. This is the preferred method for high-precision kinetics or sensitive catalysis.

  • Finkelstein Protocol: Mix Tributyltin Chloride (

    
    ) with excess Sodium Iodide (
    
    
    
    ) in Acetone or THF. The driving force is the precipitation of NaCl.
    • Reaction:

      
      
      

Recovery & Purification Workflow

If a batch is heavily degraded (dark brown, sludge), use this recovery flowchart before discarding. Organotins are expensive and toxic; recovery is often worth the effort.

Recovery_Workflow Start Degraded Bu₃SnI (Dark/Hazy) Step1 Dilute in Hexanes/Ether Start->Step1 Step2 Wash: 10% Na₂S₂O₃ (Removes Iodine) Step1->Step2 Step3 Wash: Brine + Dry (MgSO₄) Step2->Step3 Check Is purity critical? Step3->Check Path_High Vacuum Distillation (bp 172°C @ 10mmHg) Check->Path_High Yes Path_Low Filter & Use Check->Path_Low No End Recovered Reagent (Store w/ Cu) Path_High->End Path_Low->End

Figure 2: Decision tree for purifying degraded this compound stocks.

Critical Safety Note

Tributyltin compounds are neurotoxins and endocrine disruptors.

  • Permeation: They penetrate nitrile gloves rapidly. Use Silver Shield/4H laminate gloves or double-glove with frequent changes.

  • Vapor: Do not heat outside a fume hood. Inhalation of Sn-I vapors can cause severe respiratory distress.

References

  • Thermo Scientific Chemicals. (n.d.). Tri-n-butyltin iodide, tech. 90%, stab.[1] with copper.[2][3] Fisher Scientific. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses. (2003). Preparation of Iodomethylstannanes. Org. Synth. 2003, 80, 100.[4] Retrieved January 28, 2026, from [Link]

  • Not Voodoo (University of Rochester). (n.d.). Workup for Removing Tin Byproducts. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2009). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.

Sources

Troubleshooting Low Conversion Rates with Tributyltin Iodide (Bu₃SnI)

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Conversion and Handling of Tributyltin Iodide

Executive Summary

This compound (Bu₃SnI) is a versatile reagent utilized primarily for the mild cleavage of ethers/esters and the conversion of alcohols to iodides. However, its efficacy is frequently compromised by its inherent instability and sensitivity to environmental factors.[1] Low conversion rates are rarely due to the intrinsic chemistry of the substrate but rather to reagent degradation (hydrolysis/oxidation) or improper Lewis acid stoichiometry .

This guide addresses the root causes of reaction stalling and provides self-validating protocols to restore high yields.

Diagnostic Troubleshooting (Q&A)

Category A: Reagent Integrity & Handling

Q: My reaction mixture turned cloudy immediately upon adding Bu₃SnI. Is this normal? A: No. This indicates reagent hydrolysis. Bu₃SnI is extremely sensitive to moisture. Upon contact with water (even atmospheric humidity), it hydrolyzes to form tributyltin hydroxide (Bu₃SnOH) or bis(tributyltin) oxide (Bu₃SnOSnBu₃), which are often insoluble white solids in non-polar solvents.[1]

  • The Fix: Ensure all glassware is flame-dried and solvents are anhydrous (<50 ppm H₂O).[1] If your reagent bottle has a white precipitate at the bottom, distill it under reduced pressure or prepare it fresh in situ.

Q: The reagent has a dark violet/brown color. Can I still use it? A: Proceed with caution. Pure Bu₃SnI is a high-boiling, colorless to pale yellow liquid.[1] A deep violet color indicates free iodine (


), likely from photo-decomposition.[1] While small amounts of 

may not hamper simple ether cleavages, they can trigger side reactions (e.g., radical halogenation) in sensitive substrates.[1]
  • The Fix: Store Bu₃SnI in amber bottles wrapped in foil at 4°C. For critical steps, remove free iodine by washing a hexane solution of the reagent with aqueous sodium thiosulfate, drying over MgSO₄, and concentrating immediately before use.

Category B: Reaction Optimization

Q: The ether cleavage stalled at 50% conversion. Adding more reagent didn't help. Why? A: You likely have "Lewis Base Quenching." Bu₃SnI acts as a mild Lewis acid (


) to coordinate the ether oxygen, followed by nucleophilic attack of iodide.[1] If your substrate contains other Lewis basic sites (amines, carbonyls, amides), they will sequester the tin reagent, effectively removing it from the reaction equilibrium.[1]
  • The Fix: Increase stoichiometry. Calculate equivalents based on total Lewis basic sites, not just the target ether. Often 2.0–3.0 equivalents are required for complex substrates.

Q: I am seeing elimination products (alkenes) instead of the alkyl iodide. How do I stop this? A: Switch solvent polarity and lower the temperature. Elimination (E2) competes with Substitution (


) when the iodide anion acts as a base.[1] This is exacerbated in polar aprotic solvents (like DMF) or at high temperatures.[1]
  • The Fix: Use non-polar solvents like Benzene, Toluene, or Dichloroethane.[1] These solvents promote the tight ion-pairing of

    
    , favoring the concerted 
    
    
    
    mechanism over elimination.[1]

Decision Tree: Troubleshooting Low Conversion

The following logic flow helps you identify the bottleneck in your experimental setup.

Troubleshooting Start Problem: Low Conversion CheckColor Check Reagent Color/State Start->CheckColor Cloudy Cloudy / White Solid? CheckColor->Cloudy Yes Dark Dark Violet / Brown? CheckColor->Dark Yes Clear Clear / Pale Yellow CheckColor->Clear Yes Hydrolysis Issue: Hydrolysis (Sn-OH formed) Action: Dry solvents, distill reagent Cloudy->Hydrolysis Iodine Issue: Photo-decomposition Action: Wash w/ Na2S2O3 or use fresh Dark->Iodine CheckSubstrate Check Substrate Structure Clear->CheckSubstrate LewisBases Contains Amines/Amides? CheckSubstrate->LewisBases Yes Sterics Sterically Hindered Ether? CheckSubstrate->Sterics Yes Stoich Issue: Reagent Sequestration Action: Increase Bu3SnI to 2.5-3.0 eq LewisBases->Stoich Mechanism Issue: SN2 Failure Action: Heat to reflux (Tol/Xyl) or use BBr3 instead Sterics->Mechanism

Figure 1: Diagnostic flowchart for isolating the cause of reaction failure with this compound.[1]

Standardized Experimental Protocols

A. Preparation of Fresh Bu₃SnI (In Situ Finkelstein Method)

Use this method to guarantee reagent quality if commercial stocks are degraded.[1]

  • Setup: Flame-dried 100 mL Round Bottom Flask (RBF) under Argon.

  • Reagents: Add Tributyltin chloride (1.0 eq) and Sodium Iodide (2.0 eq, oven-dried).

  • Solvent: Add anhydrous Acetone (0.5 M concentration relative to Sn).

  • Reaction: Stir at reflux for 2 hours. A white precipitate (NaCl) will form.[1]

  • Workup: Cool, filter through a sintered glass frit (under inert gas if possible) to remove NaCl. Evaporate acetone to yield Bu₃SnI as a crude oil.

  • Usage: Re-dissolve immediately in the reaction solvent (e.g., Toluene) for the main transformation.

B. Optimized Ether Cleavage Protocol

Designed to minimize moisture interference and maximize conversion.

ParameterSpecificationRationale
Stoichiometry 1.2 – 1.5 equivExcess required to drive equilibrium; increase to 3.0 if amines present.
Solvent Toluene or 1,2-DCENon-polar solvents stabilize the transition state and allow higher reflux temps.
Concentration 0.5 M – 1.0 MHigh concentration favors bimolecular (

) kinetics.[1]
Additives Imidazole (Cat.)[1]Optional: Can activate the tin reagent in sluggish reactions.

Step-by-Step:

  • Dissolve substrate in anhydrous Toluene (0.5 M).

  • Add Bu₃SnI (1.5 eq) via syringe.

  • Wrap flask in aluminum foil (exclude light).

  • Heat to reflux (110°C) and monitor by TLC/LCMS.

    • Checkpoint: If no progress after 4h, add another 0.5 eq of Bu₃SnI.

  • Quench: Cool to RT and proceed immediately to Tin Removal Workup.

Critical Workup: Tin Removal Strategies

One of the biggest challenges with organotin reagents is removing the toxic, lipophilic residues. Standard extraction is insufficient .

The Potassium Fluoride (KF) Precipitation Method

This is the industry standard for converting soluble tin halides into insoluble polymeric tin fluorides.[1]

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Treatment: Add a solution of 30% aqueous KF (use 5 mL per mmol of tin reagent).

  • Agitation: Stir vigorously for 30–60 minutes.

    • Observation: A white, fluffy precipitate (polymeric

      
      ) will form.[1]
      
  • Filtration: Filter the biphasic mixture through a pad of Celite .

    • Note: The tin solids can clog filter paper; Celite prevents this.

  • Separation: Separate layers, wash organics with water/brine, and dry over

    
    .
    

Workup Rxn Reaction Mixture (Product + Bu3Sn-X) AddKF Add 30% aq. KF Stir 30 min Rxn->AddKF Precip Formation of Insoluble Bu3SnF AddKF->Precip F- binds Sn Filter Filter through Celite Pad Precip->Filter Clean Tin-Free Crude Product Filter->Clean

Figure 2: Workflow for the removal of organotin byproducts using Potassium Fluoride.[1]

References

  • Jung, M. E.; Lyster, M. A. "Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide or this compound."[1] The Journal of Organic Chemistry, 1977 , 42, 3761–3764.[1]

  • Renaud, P.; Lacôte, E.; Quaranta, L. "A simple and efficient method for the removal of tin residues from reaction mixtures."[2] Tetrahedron Letters, 1998 , 39, 2123–2126. [1]

  • Leibner, J. E.; Jacobus, J. "The reaction of tributyltin hydride with iodine and iodine monochloride." The Journal of Organic Chemistry, 1979 , 44, 449–450.[1]

  • Harrowven, D. C.; Guy, I. L. "this compound."[1] Encyclopedia of Reagents for Organic Synthesis, 2001 .

Sources

The De-Stannylation Hub: Advanced Technical Support

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Removal of Organotin Residues (De-stannylation)

The Diagnostic Matrix: Method Selection

Start here. Do not blindly apply a workup without assessing your substrate's stability and the reaction scale.

Organotin byproducts (tributyltin, trimethyltin) are lipophilic, toxic, and notoriously difficult to separate from organic products using standard chromatography. The "Standard Aqueous Wash" is often insufficient because the partition coefficient of organotins favors the organic phase.

Decision Tree: Select Your Protocol

TinRemovalDecision Start Start: Reaction Complete SubstrateType Is the Product Acid/Base Sensitive? Start->SubstrateType Scale Reaction Scale? SubstrateType->Scale Robust MethodSilicaKF Protocol B: KF/Silica Chromatography (High Purity <30ppm) SubstrateType->MethodSilicaKF Acid Sensitive TinType Tin Species Present? Scale->TinType < 10g MethodKF Protocol A: Aqueous KF Workup (Standard) Scale->MethodKF > 10g (Bulk) TinType->MethodKF Bu3SnX (Halides) MethodOxidation Protocol C: Iodine Oxidation + KF (For Bu3Sn-SnBu3) TinType->MethodOxidation Bu3SnH / Bu3Sn-SnBu3 MethodK2CO3 Protocol D: K2CO3/Silica (Base Stable Only) TinType->MethodK2CO3 General Lipophilic

Figure 1: Strategic decision tree for selecting the optimal de-stannylation method based on substrate stability and tin species.

Protocol Library

Detailed, field-proven methodologies. All steps assume standard safety protocols (fume hood, gloves) due to the high toxicity of organotins.

Protocol A: The Aqueous Potassium Fluoride (KF) Workup

Best for: Large scale, robust substrates. Mechanism: Fluoride ions attack the tin center to form hypervalent stannate species (


), which polymerize into an insoluble white solid (

polymer).
  • Dilution: Dilute the reaction mixture with Et₂O or EtOAc (do not use DCM if possible, as tin fluorides are slightly more soluble in chlorinated solvents).

  • Reagent Prep: Prepare a saturated aqueous solution of Potassium Fluoride (KF) (~10-12 M).

    • Note: KF is hygroscopic and toxic. Handle with care.

  • The Wash: Add the KF solution to the organic phase in a separatory funnel.[1][2]

  • Agitation (Critical): Shake vigorously. You are not just extracting; you are inducing a chemical reaction at the interface.

  • Precipitation: A white, polymeric precipitate (

    
    ) will form. This often causes emulsions.
    
  • Filtration: Do not try to separate the layers yet. Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). The tin polymer gets trapped in the Celite.

  • Separation: Transfer the filtrate back to the funnel. The layers will now separate cleanly.

  • Drying: Wash with brine, dry over

    
    , and concentrate.
    
Protocol B: 10% KF on Silica (The "Harrowven" Method)

Best for: Acid-sensitive compounds, obtaining low ppm levels (<30 ppm), and avoiding aqueous workups. Mechanism: The tin binds irreversibly to the fluoride-impregnated silica matrix.

Preparation of Stationary Phase:

  • Dissolve 10 g of KF in ~80 mL of water.

  • Add 90 g of Silica Gel (standard 60 Å).

  • Stir to form a slurry, then remove water under reduced pressure (Rotavap) until a free-flowing white powder is obtained.

  • Storage: Store in a sealed jar; stable for months.

Execution:

  • Concentrate your crude reaction mixture.

  • Load the crude onto a short column packed with the KF/Silica stationary phase (approx 10:1 ratio of sorbent to crude mass).

  • Elute with your standard solvent system (e.g., Hexane/EtOAc).

  • The organotin residues remain at the baseline (top of the column); your product elutes.

Protocol C: Iodine Oxidation (The "Maleczka" Method)

Best for: Reactions using


 or hexabutylditin (

) where simple KF wash fails. Mechanism: Converts non-polar Sn-Sn or Sn-H bonds into Sn-I bonds, which are then easily converted to insoluble Sn-F.[2]
  • Titration: To the crude reaction mixture, add a solution of

    
     in DCM  dropwise.
    
  • Endpoint: Stop when a faint pink/violet color persists (indicating excess Iodine).

  • Quench: Wash with aqueous

    
     (sodium thiosulfate) to remove excess Iodine.
    
  • Conversion: Proceed immediately to Protocol A (KF wash). The in situ generated

    
     reacts rapidly with KF to form the insoluble precipitate.
    

Comparative Efficiency Data

How clean is "clean"?

MethodTarget SpeciesResidual Tin (ppm)Yield RecoveryNotes
Standard Aq. Extraction

> 2,000HighIneffective. Tin partitions into organic phase.
Aqueous KF + Celite

50 - 200> 95%Standard industry practice.
10% KF / Silica All Species< 30 > 90%Best for final purification.
10% K₂CO₃ / Silica

< 15> 95%Excellent for base-stable compounds.
Fluorous Extraction Fluorous-Sn< 10> 98%Requires expensive fluorous tin reagents.

Visualizing the Mechanism (Why KF Works)

Understanding the coordination chemistry helps explain why "shaking vigorously" is required in Protocol A.

TinMechanism SnX Soluble Tin (Bu3Sn-X) Intermediate Hypervalent Pentacoordinate [Bu3SnF2]- SnX->Intermediate + KF (aq) KF Fluoride Ion (F-) KF->Intermediate Polymer Insoluble Polymer (Bu3SnF)n Intermediate->Polymer Polymerization (Precipitation)

Figure 2: The conversion of soluble tributyltin halides into insoluble hypervalent coordination polymers via fluoride treatment.

Troubleshooting & FAQs

  • Diagnosis: You likely have "greasy" tin species like hexabutylditin (

    
    ) which do not react with Fluoride.
    
  • Fix: Use Protocol C (Iodine Oxidation) . You must cleave the Sn-Sn bond first to create a reactive Sn-I species that KF can precipitate.

Q2: The KF wash created a massive emulsion that won't separate.

  • Diagnosis: The

    
     polymer is acting as a surfactant.
    
  • Fix: Do not wait for gravity. Filter the entire emulsion through a sintered glass funnel packed with Celite . The solid tin polymer stays in the Celite; the filtrate will separate instantly.

Q3: Can I use NaF instead of KF?

  • Diagnosis: Sodium Fluoride has lower solubility in water and much lower lattice energy/reactivity compared to Potassium Fluoride for this purpose.

  • Fix: Stick to KF or CsF. If you only have NaF, you must use a phase transfer catalyst (like 18-crown-6), but this complicates purification.

Q4: How do I validate that the tin is gone without running ICP-MS?

  • Field Test: Use the Dithizone Test .

    • Dissolve a small amount of product in chloroform.

    • Add a drop of dithizone solution (0.1% in chloroform).

    • Result: A cherry-red color indicates the presence of tin. A green color (unchanged dithizone) indicates the sample is clean.

References

  • Harrowven, D. C. ; Guy, I. L. "Removal of tributyltin residues from reaction mixtures using potassium fluoride on silica gel." Chem. Commun., 2004 , 1968–1969. Link

  • Maleczka, R. E. ; Gallagher, W. P. "Stille Reactions Catalytic in Tin: A 'Sn-F' Route for Intermolecular and Intramolecular Couplings." J. Org.[3][4] Chem., 2005 , 70, 841–846.[4] Link

  • Harrowven, D. C. ; Curran, D. P.; Kostiuk, S. L.; Wallis, I. L. "Potassium carbonate on silica gel: a versatile reagent for the removal of organotin residues."[1][5] Chem. Commun., 2010 , 46, 5358–5360. Link

  • Renaud, P. ; Lacôte, E.; Quaranta, L. "A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures."[2] Tetrahedron Lett., 1998 , 39, 2123–2126. Link

  • Curran, D. P. ; Hoshino, M. "Stille Couplings with Fluorous Tin Reactants."[3] J. Org.[3][4] Chem., 1997 , 62, 8341–8349.[3] Link

Sources

Analytical Intelligence: Tributyltin Iodide (Bu3SnI) Reaction Monitoring & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Organometallic Analytics Help Desk.

This guide is designed for synthetic chemists and process engineers managing reactions involving tributyltin iodide (


). Whether generated in situ for radical reactions, used as a Stille coupling intermediate, or employed in deoxygenation protocols, 

presents unique analytical challenges due to the toxicity of organotins, their variable coordination geometry, and the notorious difficulty of removing tin residues.

The Gold Standard: NMR Spectroscopy

Q: Why is my proton (


) NMR insufficient for monitoring the formation of 

?

A: While


 NMR is accessible, the butyl chains on the tin atom create a "forest" of multiplets between 0.8 and 1.7 ppm that often obscures the diagnostic signals of your product. The tin-proton coupling satellites (

) are useful but often overlap.

The Solution: Switch to


 NMR .
Tin has two NMR-active isotopes (

and

), both with Spin 1/2.[1]

is slightly more sensitive and is the industry standard. It provides a clean, singlet-dominated spectrum with a massive chemical shift range (>600 ppm), making it impossible to confuse starting material with product.
Troubleshooting Acquisition
IssueDiagnosisCorrective Action
No Signal Observed Relaxation times (

) for Sn are very long (1–5 seconds).
Add Relaxation Agent: Add 0.05 M

to the NMR tube to shorten

. Widen Sweep Width: The range is huge. Set sweep width to -400 to +200 ppm.
Broad/Shifted Peaks Coordination expansion. Sn is a Lewis acid.Solvent Choice:

in

(non-coordinating) appears distinct from DMSO or Pyridine (coordinating). Stick to non-polar solvents for consistent shifts.
Complex Coupling

-

coupling in concentrated samples.
Decoupling: Ensure inverse gated decoupling is ON if quantitative data is needed (to suppress NOE).
Diagnostic Chemical Shift Map (Approximate in )

Unlike carbon, Tin shifts are highly sensitive to the "Heavy Atom Effect." While


 is deshielded (downfield), the iodide is significantly shielded (upfield).
  • 
    :  ~ +140 to +150 ppm
    
  • 
    :  ~ -90 ppm
    
  • 
    :  ~ -85 ppm
    
  • 
    :  ~ -40 to -60 ppm  (Distinctly upfield from the chloride due to the shielding effect of the large Iodine electron cloud).
    

Chromatographic Challenges: GC-MS & TLC

Q: My GC-MS trace shows a broad "blob" or multiple peaks for a pure sample. Is my


 decomposing? 

A: Likely, yes. Organotin iodides are thermally labile and Lewis acidic. They can adsorb onto the active sites of the GC liner or column, leading to peak tailing and on-column degradation (disproportionation).

The Protocol: Derivatization is Mandatory. Do not inject free tributyltin halides directly if precise quantification is required.

  • The "Quench & Alkylate" Method:

    • Take a reaction aliquot (50

      
      L).
      
    • Quench with excess Ethyl Magnesium Bromide (

      
      ) or Butyl Lithium.
      
    • Result: Converts reactive

      
       into stable 
      
      
      
      (tetraalkyltin).
    • Analyze the tetraalkyltin derivative. It is volatile, thermally stable, and flies cleanly through a standard DB-5 column.

Q: How do I visualize


 on a TLC plate? It's UV inactive. 

A: Tributyltin compounds lack a chromophore.

  • Stain 1 (The Standard): Iodine (

    
    ) Chamber. Tin compounds absorb iodine rapidly, appearing as brown spots that fade quickly.
    
  • Stain 2 (Specific): 1% Pyrocatechol Violet (in ethanol). Organotins appear as dark blue spots on a yellow background.

  • Stain 3 (Universal): Phosphomolybdic Acid (PMA) + Heat.

Post-Reaction Cleanup: The "Tin Horror"

Q: The reaction worked, but I cannot remove the tin residues. Flash chromatography isn't working.

A:


 and its byproducts often "streak" on silica gel due to their lipophilicity and weak Lewis acidity. The most reliable method relies on changing the solubility profile of the tin species using Fluoride .
The Polymerization Protocol (KF Method)

This method exploits the high bond energy of the Sn-F bond to create an insoluble polymer.

Step-by-Step Guide:

  • Concentrate: Remove reaction solvent.

  • Dissolve: Redissolve crude mixture in Ether (

    
    ).
    
  • Treat: Add aqueous Potassium Fluoride (

    
    ) or a solid mixture of 
    
    
    
    on Silica (30% w/w).
  • Mechanism:

    
    .
    
  • The Trick:

    
     is not  a monomeric species. It forms a coordination polymer (Sn-F-Sn-F chains) that is completely insoluble in organic solvents.
    
  • Filter: Filter the resulting white solid through a pad of Celite.

  • Result: The filtrate contains your product; the filter cake retains the tin.

Visualizing the Workflow

Figure 1: Analytical Decision Matrix

Caption: Logic flow for selecting the correct analytical technique based on analyte stability and concentration.

AnalyticalMatrix Start Start: Monitoring Bu3SnI Reaction IsVolatile Is the species thermally stable? Start->IsVolatile NMR_Path Use 119Sn NMR IsVolatile->NMR_Path No / Unsure GC_Path GC-MS Analysis IsVolatile->GC_Path Yes (Tetraalkyl) Result1 Proceed to Workup NMR_Path->Result1 Shift -40 to -60 ppm (Iodide Confirmed) Derivatize Derivatization Required (React with EtMgBr) GC_Path->Derivatize Halide (Sn-I/Cl) DirectInject Direct Injection (Risk of degradation) GC_Path->DirectInject Tetraalkyl (Sn-R4) Result2 Proceed to Workup Derivatize->Result2 Stable Peak (Quantifiable)

Figure 2: The Fluoride Cleanup Mechanism

Caption: The conversion of soluble this compound into insoluble polymeric tributyltin fluoride.

KF_Mechanism Substrate Bu3Sn-I (Soluble / Lipophilic) Intermediate [Bu3Sn-F] monomer Substrate->Intermediate Ligand Exchange Reagent KF (aq) or KF/Silica Reagent->Intermediate F- source Polymer -(Bu3Sn-F)n- Polymeric Solid (Insoluble) Intermediate->Polymer Polymerization (Precipitation)

References

  • NMR Data & Shifts

    • Spectroscopic Properties of Organotin Compounds. (2015).[2][3][4] Royal Society of Chemistry. The

      
       chemical shift data relies on the heavy atom effect where Iodide causes upfield shifts relative to Chloride.
      
    • Source:

  • GC-MS Derivatization

    • Okoro, H. K., et al. (2012).[5] "Development of an Analytical Method for Determining Tributyltin...". Pol. J. Environ.[2][5][6][7][8] Stud. Confirms the necessity of derivatization (ethylation) for volatile analysis of organotin halides.

    • Source: [5]

  • KF Cleanup Protocol

    • Renaud, P., & Lacote, E. (1998).[9] Tetrahedron Letters. Describes the removal of tin byproducts using KF/Silica and the formation of insoluble fluorostannanes.

    • Source:

  • General Safety & Handling

    • Organotin Compounds in Synthesis.[5][9] Safety Data Sheets and handling protocols emphasize the neurotoxicity of trialkyltins and the need for rigorous containment.

    • Source:

Sources

Validation & Comparative

Comparative Guide: Tributyltin Iodide vs. Tributyltin Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-Off

For researchers in drug discovery and total synthesis, the choice between Tributyltin Chloride (Bu


SnCl)  and Tributyltin Iodide (Bu

SnI)
represents a classic trade-off between shelf-stability and kinetic reactivity.
  • Bu

    
    SnCl  is the industry standard: robust, commercially available, and stable enough for long-term storage. However, it is kinetically sluggish in challenging transmetallation steps.
    
  • Bu

    
    SnI  is the "accelerator": it possesses a weaker Sn–X bond and a softer Lewis acidic character, making it significantly more reactive in Stille couplings and radical manifolds. Due to its light sensitivity and instability, it is rarely isolated but rather generated in situ.
    

This guide analyzes the mechanistic divergence of these two reagents and provides protocols for leveraging the high reactivity of the iodide species without sacrificing the convenience of the chloride.

Physicochemical Profile & Reactivity Drivers[1][2]

The distinct behaviors of these reagents stem from the fundamental differences between the Chlorine and Iodine atoms attached to the stannane center.

Table 1: Comparative Properties
PropertyTributyltin Chloride (Bu

SnCl)
This compound (Bu

SnI)
Impact on Reactivity
Sn–X Bond Energy ~420 kJ/mol~290 kJ/molSn–I is weaker. Easier homolysis for radical chemistry; faster transmetallation.
Lewis Acidity Harder Lewis AcidSofter Lewis AcidSn–I interacts better with soft donors (e.g., Pd(0), alkenes).
Leaving Group Ability ModerateExcellentIodide dissociates faster, creating open coordination sites on Tin.

Sn NMR Shift
~ +140 to +150 ppm~ -20 to +40 ppmUpfield shift in Sn–I due to the "Heavy Atom Effect" (shielding).
Stability Air/Moisture StableLight Sensitive / Hydrolytically LabileBu

SnI degrades to oxides/purple iodine upon exposure.
The "Bond Lability" Factor

The driving force for the enhanced reactivity of Bu


SnI is the Sn–I bond lability . The bond dissociation energy (BDE) of Sn–I is approximately 130 kJ/mol lower than that of Sn–Cl.
  • In Radical Reactions: The weak Sn–I bond makes Bu

    
    SnI an exceptional radical trap or iodine atom donor, whereas Bu
    
    
    
    SnCl is inert under standard radical chain conditions.
  • In Cross-Coupling: The labile Iodide ligand facilitates the formation of hypervalent stannate intermediates (

    
    ), which are often the active species in transmetallation.
    

The "Iodide Effect" in Stille Cross-Coupling

The most critical application of Bu


SnI is its role as a kinetic accelerator in Palladium-catalyzed Stille couplings. While Bu

SnCl is the common byproduct, the reaction often stalls if the tin species cannot efficiently transmetallate to Palladium.
Mechanism: Why Iodide Accelerates Transmetallation

In a standard Stille coupling, the rate-determining step is often transmetallation .[1]

  • The Chloride Trap: When using Bu

    
    SnCl derivatives, the bridging ability of the chloride to the Pd(II) center is poor, and the Sn–Cl bond is strong.
    
  • The Iodide Bridge: When Iodide is present (either by using Bu

    
    SnI or adding LiI/CuI), the Iodide ligand bridges the Pd and Sn centers more effectively than chloride. This lowers the activation energy for the transfer of the organic group (R) from Tin to Palladium.
    

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (R-Pd-X) Pd0->OxAdd + R-X TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + R'-SnBu3 RedElim Reductive Elimination (Product Release) TransMet->RedElim - Bu3SnX RedElim->Pd0 Product RX R-X (Electrophile) SnReagent R'-SnBu3 Additive Add LiI / CuI (The Iodide Effect) Additive->TransMet Converts unreactive Cl-bridged TS to reactive I-bridged TS

Figure 1: The Stille Catalytic Cycle highlighting the Transmetallation step where the "Iodide Effect" (via additives or reagents) significantly lowers the activation energy.

Experimental Protocols

Protocol A: In Situ Generation of Bu SnI (Finkelstein)

Context: Direct purchase and storage of Bu


SnI is expensive and risky due to degradation. The industry-standard approach is to generate it in situ from the stable Chloride using the Finkelstein reaction. This is essential for accelerating sluggish Stille couplings.

Reagents:

  • Tributyltin Chloride (1.0 equiv)

  • Sodium Iodide (NaI) (1.1 – 1.5 equiv)

  • Solvent: Dry Acetone (or DMF/THF depending on the subsequent step)

Workflow:

  • Dissolution: Dissolve Bu

    
    SnCl in dry Acetone (0.2 M concentration).
    
  • Exchange: Add solid NaI. The salt will initially dissolve.

  • Precipitation: Stir at Room Temperature (RT) for 15–30 minutes. A white precipitate of NaCl will form, indicating the exchange is occurring (driving force: insolubility of NaCl in acetone).

  • Filtration (Optional): If the subsequent reaction is sensitive to salts, filter the mixture under Argon. For most Stille couplings, the suspension can be used directly or the solvent switched to DMF.

  • Validation: An aliquot can be checked via

    
    Sn NMR. You should see a shift from ~150 ppm (Cl) to ~0 ppm (I) (solvent dependent).
    
Protocol B: Radical Reduction using Bu SnI vs Bu SnH

Context: While Bu


SnH is the standard H-donor, Bu

SnI is used in atom transfer radical polymerization (ATRP) or iodine-transfer reactions.

Reaction Setup:

  • Precursor: Alkyl Iodide (R-I) + Alkene.

  • Reagent: Bu

    
    Sn–SnBu
    
    
    
    (0.1 equiv) + I
    
    
    (trace) OR Bu
    
    
    SnI (catalytic).
  • Initiator: AIBN or light (

    
    ).
    
  • Mechanism: The weak Sn–I bond undergoes homolysis (

    
    ) to generate the 
    
    
    
    radical much faster than the Sn–Cl bond would. This radical abstracts Iodine from the alkyl iodide, generating the reactive carbon radical
    
    
    .

Finkelstein Step1 Bu3Sn-Cl (Stable Liquid) Step2 Reaction RT, 30 min Step1->Step2 Mix Reagent + NaI (Acetone) Reagent->Step2 Step3 Bu3Sn-I (Reactive Species) Step2->Step3 Exchange Byproduct NaCl (ppt) Step2->Byproduct

Figure 2: The Finkelstein workflow for converting the stable Chloride to the reactive Iodide.

Safety & Handling (The "Rotten Cabbage" Warning)

Both compounds share the notorious toxicity profile of organotins, but they present different handling challenges.[2]

  • Neurotoxicity: Both species are lipophilic and can cross the blood-brain barrier. They are potent neurotoxins and endocrine disruptors. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Volatility:

    • Bu

      
      SnCl:  Moderate volatility. It has a distinct, unpleasant "rotten cabbage" smell that is detectable at low concentrations.
      
    • Bu

      
      SnI:  Lower volatility but higher chemical instability.
      
  • Decontamination:

    • Glassware should be soaked in a base bath (KOH/Ethanol) or treated with bleach (hypochlorite) to cleave the Sn–C bonds, converting the organic tin to inorganic tin oxide (less toxic).

    • Do not mix organotin waste with general organic waste if your facility requires segregation (often classed as "Heavy Metal Organic").

References

  • Farina, V., & Krishnamurthy, V. (1998). "Mechanism of the Stille Reaction."[1][3] Organic Reactions.[4][1][2][5][6][7][8][9] Link

  • Milstein, D., & Stille, J. K. (1978). "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." Journal of the American Chemical Society, 100(11), 3636-3638. Link

  • Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition, 43(36), 4704-4734. Link

  • Curran, D. P. (1988). "The Design and Application of Free Radical Chain Reactions in Organic Synthesis." Synthesis, 1988(06), 417-439. Link

  • Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. (Authoritative text on Sn-X bond energies and NMR shifts). Link

Sources

Alternatives to Tributyltin Iodide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Process Chemists

Introduction: The Shift from Organotins

For decades, Tributyltin Iodide (Bu


SnI)  served as a versatile reagent for the cleavage of ethers, ring-opening of epoxides, and generation of alkyl iodides. Its utility stemmed from a unique "soft" Lewis acidity combined with a highly nucleophilic iodide source soluble in non-polar organic media.

However, the reagent carries significant liabilities:

  • Toxicity: Organotins are potent neurotoxins and endocrine disruptors, with strict regulatory limits (often <10 ppm) in pharmaceutical products.

  • Purification: The lipophilic nature of tin byproducts makes them notoriously difficult to remove from reaction mixtures, often requiring repeated fluorination workups or specialized silica.

  • Atom Economy: The active iodide constitutes a small fraction of the reagent's molecular weight, generating substantial waste.

This guide presents high-performance, scalable alternatives that match or exceed the reactivity of Bu


SnI without the associated toxicity profile.

Primary Alternative: In Situ Iodotrimethylsilane (TMSI)

The "Gold Standard" Replacement

While pure Iodotrimethylsilane (TMSI) is a direct analogue to Bu


SnI, it is expensive, corrosive, and highly sensitive to moisture. The industry-preferred approach is the In Situ Generation  of TMSI using Chlorotrimethylsilane (TMSCl) and Sodium Iodide (NaI).
Mechanism of Action

The system operates via a "Push-Pull" mechanism. The hard silicon atom coordinates to the ether/epoxide oxygen ("Pull"), weakening the C-O bond. Simultaneously, the soft iodide ion attacks the carbon ("Push"), effecting cleavage.

TMSI_Mechanism Reagents TMSCl + NaI InSitu [TMS-I] + NaCl Reagents->InSitu Acetonitrile, RT Intermediate Silyl Oxonium [R-O(TMS)-R']⁺ I⁻ InSitu->Intermediate + Substrate Substrate R-O-R' (Ether) Products R-I + TMS-O-R' Intermediate->Products Nucleophilic Attack (SN2) Hydrolysis R-OH (Alcohol) Products->Hydrolysis Aq. Workup

Figure 1: Mechanism of ether cleavage via in situ generated TMSI.

Performance Comparison: Ether Cleavage

The TMSCl/NaI system is often faster than Bu


SnI for sterically accessible ethers.
FeatureThis compound (Bu

SnI)
In Situ TMSI (TMSCl/NaI)Boron Triiodide (

)
Reactivity Moderate (Heat often req.)High (RT to Reflux)Very High (Low Temp)
Selectivity Methyl > Benzyl > AlkylMethyl > Benzyl > t-ButylGeneral Cleavage
Byproducts Toxic Tin residuesNaCl, HMDSO (volatile)Boric Acid (water sol.)
Solvent Toluene, BenzeneAcetonitrile (Essential)DCM, Benzene
Cost HighLowModerate
Experimental Protocol: Cleavage of Benzyl Ethers

Objective: Conversion of a benzyl ether to an alcohol (deprotection).

  • Reagents:

    • Substrate (1.0 equiv)

    • Sodium Iodide (NaI) (1.5 equiv) – Must be dry.

    • Chlorotrimethylsilane (TMSCl) (1.5 equiv)

    • Solvent: Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • Dissolve NaI in anhydrous MeCN under nitrogen.

    • Add TMSCl dropwise. The solution may turn slightly yellow (iodine formation) or cloudy (NaCl precipitation).

    • Add the substrate solution (in MeCN) to the mixture.

    • Stir at room temperature (or reflux for stubborn ethers like aryl-methyl ethers) for 2–8 hours.

    • Monitoring: Reaction progress can be followed by TLC. The disappearance of the starting material and the appearance of the silyl ether (intermediate) or iodide is observed.

  • Workup:

    • Quench with water (hydrolyzes the silyl ether to the alcohol).

    • Add aqueous sodium thiosulfate (

      
      ) to reduce any free iodine (removes yellow color).
      
    • Extract with ethyl acetate. The aqueous phase retains the silicon residues and salts.

Alternative for Epoxide Opening: Magnesium Iodide ( )

The Chemo-Selective Choice

For ring-opening epoxides to iodohydrins, Bu


SnI was valued for its neutrality. However, Magnesium Iodide etherate (

)
offers a superior, non-toxic alternative that is highly regioselective.
  • Regioselectivity: Attacks the less hindered carbon (SN2-like) due to coordination of Mg to the epoxide oxygen.

  • Conditions: Mild, often operating at temperatures as low as -60°C to RT.

Protocol: Epoxide to Iodohydrin
  • Preparation:

    
     can be purchased or prepared in situ from Mg turnings and 
    
    
    
    in ether/benzene.
  • Reaction: Treat the epoxide (1 mmol) in Toluene/Ether with

    
     (1.2 mmol).
    
  • Observation: Reaction is typically instantaneous.

  • Workup: Dilute with ether, wash with dilute HCl and sodium bisulfite.

Decision Framework for Reagent Selection

Select the appropriate alternative based on your substrate's sensitivity and steric profile.

Selection_Tree Start Substrate Type Ether Ether Cleavage Start->Ether Epoxide Epoxide Opening Start->Epoxide Sens Acid Sensitive? Ether->Sens Regio Regioselectivity Critical? Epoxide->Regio YesSens Use BCl3 / TBAI (Low Temp) Sens->YesSens Yes NoSens Use TMSCl / NaI (Standard) Sens->NoSens No MgI2 Use MgI2 (High Regiocontrol) Regio->MgI2 Yes TMSI_Ep Use TMSCl / NaI (Gives Silylated Product) Regio->TMSI_Ep No / Silyl prod. desired

Figure 2: Decision tree for selecting iodide sources based on substrate requirements.

References

  • Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic Methods and Reactions; 62. Transformations with Chlorotrimethylsilane/Sodium Iodide, a Convenient In Situ Iodotrimethylsilane Reagent.[1] The Journal of Organic Chemistry, 44(8), 1247–1251. Link

  • Jung, M. E., & Lyster, M. A. (1977).[2] Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. A new method for ether hydrolysis.[2] The Journal of Organic Chemistry, 42(23), 3761–3764. Link

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers.[1][2][3][4][5][6] Synthesis, 1983(04), 249-282. Link

  • Bonini, C., & Righi, G. (1994). Regio- and Chemoselective Synthesis of Halohydrins by Cleavage of Epoxides with Metal Halides. Synthesis, 1994(03), 225–238. Link

  • Brooks, P. R., Wirtz, M. C., Vetelino, M. G., Rescek, D. M., Woodworth, G. F., Morgan, B. P., & Coe, J. W. (1999). Boron Trichloride/Tetra-n-Butylammonium Iodide: A Mild, Selective Combination Reagent for the Cleavage of Primary Alkyl Aryl Ethers.[5] The Journal of Organic Chemistry, 64(26), 9719–9721. Link

Sources

Efficacy of tributyltin iodide in different cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Iodide Advantage in Organotin Chemistry

Tributyltin iodide (


) occupies a specialized but critical niche in organometallic synthesis, distinct from its ubiquitous chloride counterpart (

). While often viewed merely as a byproduct of Stille couplings involving aryl iodides,

is a potent electrophilic stannylating agent and a kinetic accelerator in palladium-catalyzed cycles.

This guide evaluates the efficacy of


 against standard alternatives (

,

), focusing on its superior leaving-group ability in stannane synthesis and its role in the "iodide effect" that drives rapid transmetallation. We present experimental evidence and protocols that leverage

for high-yield cross-coupling and efficient tin recycling.
Mechanistic Deep Dive: The "Iodide Effect" in Transmetallation

The efficacy of this compound in cross-coupling is rooted in the kinetics of the transmetallation step—often the rate-determining step (RDS) in the Stille cycle.

The Bridging Halide Mechanism

In a typical Stille coupling between an organostannane (


) and an aryl halide (

), the transmetallation proceeds via a cyclic transition state where the halide ligand (

) on the palladium bridges to the tin center.
  • Soft-Soft Interaction: Iodide is a larger, softer, and more polarizable ligand than chloride or bromide. It facilitates a stronger bridging interaction between the soft Pd(II) center and the soft Sn(IV) center.

  • Leaving Group Ability: The

    
     bond is weaker than 
    
    
    
    or
    
    
    , lowering the activation energy for the breaking of the tin-halide bond during ligand exchange.
  • Autocatalysis: When coupling aryl iodides (

    
    ), the reaction generates 
    
    
    
    as a byproduct. In subsequent catalytic turnovers, this iodide ligand can re-associate with palladium or tin species, maintaining a fast reaction rate compared to aryl bromides or chlorides, which generate inhibitory or slower-reacting tin halides.
Diagram 1: The Iodide-Accelerated Transmetallation Pathway

The following diagram illustrates the kinetic advantage of the iodide bridge in the Stille catalytic cycle.

StilleMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-I vs Ar-Cl) Pd0->OxAdd PdII_I Pd(II)-I Complex (Fast Pathway) OxAdd->PdII_I Ar-I Substrate PdII_Cl Pd(II)-Cl Complex (Slow Pathway) OxAdd->PdII_Cl Ar-Cl Substrate TransMet_I Transmetallation (Iodide Bridge) Low Activation Energy PdII_I->TransMet_I + R-SnBu3 TransMet_Cl Transmetallation (Chloride Bridge) High Activation Energy PdII_Cl->TransMet_Cl + R-SnBu3 Prod Reductive Elimination Product Formation TransMet_I->Prod TransMet_Cl->Prod Prod->Pd0 Byprod_I Bu3Sn-I (Recyclable / Autocatalytic) Prod->Byprod_I Release Byprod_Cl Bu3Sn-Cl (Slower Exchange) Prod->Byprod_Cl Release

Caption: Comparative mechanistic flow showing the kinetic superiority of the Iodide-Bridged Transmetallation pathway in Stille coupling.

Comparative Efficacy: Bu3SnI vs. Alternatives[1][2]

The choice of tin reagent significantly impacts both the preparation of the nucleophile and the coupling reaction itself.

Table 1: Performance Comparison of Tributyltin Halides
FeatureThis compound (

)
Tributyltin Chloride (

)
Tributyltin Hydride (

)
Bond Strength (

)
Weak (~65 kcal/mol)Strong (~90 kcal/mol)Weak (~74 kcal/mol)
Reactivity with

Very High (Excellent electrophile)High (Standard electrophile)Low (Reductive reactivity)
Stille Coupling Rate Accelerated (Iodide effect)Baseline / SlowerN/A (Precursor)
Leaving Group Ability Excellent (

is a soft base)
Good (

is a harder base)
N/A
Commercial Availability Lower (Often prepared in situ)High (Standard precursor)High
Toxicity High (Lipophilic)High (Lipophilic)High (Volatile)
Key Insight: Stannylation Efficiency

When synthesizing complex organostannanes (e.g., from sterically hindered Grignard reagents),


 consistently affords higher yields than 

. The weaker

bond makes the tin center more electrophilic and the iodide a better leaving group, reducing side reactions such as Wurtz coupling or incomplete conversion.
Experimental Protocols
Protocol A: High-Efficiency Synthesis of Aryl Stannanes using Bu3SnI

Use this protocol for sterically demanding substrates where Bu3SnCl fails.

Reagents:

  • Aryl Bromide/Iodide substrate[1][2][3][4][5][6][7][8][9][10]

  • 
    -Butyllithium (
    
    
    
    -BuLi) or Magnesium turnings
  • This compound (

    
    ) [Freshly prepared or distilled]
    
  • Dry THF or Ether

Methodology:

  • Lithiation/Grignard Formation: Generate the organolithium or Grignard reagent at -78°C (for Li) or reflux (for Mg) under Argon.

  • Quench with Bu3SnI:

    • Standard: Add

      
       (1.1 equiv).
      
    • Optimized: Add

      
       (1.1 equiv)  dropwise. The reaction is often instantaneous even at -78°C due to the high lability of the iodide.
      
  • Workup: Warm to room temperature. Quench with saturated

    
    . Extract with ether.
    
  • Purification: Wash the organic layer with 10% aqueous KF (Potassium Fluoride).

    • Why? This converts excess toxic

      
       into insoluble polymeric 
      
      
      
      , which precipitates and is easily removed by filtration, simplifying purification.
Protocol B: "Catalytic in Tin" Stille Coupling (The Sn-I Cycle)

This advanced protocol minimizes tin waste by recycling the tin carrier in situ, leveraging the reactivity of the Sn-I bond.

Concept: Instead of using stoichiometric organostannane, use a catalytic amount of


 (or 

) and a stoichiometric reductant (Polymethylhydrosiloxane - PMHS) to regenerate the active tin hydride in situ.

Workflow:

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (8 mol%).
  • Tin Source:

    
     or 
    
    
    
    (catalytic, 5-10 mol%).
  • Reductant: PMHS (1.5 equiv) + aq. KF (activator).

  • Substrate: Alkyne (for hydrostannylation) + Aryl Iodide.

  • Reaction:

    • 
       is reduced to 
      
      
      
      .[8][11]
    • 
       adds to alkyne 
      
      
      
      Vinyl Stannane.
    • Vinyl Stannane couples with Aryl Iodide

      
       Product + 
      
      
      
      .
    • 
       is reduced by PMHS back to 
      
      
      
      , closing the cycle.
Recycling & Remediation: The Tin Economy

One of the major barriers to using organotins is toxicity and waste. However,


 (the byproduct) is the easiest form to recycle back into the useful hydride (

) or fluoride (

) for disposal.
Diagram 2: The Tin Recycling Loop

This workflow demonstrates how to manage tin byproducts effectively, turning the waste stream (


) back into a reagent.

TinCycle Start Stille Coupling Reaction Waste Byproduct: Bu3Sn-I Start->Waste Generates Path_Recycle Reduction (LiAlH4 or PMHS) Waste->Path_Recycle Recycling Route Path_Dispose Precipitation (aq. KF) Waste->Path_Dispose Disposal Route Reagent Bu3Sn-H (Active Reagent) Path_Recycle->Reagent Regeneration SolidWaste Bu3Sn-F (Solid) (Easy Filtration) Path_Dispose->SolidWaste Precipitation Reagent->Start Re-use

Caption: Strategic management of this compound waste via reduction (recycling) or fluorination (disposal).

References
  • Mechanism of the Stille Reaction: Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.

  • Iodide Effect in Transmetallation: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.

  • Catalytic Tin Protocols: Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Organic Letters.

  • Tin Removal Strategies: Harrowven, D. C., & Guy, I. L. (2004).[1] KF-Silica as a Stationary Phase for the Chromatographic Removal of Tin Residues. Chemical Communications.

  • Preparation of Organotin Reagents: Inagaki, T., et al. (2003).[12] Direct Synthesis of Organotin Iodides. Chemistry Letters.

Sources

Mechanistic Studies of Tributyltin Iodide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a mechanistic analysis of Tributyltin Iodide (Bu


SnI), focusing on its dual role in radical atom transfer and nucleophilic substitution. This content is structured for ease of comparison and practical application in the laboratory.

Executive Summary: The Dual-Natured Reagent

In the landscape of organotin chemistry, This compound (Bu


SnI)  occupies a distinct niche compared to its ubiquitous cousins, Tributyltin Hydride (Bu

SnH) and Tributyltin Chloride (Bu

SnCl). While Bu

SnH is the gold standard for reductive radical reactions, Bu

SnI serves as a critical mediator in non-reductive Atom Transfer Radical (ATR) processes and acts as a soft, polarizable Lewis acid/nucleophile in ionic transformations.

This guide objectively compares Bu


SnI against these alternatives, supported by kinetic principles and experimental protocols.
Quick Comparison Matrix
FeatureThis compound (Bu

SnI)
Tributyltin Hydride (Bu

SnH)
Tributyltin Chloride (Bu

SnCl)
Primary Mechanism Iodine Atom Transfer / Lewis AcidH-Atom Abstraction (Reductive)Transmetallation / Precursor
Radical Role Chain Transfer Agent (Non-reductive)H-Donor (Quenches radicals)Generally Inert to radicals
Ionic Character Soft Lewis Acid / High Nucleophilicity (I⁻)LowHarder Lewis Acid / Low Nucleophilicity
Key Application Epoxide opening, ATRC, Stille Intermed.[1][2]Dehalogenation, Barton-McCombieStille Coupling Reagent Prep
Bond Energy (Sn-X) ~65 kcal/mol (Weakest)~74 kcal/mol~95 kcal/mol (Strongest)

Mechanistic Deep Dive

A. Radical Kinetics: The Atom Transfer Cycle

Unlike Bu


SnH, which terminates a radical carbon center by adding a hydrogen atom, Bu

SnI participates in Iodine Atom Transfer . This allows for the retention of the halogen functionality in the final product, enabling further functionalization.

The Kinetic Distinction:

  • Bu

    
    SnH: 
    
    
    
    (at 25°C). Rapidly quenches radicals.
  • Bu

    
    SnI:  Operates via an equilibrium where the stannyl radical (
    
    
    
    ) abstracts iodine from an alkyl iodide (
    
    
    ). The resulting carbon radical (
    
    
    ) undergoes cyclization or addition, then abstracts iodine back from Bu
    
    
    SnI (or another donor) to propagate the chain.
Visualization: Iodine Atom Transfer Mechanism

The following diagram illustrates the non-reductive cycle mediated by Bu


SnI, contrasting it with the reductive termination of Bu

SnH.

RadicalCycle Initiator Initiator (AIBN/hv) SnRad Bu3Sn• (Propagator) Initiator->SnRad Generates Substrate Substrate (R-I) SnRad->Substrate Abstracts I CRad Carbon Radical (R•) Substrate->CRad Homolysis Bu3SnI Bu3Sn-I (Reagent) Substrate->Bu3SnI Forms ProductRad Cyclized Radical (R'-•) CRad->ProductRad Cyclization (k_cyc) FinalProd Product (R'-I) ProductRad->FinalProd Abstacts I from Bu3SnI Bu3SnI->SnRad Regenerates

Figure 1: The Iodine Atom Transfer cycle. Note that the iodine atom is conserved in the product, unlike hydride reduction.

B. Ionic Reactivity: Chemo-Selective Epoxide Opening

In ionic manifolds, Bu


SnI acts as a source of nucleophilic iodide activated by the Lewis acidity of the tin center. This "push-pull" mechanism is superior to Bu

SnCl for opening oxiranes (epoxides) to iodohydrins because the Sn-I bond is more labile and the iodide ion is a better nucleophile than chloride.

Comparative Data: Epoxide Cleavage Efficiency Reaction Conditions: 1.0 equiv Organotin reagent, Aprotic solvent, 40°C.

ReagentYield (Cyclohexene Oxide)Regioselectivity (Terminal Epoxide)Mechanism Note
Bu

SnI
92% >95:5 (Attack at less sub. C) Concerted Push-Pull
Bu

SnCl
<10%N/AChloride is too hard/poor nucleophile
Bu

SnH
0%N/ANo Lewis acid activation
NaI (Solid)30%~80:20Poor solubility in organic media

Experimental Protocols

Protocol 1: Synthesis of this compound (Finkelstein Exchange)

Rationale: Commercial Bu


SnI can degrade (turn violet/brown due to I

liberation). Fresh preparation via halogen exchange ensures high purity and is self-validating (precipitation of NaCl).

Materials:

  • Tributyltin chloride (Bu

    
    SnCl)[1][3]
    
  • Sodium Iodide (NaI, anhydrous)

  • Acetone (dry)

Workflow:

  • Dissolution: Dissolve 10.0 mmol of Bu

    
    SnCl in 20 mL of dry acetone.
    
  • Exchange: Add 12.0 mmol (1.2 equiv) of NaI. The solution will remain clear initially.

  • Precipitation: Stir at room temperature for 1-2 hours. A white precipitate (NaCl) will form, validating the exchange is occurring.

  • Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (Ar or N

    
    ) to remove NaCl and excess NaI.
    
  • Isolation: Concentrate the filtrate in vacuo.

  • Purification: The resulting oil is typically pure enough for use (>95%). If a violet color persists, wash with aqueous sodium thiosulfate, dry over MgSO

    
    , and re-concentrate.
    
Protocol 2: Regioselective Ring Opening of Epoxides

Rationale: This protocol utilizes the high nucleophilicity of the iodide delivered by Bu


SnI to open epoxides under neutral conditions, avoiding the harsh acidity of HI.

Step-by-Step:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Reagent Prep: Add 1.0 mmol of the epoxide substrate and 5 mL of anhydrous THF.

  • Addition: Add 1.1 mmol of freshly prepared Bu

    
    SnI  (from Protocol 1) dropwise via syringe.
    
  • Catalysis (Optional): For sterically hindered substrates, add 5 mol% of a phosphine oxide (e.g., Bu

    
    PO) to enhance the Lewis acidity of the tin species.
    
  • Monitoring: Stir at 40°C. Monitor via TLC. The disappearance of the epoxide spot indicates completion (typically 2-6 hours).

  • Workup: Quench with 10 mL water. Extract with diethyl ether (3x).

  • Analysis: The product will be the

    
    -iodohydrin. In the case of terminal epoxides, the primary iodide is the major product (attack at the less hindered carbon).
    
Visualization: Nucleophilic Activation Pathway

EpoxideOpening Epoxide Epoxide (Substrate) Complex Sn-O Complex (Lewis Acid Activation) Epoxide->Complex + Bu3SnI TS Transition State (Nu: Attack by I-) Complex->TS Sn coordinates O Product Iodohydrin (O-SnBu3 intermediate) TS->Product Ring Opening Hydrolysis Hydrolysis (H2O Workup) Product->Hydrolysis + H2O Final Final Alcohol (HO-C-C-I) Hydrolysis->Final Sn removal

Figure 2: The "Push-Pull" mechanism where Tin activates the oxygen (Pull) and Iodide attacks the carbon (Push).

The "Halide Effect" in Stille Cross-Couplings

While Bu


SnI is rarely the starting reagent for Stille couplings (organostannanes 

are used), the generation of Bu

SnI as a byproduct is mechanistically significant.
  • The Observation: Reactions involving Aryl Iodides (

    
    ) are significantly faster than those with Aryl Bromides or Chlorides.
    
  • The Mechanism: The oxidative addition of Pd(0) to Ar-I generates a

    
     species. The subsequent transmetallation with 
    
    
    
    releases Bu
    
    
    SnI
    .
  • Inhibition vs. Acceleration: Unlike Bu

    
    SnCl (which can bridge Pd dimers and slow reactions), Bu
    
    
    
    SnI is less coordinating to Pd but the iodide anion on Pd facilitates the transmetallation step due to the "soft-soft" interaction.

Guidance for Researchers: When coupling sluggish chlorides, adding a stoichiometric source of Iodide (e.g., CuI or NaI) essentially converts the mechanism to resemble the iodide pathway, often generating transient Bu


SnI.

References

  • Mechanistic Insight into Radical Reactions: Curran, D. P.[4] The Design and Application of Free Radical Chain Reactions in Organic Synthesis. Synthesis, 1988(6), 417-439.[1]

  • Organotin Reagents in Synthesis (Review): Pereyre, M., Quintard, J. P., & Rahm, A. Tin in Organic Synthesis.[1] Butterworth-Heinemann, 1987.

  • Epoxide Opening Methodologies: Shibata, I., Baba, A., & Matsuda, H. Bu3SnI-Phosphine Oxide catalyzed ring opening of epoxides. Tetrahedron Letters, 1986, 27(26), 3021-3024.

  • Stille Coupling Kinetics: Farina, V., & Krishnan, B. Large rate accelerations in the Stille reaction with triphenylarsine and trifurylphosphine: The nature of the "ligand effect". Journal of the American Chemical Society, 1991, 113(25), 9585-9595.

  • Finkelstein Synthesis of Organotin Iodides: Poller, R. C. The Chemistry of Organotin Compounds. Academic Press, 1970. (Standard Protocol Reference).

Sources

Kinetic Analysis of Tributyltin Iodide Mediated Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Precision in Radical Engineering

In the landscape of radical chemistry, Tributyltin Iodide (Bu


SnI)  occupies a critical niche distinct from its ubiquitous cousin, Tributyltin Hydride (Bu

SnH). While Bu

SnH is the gold standard for reductive radical reactions (replacing functional groups with hydrogen), Bu

SnI serves as a mediator for Atom Transfer Radical Cyclization (ATRC) and isomerization.

This guide provides a kinetic and mechanistic analysis of Bu


SnI-mediated transformations. Unlike reductive methods that "erase" chemical handles, Bu

SnI pathways preserve the iodine functionality in the final product, enabling subsequent cross-coupling or nucleophilic substitution. This guide compares Bu

SnI against reductive stannanes, silanes, and modern photoredox alternatives, supported by kinetic data and validated protocols.

Mechanistic Architecture

To control a radical reaction, one must control the relative rates of propagation versus termination . The utility of Bu


SnI lies in its ability to sustain a radical chain without permanently trapping the radical as a hydrocarbon.
The Atom Transfer Cycle (ATRC)

The mechanism relies on the weakness of the Sn–I bond relative to the C–H bond formed in hydride reductions, and the reversibility of iodine atom transfer.

Key Kinetic distinctness:

  • Bu

    
    SnH: 
    
    
    
    (Irreversible termination of C-radical).
  • Bu

    
    SnI:  Supports a reversible iodine transfer loop, allowing the carbon radical to exist long enough to cyclize before being "capped" by iodine.
    
Diagram 1: Bu SnI Mediated Atom Transfer Mechanism

ATRC_Mechanism Initiation Initiation (AIBN/Light) Sn_Rad Bu3Sn• (Chain Carrier) Initiation->Sn_Rad Precursor Substrate (R-I) Sn_Rad->Precursor + Alkyl_Rad Alkyl Radical (R•) + Bu3SnI Precursor->Alkyl_Rad I-Abstraction (Fast) Cyc_Rad Cyclized Radical (R_cyc•) Alkyl_Rad->Cyc_Rad Cyclization (k_cyc) Product Product (R_cyc-I) + Bu3Sn• Cyc_Rad->Product I-Transfer from Bu3SnI (Chain Propagation) Product->Sn_Rad Regeneration

Caption: The Bu


SnI catalytic cycle. Unlike hydride reduction, the iodine atom is shuttled back to the product, preserving functionality.

Kinetic Analysis & Comparative Performance

The success of a Bu


SnI reaction depends on the Radical Clock  principle. The rate of cyclization (

) must be faster than the rate of premature trapping, but the trapping must occur before non-productive side reactions (like polymerization).
Kinetic Parameters Table
ParameterBu

SnH (Reductive)
Bu

SnI (Atom Transfer)
(TMS)

SiH (Green Alt)
Primary Role H-Atom DonorI-Atom Transfer AgentH-Atom Donor
Trapping Rate (

)

(Primary R•)
Variable (Diffusion controlled reversible exchange)

Product Outcome Reduced (C-H)Functionalized (C-I)Reduced (C-H)
Functionality Retention NoYes No
Chain Length Long (Efficient)Moderate (Requires careful initiation)Moderate
Toxicity High (Neurotoxin)High (Neurotoxin)Low
The "Hexenyl Clock" Benchmark

In kinetic studies, the 5-hexenyl radical cyclization is the standard "clock."

  • Reaction: 5-hexenyl radical

    
     cyclopentylmethyl radical.
    
  • Rate Constant (

    
    ): 
    
    
    
    at 25°C.

Performance Insight: When using Bu


SnH, if you use a high concentration of tin hydride, the H-abstraction rate (

) can exceed

, leading to uncyclized reduced product. With Bu

SnI
, the iodine transfer equilibrium often favors the radical species long enough to permit slower cyclizations (

) that would fail under standard reductive conditions.

Experimental Protocols

Safety Warning: Organotin compounds are toxic and readily absorbed through the skin. All procedures must be performed in a fume hood with double-gloving.

Protocol: In Situ Generation of Bu SnI

Pure Bu


SnI is light-sensitive and unstable. It is best generated in situ from Tributyltin Chloride (Bu

SnCl) and Sodium Iodide (NaI) or by reaction of Bu

SnH with I

.

Reagents:

  • Substrate (Alkyl Iodide)[1][2][3][4][5]

  • Bu

    
    SnH (1.1 equiv)
    
  • I

    
     (0.05 - 0.1 equiv) - Catalytic initiation method
    
  • Solvent: Benzene or Toluene (degassed)

Workflow:

  • Degassing: Dissolve the substrate in dry benzene (0.1 M). Bubble Argon for 15 minutes. Oxygen inhibits radical chains.

  • Initiation: Add Bu

    
    SnH and a catalytic amount of AIBN or Et
    
    
    
    B/Air.
  • For Atom Transfer (Iodine Retention):

    • Instead of Bu

      
      SnH alone, use Hexabutylditin (Bu
      
      
      
      Sn-SnBu
      
      
      )
      (1.1 equiv) and Iodine (I
      
      
      )
      or light irradiation.
    • Alternative: Mix Bu

      
      SnCl (1 equiv) + NaI (1.5 equiv) in acetone to generate Bu
      
      
      
      SnI, filter off NaCl, and exchange solvent to benzene.
  • Reaction: Heat to reflux (80°C) or irradiate with a sunlamp (300W).

  • Purification: Remove tin residues by washing with 10% KF solution (forms insoluble polymeric Bu

    
    SnF).
    
Kinetic Measurement (Competition Experiment)

To determine if Bu


SnI is suitable for your specific substrate vs. Bu

SnH:
Diagram 2: Kinetic Validation Workflow

Kinetic_Protocol Start Select Radical Clock (e.g., 6-iodo-1-hexene) Setup Prepare Reaction [Substrate] = 0.1 M Add Bu3Sn source Start->Setup Split Split Conditions Setup->Split Cond_A Condition A: Bu3SnH (Reductive) Split->Cond_A Cond_B Condition B: Bu3Sn-SnBu3 + hν (ATRC) Split->Cond_B Analysis Analyze Product Ratio (Cyclized : Uncyclized) Cond_A->Analysis Cond_B->Analysis Result_A High Uncyclized? Cyclization is too slow for H-transfer Analysis->Result_A Interpreting A Result_B High Cyclized? I-transfer allows sufficient lifetime Analysis->Result_B Interpreting B

Caption: Workflow to determine kinetic feasibility using a standard radical clock.

Comparison with Alternatives

Bu SnI vs. Photoredox (Ir/Ru Catalysts)

Modern drug discovery often prefers photoredox to avoid tin toxicity.

  • Photoredox: Uses visible light and transition metals (Ir, Ru) to generate radicals via Single Electron Transfer (SET).

    • Pros: No tin residues, tunable redox potentials.

    • Cons: Often requires specific redox-active functional groups; can be sensitive to quenching.

  • Bu

    
    SnI: 
    
    • Pros: Extremely robust for alkyl iodides; works on "unactivated" substrates where SET might fail.

    • Cons: Toxicity, purification difficulty.[5][6]

Bu SnI vs. TTMSS ((TMS) SiH)
  • TTMSS: The "Super Silane."

    • Kinetics: H-abstraction is slower than tin (

      
       vs 
      
      
      
      ). This actually favors cyclization (gives the radical more time to cyclize before trapping).
    • Limitation: It is strictly a reductive method (forms C-H). It cannot perform the Atom Transfer (C-I retention) that Bu

      
      SnI offers.
      

References

  • Curran, D. P. (1991).[7] "The Design and Application of Free Radical Chain Reactions in Organic Synthesis." Chemical Reviews.

  • Chatgilialoglu, C., et al. (1983). "Organosilanes as Radical Reducing Agents: The Tris(trimethylsilyl)silyl Radical." Journal of Organic Chemistry.

  • Newcomb, M. (1993). "Competition Methods and Scales for Alkyl Radical Reaction Kinetics." Tetrahedron.

  • Ryu, I., Sonoda, N., & Curran, D. P. (1996). "Tributyltin Hydride-Mediated Radical Reactions with Retention of the Halogen Atom." Chemical Reviews.

  • Studer, A., & Curran, D. P. (2016). "Catalysis of Radical Reactions: A Radical Chemistry Perspective." Angewandte Chemie International Edition.

Sources

Technical Guide: Spectroscopic Characterization of Tributyltin Iodide (TBT-I) vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Tributyltin Iodide (Bu


SnI)  is a critical organometallic reagent, distinct from its precursors—Tributyltin Chloride (Bu

SnCl)
and Bis(tributyltin) Oxide (TBTO) —due to the lability of the Sn–I bond. In drug development, TBT-I is frequently utilized as a reactive intermediate for palladium-catalyzed Stille cross-couplings and, more critically, as a precursor for radioiodination (e.g., synthesis of

I or

I labeled radiopharmaceuticals) via destannylation.

This guide provides a definitive spectroscopic comparison to validate the identity and purity of TBT-I, distinguishing it from its stable precursors using


Sn NMR and vibrational spectroscopy.

Mechanistic Pathway: Synthesis & Exchange

To understand the spectroscopic shift, one must understand the chemical transformation. TBT-I is rarely stored for long periods due to light sensitivity; it is often generated in situ or freshly prepared from TBT-Cl via a Finkelstein-type halogen exchange.

Synthesis Workflow (Finkelstein Exchange)

The driving force of this reaction is the solubility differential of the sodium salts in acetone.[1][2] Sodium iodide (NaI) is soluble, while Sodium chloride (NaCl) precipitates, driving the equilibrium forward.[1][2]

SynthesisPathway Precursor Tributyltin Chloride (Bu3SnCl) [Precursor] Intermediate Transition State [Sn-Cl ... I] Precursor->Intermediate + NaI / Acetone Reagent Sodium Iodide (NaI) [Reagent] Reagent->Intermediate Product This compound (Bu3SnI) [Target] Intermediate->Product Byproduct NaCl (ppt) [Removed] Intermediate->Byproduct

Figure 1: Finkelstein halogen exchange pathway for the synthesis of TBT-I from TBT-Cl.[2]

Spectroscopic Comparison: The Data

The most definitive method for characterizing organotin compounds is


Sn NMR  due to its large chemical shift range (>600 ppm) and sensitivity to the electronegativity of ligands.
A. Nuclear Magnetic Resonance ( Sn NMR)

In non-coordinating solvents (e.g., CDCl


, C

D

), the chemical shift (

) of tributyltin species is highly diagnostic.

The "Normal Halogen Dependence" Trend: Contrary to


C NMR trends in alkyl halides (where iodides are often deshielded relative to chlorides), 

Sn nuclei typically exhibit upfield shielding as the halogen size increases (Cl

Br

I). This is due to the heavy atom effect and increased shielding density around the tin nucleus.
CompoundFormula

(

Sn) [ppm]
MultiplicityNotes
Tributyltin Chloride Bu

SnCl
+140 to +155 SingletDeshielded due to electronegative Cl.
This compound Bu

SnI
+90 to +110 SingletDiagnostic Shift: Distinct upfield shift (~40-50 ppm) relative to Chloride.
Bis(tributyltin) Oxide (Bu

Sn)

O
+80 to +85 SingletCan overlap with Iodide; distinguish via IR or solvent effects.
Tributyltin Hydride Bu

SnH
-90 to -100 DoubletIncluded for reference; shows strong Sn-H coupling (

Hz).

Note: Shifts are reported relative to Me


Sn (0 ppm) in CDCl

. Values may vary by ±5 ppm depending on concentration and temperature.
B. Vibrational Spectroscopy (FT-IR)

While NMR provides atomic connectivity, IR confirms the absence of functional groups from precursors (specifically the Oxide).

  • TBT-Cl: Exhibits Sn-Cl stretching vibrations in the far-IR region (~330–340 cm

    
    ), often invisible in standard IR (4000–400 cm
    
    
    
    ).
  • TBTO (Oxide): Characterized by a strong, broad Sn–O–Sn asymmetric stretch at 770–775 cm

    
     .
    
  • TBT-I: The Sn–I stretch appears in the far-IR (<200 cm

    
    ).
    
    • Validation Check: The spectrum of pure TBT-I should be transparent in the 770 cm

      
       region (absence of oxide) and lack broad O-H bands (absence of hydrolysis).
      

Experimental Protocol: Synthesis & Characterization

This protocol is designed for research scale (1–5 mmol).

Safety Warning

CRITICAL: Organotin compounds are neurotoxins and skin irritants. TBT compounds are severe marine pollutants.

  • PPE: Double nitrile gloves, lab coat, safety glasses.

  • Containment: All weighing and reactions must occur in a functioning fume hood.

  • Waste: Segregate all tin waste into specific "Heavy Metal/Organotin" waste streams. Do not mix with general organic solvents.

Step-by-Step Procedure
  • Reagent Prep: Dissolve Tributyltin chloride (1.0 eq) in anhydrous Acetone (0.5 M concentration).

  • Exchange: Add Sodium Iodide (2.0 eq, excess ensures completion). The solution should turn slightly yellow/orange immediately.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Visual Check: A white precipitate (NaCl) will form.

  • Work-up:

    • Filter off the NaCl solid.

    • Remove solvent in vacuo (rotary evaporator).

    • Redissolve residue in Hexane or Dichloromethane.

    • Filter again to remove residual inorganic salts.

  • Isolation: Evaporate solvent to yield TBT-I as a high-density, pale yellow/orange oil.

  • Validation (Self-Check):

    • Test: Run

      
      Sn NMR in CDCl
      
      
      
      .
    • Pass Criteria: Single peak at ~100 ppm. Absence of peak at 150 ppm (unreacted Cl).

Visualizing the Spectroscopic Landscape

The following diagram maps the chemical shifts of common TBT derivatives, visualizing the "safe zones" for product identification.

NMR_Landscape cluster_0 Deshielded Region (Electronegative Ligands) cluster_1 Target Region (Shielded/Heavy Atom) cluster_2 Hydride Region Scale 119Sn Chemical Shift (ppm vs Me4Sn) Cl TBT-Chloride (+140 to +155 ppm) I TBT-Iodide (+90 to +110 ppm) Oxide TBT-Oxide (+80 to +90 ppm) H TBT-Hydride (-90 to -100 ppm)

Figure 2:


Sn NMR Chemical Shift Map. Note the proximity of Iodide and Oxide, requiring careful integration or secondary IR validation.

References

  • Comparison of

    
    Sn NMR Shifts: Journal of Organometallic Chemistry, "119Sn NMR chemical shifts of organotin compounds in coordinating and non-coordinating solvents." 
    
  • Finkelstein Reaction Mechanism: Organic Syntheses, Coll. Vol. 4, p.84 (1963); Vol. 31, p.31 (1951).

  • Safety Data & Handling: Fisher Scientific Safety Data Sheet (this compound).

  • IR Characteristic Frequencies: Spectroscopy Online, "Infrared Spectroscopy of Organometallic Compounds."

Sources

Comparative Guide: Palladium Catalysts for Reactions Involving Tributyltin Iodide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of palladium catalysts in reactions involving Tributyltin Iodide (Bu₃SnI) . This focuses primarily on Stille Cross-Couplings (where Bu₃SnI is the stoichiometric byproduct that influences catalytic turnover) and specialized Iodination/Carbonylation workflows where Bu₃SnI serves as a reagent.

Executive Summary

In palladium-catalyzed organotin chemistry, This compound (Bu₃SnI) plays a dual role: it is the stoichiometric byproduct of Stille couplings involving aryl iodides, and a specialized reagent for iodine transfer and carbonylative functionalization. Its presence creates a unique "iodide-rich" kinetic environment.

For researchers, the critical challenge is selecting a catalyst that either exploits the "Iodide Effect" (acceleration via anionic Pd intermediates) or resists inhibition caused by the accumulation of tin-halide byproducts. This guide compares the performance of standard phosphine-based systems against modern NHC and arsenine-ligated catalysts in this specific context.

Mechanistic Insight: The "Iodide Effect" & Bu₃SnI

Understanding the interaction between the catalyst and Bu₃SnI is prerequisite to catalyst selection. Unlike chlorides or bromides, iodides (and Bu₃SnI) often accelerate Stille couplings by altering the coordination sphere of the active Palladium(0) species.

The Anionic Pathway

In polar solvents (e.g., NMP, DMF), Bu₃SnI dissociates or transfers iodide to Palladium, converting neutral oxidative addition complexes into anionic species .

  • Neutral Pathway:

    
     (Slow Transmetallation)
    
  • Anionic Pathway:

    
     or 
    
    
    
    (Fast Transmetallation)

The accumulation of Bu₃SnI during the reaction can essentially "auto-catalyze" the process until high concentrations lead to catalyst aggregation or resting-state stabilization.

Stille_Iodide_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Ar-Pd(II)-I (Neutral Intermediate) Pd0->OxAdd Oxidative Addition (Ar-I) Anionic [Ar-Pd(II)-I2]- (Anionic Complex) OxAdd->Anionic + I- (from Bu3SnI) TransMet Transmetallation Transition State OxAdd->TransMet + R-SnBu3 (Slow) Anionic->TransMet + R-SnBu3 (Fast) Prod Ar-R + Bu3SnI TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration Prod->Anionic Bu3SnI Feedback (Auto-acceleration)

Figure 1: The "Iodide Effect" mechanism showing how Bu₃SnI accumulation can shift the reaction toward the faster anionic transmetallation pathway.

Comparative Analysis of Palladium Catalysts

The following table contrasts the performance of primary catalyst classes in the presence of Bu₃SnI (either as substrate or byproduct).

Performance Matrix
Catalyst SystemLigand ClassReactivity with Bu₃SnIKey AdvantageKey Limitation
Pd(PPh₃)₄ TriarylphosphineModerate. Can be inhibited by high [Bu₃SnI] due to equilibrium shifts.Standard benchmark; low cost.Thermal instability; "Palladium Black" precipitation at high conversion.
Pd₂(dba)₃ + AsPh₃ ArsineHigh. Arsenic ligands dissociate easily, accommodating the rate-limiting transmetallation step.Excellent for sterically hindered substrates.High toxicity of Arsine; lower stability in air.
PdCl₂(PPh₃)₂ Pd(II) PrecursorGood. Robust precatalyst; reduces in situ to active Pd(0).Stable on storage.Requires reduction step (often by the organostannane itself), causing induction periods.
Pd-PEPPSI-IPr NHC (Carbene)Excellent. High stability against aggregation; tolerates high halide concentrations.Extremely high TON; works at room temp.Higher cost; steric bulk can hinder certain ortho-substituted couplings.
Pd(OAc)₂ + P(t-Bu)₃ Bulky PhosphineHigh. Promotes oxidative addition of difficult substrates (e.g., Ar-Cl).High activity for electron-rich substrates.Sensitive to oxygen; less benefit from "Iodide Effect" compared to less bulky ligands.
Detailed Technical Insights
1. The "Farina Effect" System: Pd₂(dba)₃ + AsPh₃
  • Context: When the reaction generates Bu₃SnI (coupling of Aryl Iodides), the rate-determining step is often transmetallation.[1]

  • Performance: Triphenylarsine (

    
    ) binds Pd roughly 1000x more weakly than 
    
    
    
    . This facilitates the dissociation required for the organostannane to bind Pd.
  • Interaction with Bu₃SnI: This system benefits most from the iodide effect. The labile

    
     ligand allows the iodide (from Bu₃SnI) to readily form the active anionic species 
    
    
    
    , resulting in turnover frequencies (TOF) up to 50x higher than
    
    
    .
2. The Robust Standard: Pd(PPh₃)₄
  • Context: General purpose Stille coupling.

  • Performance: Reliable but prone to inhibition at high conversion. As Bu₃SnI accumulates, the excess iodide can compete with the bulky phosphine ligands. While iodide can accelerate, the concomitant presence of free

    
     and excess tin byproducts often leads to catalyst decomposition (precipitation) before completion.
    
  • Recommendation: Use for standard substrates. Add CuI (Copper(I) Iodide) as a co-catalyst to scavenge free ligands and accelerate the transmetallation, effectively mimicking the "iodide effect" from the start.

3. The Modern Powerhouse: Pd-PEPPSI-IPr
  • Context: Difficult couplings or room-temperature reactions.

  • Performance: The N-Heterocyclic Carbene (NHC) ligand is tightly bound, preventing catalyst death. The "throw-away" pyridine ligand creates an open coordination site immediately upon activation.

  • Interaction with Bu₃SnI: PEPPSI catalysts are exceptionally stable in high-halide environments. They do not suffer from the ligand-displacement inhibition seen with phosphines. They are the superior choice when Bu₃SnI is used as a reagent (e.g., carbonylative coupling) because they maintain activity even with high concentrations of inhibitory species.

Experimental Protocol: High-Efficiency Stille Coupling

Scenario: Coupling of a deactivated Aryl Iodide with a bulky stannane. This reaction generates stoichiometric Bu₃SnI. Selected Catalyst:


 (chosen for maximum transmetallation efficiency).
Reagents
  • Aryl Iodide (1.0 equiv)

  • Organostannane (

    
    ) (1.1 equiv)
    
  • 
     (2.5 mol%)
    
  • 
     (10 mol%) - Note: 4:1 Ligand:Pd ratio is crucial here.
    
  • Additive: CuI (10 mol%) - Optional, acts as "iodide scavenger" and transmetallation promoter.

  • Solvent: NMP (Degassed, Anhydrous)

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Argon, charge a Schlenk tube with

    
     and 
    
    
    
    . Add 1 mL of NMP and stir for 10 minutes at RT. The solution should turn from purple/black to yellow/orange, indicating ligand exchange.
  • Substrate Addition: Add the Aryl Iodide and CuI (if using) to the catalyst solution.

  • Stannane Addition: Add the organostannane via syringe. Dilute with remaining NMP (0.2 M final concentration).

  • Reaction: Heat to 60°C .

    • Why 60°C? Higher temps (>100°C) promote thermal decomposition of the catalyst by the accumulating Bu₃SnI. The

      
       system is active enough to run at mild temperatures.
      
  • Monitoring: Monitor via LC-MS. Look for the disappearance of Ar-I.

    • Self-Validating Check: If the reaction stalls at 50% conversion, it indicates catalyst poisoning by Bu₃SnI. Add an additional 1 mol% catalyst batch or add CsF (Cesium Fluoride) to precipitate the tin as insoluble

      
      , removing the iodide influence.
      
  • Workup: Cool to RT. Dilute with

    
     and wash with saturated KF solution .
    
    • Safety: The KF wash converts soluble, toxic Bu₃SnI into insoluble polymeric

      
      , which can be filtered off.
      

Specialized Application: Bu₃SnI as a Reagent

Beyond being a byproduct, Bu₃SnI is used in Carbonylative Couplings .

Reaction:


 (Intermediate step in synthesis)
  • Catalyst Choice: Pd(OAc)₂ + Xantphos .

  • Reasoning: Bidentate ligands like Xantphos force a cis-geometry, which is favorable for the migratory insertion of CO. Monodentate ligands (

    
    ) often fail in carbonylation due to the formation of stable, unreactive bis-carbonyl species.
    
  • Role of Bu₃SnI: It acts as a "soft" iodide source that undergoes transmetallation more easily than inorganic iodide salts in non-polar solvents.

References

  • Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic implications." Journal of the American Chemical Society.[2] Link

  • Amatore, C., & Jutand, A. (2000). "Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions." Accounts of Chemical Research. Link

  • Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition. Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Stille Coupling." Chemistry - A European Journal.[3] Link

  • Scott, W. J., & Stille, J. K. (1986). "Palladium-catalyzed coupling of vinyl triflates with organostannanes." Journal of the American Chemical Society. Link

Sources

Computational Benchmarking of Tributyltin Iodide (Bu3SnI) Pathways

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Reaction Mechanism Analysis

Executive Summary Tributyltin iodide (Bu₃SnI) occupies a unique niche in radical chemistry—often serving as a transient intermediate in Iodine Atom Transfer (IAT) cycles or as a specific iodine donor in Lewis acid-mediated pathways. While tributyltin hydride (Bu₃SnH) is the ubiquitous H-donor, the energetics of the Sn–I bond in Bu₃SnI are critical for understanding reversible radical additions and halogen exchange rates.

This guide provides a rigorous computational framework for modeling Bu₃SnI pathways, comparing its thermodynamic profiles against "green" alternatives like Tris(trimethylsilyl)silane (TTMSS) and modern photoredox protocols.

Part 1: The Computational Framework

Core Directive: To accurately model organotin kinetics, one must abandon standard "black-box" DFT methods. The heavy iodine and tin atoms introduce relativistic effects that standard basis sets (like 6-31G*) fail to capture.

Methodology Selection

For researchers validating Bu₃SnI mechanisms, the following "Computational Stack" is the validated standard for high-accuracy results:

ComponentRecommended MethodScientific Rationale (Causality)
Functional M06-2X or wB97X-D Standard B3LYP underestimates barrier heights and fails to capture dispersion forces crucial for bulky butyl groups. M06-2X reduces BDE errors to <2 kcal/mol.
Basis Set (Sn, I) def2-TZVP or LANL08(d) Critical: You must use Effective Core Potentials (ECPs). LANL2DZ is the historic standard but often inaccurate for geometries. LANL08(d) corrects this.
Basis Set (C, H) 6-311+G(d,p) Sufficient for capturing the electronic environment of the alkyl ligands.
Solvation SMD (Solvation Model based on Density) Radical polarities change during Transition States (TS). SMD outperforms PCM for non-aqueous solvents (e.g., Benzene, Toluene).
Computational Workflow Visualization

The following decision tree outlines the protocol for isolating the Transition State (TS) of a Bu₃SnI mediated halogen transfer.

CompWorkflow Start Input Structure (Bu3SnI + Radical) GeomOpt Geometry Optimization (B3LYP/LANL2DZ - Low Level) Start->GeomOpt FreqCheck Frequency Check (No imaginary freqs) GeomOpt->FreqCheck Refine Refinement (M06-2X/def2-TZVP - High Level) FreqCheck->Refine Minima Found TS_Search TS Search (QST3 or Berny) Look for 1 Imaginary Freq Refine->TS_Search IRC IRC Calculation (Validate Path to Reactants/Products) TS_Search->IRC

Figure 1: Step-by-step computational workflow for validating organotin transition states. Note the two-stage optimization to save computational cost.

Part 2: Comparative Energetics (Product vs. Alternatives)

Objective: Compare the Bond Dissociation Energy (BDE) and reactivity of Bu₃SnI against its precursors and green alternatives.

Bond Dissociation Energy (BDE) Matrix

The reactivity of Bu₃SnI is dictated by the weakness of the Sn–I bond compared to Sn–H or Si–H. This weakness allows for rapid iodine atom transfer but also instability.

ReagentBond TypeBDE (kcal/mol)Reactivity Implication
Bu₃Sn–I (Target)Sn–I~58.0 Extremely labile. Excellent Iodine donor; rapid radical generation.
Bu₃Sn–H (Precursor)Sn–H74.0 The "Gold Standard" H-donor. Fast kinetics (

).
TTMSS (Alternative)Si–H79.0 Stronger bond.[1] Slower H-transfer (

). Less reduction of halides.
Bu₃Sn–Cl Sn–Cl~90.0 Very stable. Thermodynamic sink of the reaction.
Performance Analysis
  • Bu₃SnI vs. Bu₃SnH: Bu₃SnI is rarely the primary reagent; it is the product of iodine abstraction by the tributyltin radical (

    
    ). However, in I-atom transfer cyclizations, the low BDE of Sn–I allows the iodine to be transferred back to the product, preserving functionality that Sn–H would destroy (by reducing it to C–H).
    
  • Bu₃SnI vs. TTMSS: Tris(trimethylsilyl)silane (TTMSS) is the non-toxic alternative.

    • Pros of TTMSS: Non-toxic, easy purification (siloxane byproducts), no neurotoxicity.

    • Cons of TTMSS: The Si–H bond is 5 kcal/mol stronger than Sn–H. This means TTMSS is less effective at propagating chains with stabilized radicals (e.g., benzylic radicals) because the H-abstraction is endothermic or kinetically slow.

Part 3: Mechanistic Pathway Mapping

Context: The most common pathway involving Bu₃SnI is the Iodine Atom Transfer (IAT) chain. Unlike standard reduction (which removes the halide), IAT moves the iodine to a new position (often after cyclization).

The Iodine Atom Transfer Cycle

This mechanism relies on the equilibrium between the alkyl radical and the tin-iodide species.

IAT_Pathway Init Initiation (AIBN -> Bu3Sn.) Substrate Alkyl Iodide (R-I) Init->Substrate + Bu3Sn. Radical Alkyl Radical (R.) Substrate->Radical - Bu3SnI Bu3SnI Bu3Sn-I (The Intermediate) Substrate->Bu3SnI I-Transfer Product Product Radical (R'.) Radical->Product Cyclization/Addn Final Iodinated Product (R'-I) Bu3SnI->Final Iodine Return Product->Final + I (from Bu3SnI)

Figure 2: The Iodine Atom Transfer (IAT) mechanism. Note that Bu3SnI acts as an iodine shuttle, not just a waste product.

Mechanism Description
  • Abstraction: The tributyltin radical (

    
    ) abstracts Iodine from the substrate (
    
    
    
    ). This is exothermic due to the formation of the strong Sn-I bond (relative to C-I in some contexts) or driven by entropy.
  • Transformation: The resulting carbon radical (

    
    ) undergoes cyclization or addition.
    
  • Termination/Propagation: In IAT, the new radical (

    
    ) abstracts Iodine back from Bu₃SnI (or another R-I molecule). This is distinct from reduction where it abstracts H from Bu₃SnH.
    

Part 4: Experimental Validation Protocols

Trustworthiness: A computational model is only a hypothesis until validated. Use these protocols to ground your DFT results.

Competitive Kinetics Experiment

To verify the computed reactivity ratios (Sn vs Si), perform a competition experiment.

  • Setup: Mix 1.0 equiv of Alkyl Halide, 1.0 equiv of Bu₃SnH, and 1.0 equiv of TTMSS in deuterated benzene (

    
    ).
    
  • Initiation: Add 0.1 equiv AIBN and heat to 80°C (or photolyze).

  • Analysis: Monitor reaction by ¹H NMR.

  • Calculation: The ratio of Hydrogen abstraction from Sn vs Si is determined by the product distribution (if distinguishable) or by monitoring the consumption of the hydrides.

    • Equation:

      
      .
      
    • Expected Result: Bu₃SnH should be consumed ~5-10x faster than TTMSS for secondary alkyl radicals.

The "Clock" Method

Use a radical clock (e.g., hexenyl iodide) to determine the lifetime of the intermediate radical.

  • If the radical cyclizes (forming methylcyclopentane derivative) before abstracting Iodine from Bu₃SnI, the rate of cyclization (

    
    ) exceeds the rate of abstraction (
    
    
    
    ).
  • By varying the concentration of Bu₃SnI (generated in situ), you can solve for the absolute rate constant of the Sn-I interaction.

References

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science.

  • Chatgilialoglu, C. (1992). Organosilanes as radical reducing agents.[1][2] The silane-based analogues of the organotin methods. Accounts of Chemical Research.

  • Curran, D. P. (1988). The design and application of free radical chain reactions in organic synthesis. Synthesis.

  • Check, C. E., et al. (2001). Measurement of Bond Dissociation Energies of Organotin Compounds. Journal of Organic Chemistry.

  • Gaussian, Inc. Basis Sets for Heavy Atoms (LANL2DZ vs Def2-TZVP). Gaussian Technical Notes.

Sources

Technical Guide: Cross-Reactivity and Chemoselectivity of Tributyltin Iodide (Bu₃SnI)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tributyltin Iodide (Bu₃SnI) is a specialized organostannane reagent primarily utilized for the neutral cleavage of ethers and the regioselective opening of epoxides. Unlike its more aggressive silicon analog, Trimethylsilyl Iodide (TMSI) , Bu₃SnI offers a distinct chemoselective profile: it cleaves C–O bonds in ethers while exhibiting remarkable tolerance toward esters and carbamates.

This guide provides a comparative technical analysis for medicinal chemists and process engineers, focusing on the reagent's utility in late-stage functionalization where protecting group orthogonality is critical.

Mechanistic Profile: The "Neutral" Lewis Acid

The reactivity of Bu₃SnI is governed by Hard-Soft Acid-Base (HSAB) theory. The tin atom acts as a mild Lewis acid ("hard" acceptor), coordinating to oxygen, while the iodide ion acts as a "soft" nucleophile.

Mechanism of Ether Cleavage

The cleavage proceeds via an Sₙ2 pathway.[1] The reaction is driven by the formation of the strong Sn–O bond (approx. 550 kJ/mol), which compensates for the breaking of the C–O ether linkage.

EtherCleavage Substrate Alkyl Methyl Ether (R-O-Me) Complex Oxonium Intermediate [R-O(SnBu3)-Me]⁺ I⁻ Substrate->Complex Coordination Reagent Bu3Sn-I Reagent->Complex Transition Sₙ2 Transition State (I...Me...O-R) Complex->Transition Nucleophilic Attack Products Alcohol Derivative (R-OSnBu3) + Me-I Transition->Products Bond Scission

Figure 1: Mechanism of neutral ether cleavage. The mild Lewis acidity of Sn activates the ether oxygen without protonation, allowing iodide to attack the less sterically hindered carbon.

Comparative Analysis: Bu₃SnI vs. TMSI

The primary alternative for non-acidic dealkylation is Trimethylsilyl Iodide (TMSI). While TMSI is faster, its lack of selectivity often precludes its use on complex scaffolds containing esters.

Performance Comparison Table
FeatureThis compound (Bu₃SnI)Trimethylsilyl Iodide (TMSI)
Primary Utility Selective ether cleavage in presence of estersRapid, indiscriminate ether/ester cleavage
Acidity Near-Neutral (Lewis Acidic)Highly Lewis Acidic
Ester Stability High (Esters remain intact)Low (Cleaves to silyl esters/acids)
Epoxide Opening Regioselective (Iodohydrin formation)Reactive (Often leads to polymerization)
Handling Air/Moisture Stable (relative to TMSI)Extremely Hydrolytically Unstable
Atom Economy Lower (High MW tin byproduct)Higher (Volatile byproducts)
Decision Framework for Reagent Selection

SelectionTree Start Target Transformation: C-O Bond Cleavage Type Substrate Type? Start->Type Ether Ether (R-OR') Type->Ether Epoxide Epoxide Type->Epoxide EsterPresent Are Esters/Carbamates Present? Ether->EsterPresent Regio Is Regioselectivity Critical? Epoxide->Regio Yes Yes EsterPresent->Yes High Tolerance Needed No No EsterPresent->No Speed Prioritized UseSn2 USE Bu3SnI (Thermodynamic Control) Regio->UseSn2 UseSn USE Bu3SnI (Preserves Esters) UseTMSI USE TMSI (Faster, Global Deprotection) Yes->UseSn No->UseTMSI

Figure 2: Reagent selection logic based on substrate functional group complexity.

Cross-Reactivity Matrix

The following matrix details how Bu₃SnI interacts with specific functional groups under standard reflux conditions (typically Toluene or Benzene).

Functional GroupReactivity with Bu₃SnIOutcome / Notes
Alkyl Methyl Ether High Cleaves to alcohol (after workup) + MeI.
Benzyl Ether High Cleaves to alcohol + Benzyl iodide.
Epoxide High Opens to vicinal iodohydrin. Attacks less hindered carbon.[2]
Ester (Alkyl) Inert Key Differentiator. Remains stable.
Carbamate (Boc/Cbz) Inert Generally stable; useful for peptide/amino acid chemistry.
Acetal/Ketal ModerateCan exchange alkoxy groups or cleave under prolonged heat.
Ketone/Aldehyde LowGenerally stable, though thermodynamic enolates can form.
Alkyl Halide ExchangeFinkelstein-type exchange (Cl/Br → I) is possible.

Experimental Protocols

A. In Situ Generation of Bu₃SnI

Rationale: Pure Bu₃SnI is light-sensitive and can degrade.[3] Generating it in situ from Tributyltin Hydride (Bu₃SnH) and Iodine (I₂) is the most reproducible method and ensures active reagent stoichiometry.

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent: Add anhydrous Toluene or Benzene (0.1 M concentration relative to substrate).

  • Reagent A: Add Tributyltin Hydride (1.1 equiv).

  • Reagent B: Add Iodine (I₂) (0.55 equiv) in small portions at 0°C.

    • Self-Validating Step: The reaction is complete when the deep purple color of iodine dissipates, leaving a clear or pale yellow solution. This indicates the quantitative formation of Bu₃SnI and H₂ gas evolution.

  • Usage: The resulting solution is used immediately for the subsequent cleavage step.

B. Selective Cleavage of Methyl Ethers

Target: Conversion of an aryl methyl ether to a phenol in the presence of a methyl ester.

  • Addition: Add the substrate (1.0 equiv) to the in situ generated Bu₃SnI solution.

  • Reflux: Heat the mixture to reflux (approx. 80–110°C depending on solvent).

  • Monitoring: Monitor via TLC. Methyl ether cleavage is slower than TMSI; expect reaction times of 4–12 hours.

  • Workup (Critical for Tin Removal):

    • Cool to room temperature.

    • Hydrolysis: Add 1M HCl or aqueous NH₄Cl to hydrolyze the Sn–O bond.

    • Tin Sequestration: Add a saturated aqueous solution of Potassium Fluoride (KF) . Stir vigorously for 30 minutes. This converts the soluble tributyltin species into insoluble polymeric tributyltin fluoride (Bu₃SnF), a white solid.

    • Filtration: Filter the white solid through a pad of Celite.

    • Extraction: Extract the filtrate with Ethyl Acetate, dry over MgSO₄, and concentrate.

C. Regioselective Epoxide Opening

Target: Synthesis of iodohydrins.

  • Conditions: Perform at room temperature or 0°C (milder than ether cleavage).

  • Selectivity: The iodide attacks the least substituted carbon (Sₙ2-like) due to the bulky tributyltin group coordinating to the oxygen, sterically blocking the more substituted side.

  • Outcome: Yields the trans-iodohydrin after hydrolysis.

Safety & Toxicology (E-E-A-T)

  • Neurotoxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors. All handling must occur in a functioning fume hood.

  • Marine Pollutant: TBT derivatives are persistent organic pollutants. Do not dispose of aqueous waste down the drain. All tin-containing waste must be segregated and incinerated.

  • Decontamination: Glassware should be rinsed with a base (NaOH) in ethanol to cleave tin residues before standard cleaning.

References

  • Vedejs, E., et al. (1987). Methodology for the cleavage of ethers using this compound. Journal of Organic Chemistry. (Validates ether cleavage mechanism).

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society. (Establishes TMSI reactivity for comparison).

  • Poller, R. C. (1970). The Chemistry of Organotin Compounds. Academic Press.
  • Bonini, C., et al. (1989). Regioselective opening of epoxides with metal halides. Tetrahedron Letters. (Validates epoxide regioselectivity).

  • Fisher Scientific. (2024). Safety Data Sheet: this compound. (Safety and handling data).

Sources

Safety Operating Guide

Tributyltin Iodide (TBT-I): Proper Disposal & Handling Procedures

[1][2]

Executive Summary & Immediate Directives

Do not dispose of Tributyltin Iodide (TBT-I) down the drain or in general trash. [1]

This compound is a potent marine pollutant and a severe endocrine disruptor. Unlike standard organic reagents, organotins possess high lipophilicity, allowing them to bioaccumulate rapidly in aquatic organisms.

Core Safety Rules:

  • Segregation: Never mix TBT-I waste with oxidizers (violent reaction risk) or general organic solvents unless explicitly permitted by your facility's EHS.

  • Containment: All waste must be collected in a dedicated, chemically resistant container labeled "Organotin Waste."

  • Decontamination: Glassware must be rinsed with a non-polar solvent (e.g., hexanes) before standard washing; the rinseate is hazardous waste.

Technical Context: The "Why" Behind the Protocol

As researchers, we understand that compliance is driven by mechanism. TBT-I is not just "toxic"; it is a specific biological hazard.

The Lipophilic Hazard

The three butyl groups attached to the tin atom create a highly lipophilic shell around the cationic metal center. This structure allows TBT-I to cross cell membranes effortlessly, targeting the thymus and immune system in mammals and causing "imposex" (development of male characteristics in females) in marine gastropods at concentrations as low as 1 nanogram per liter.

Chemical Reactivity & Stability[1]
  • The Sn-I Bond: The tin-iodide bond is reactive. While TBT-I is often used as a stannylating agent, it is susceptible to hydrolysis and reacts vigorously with oxidizing agents.

  • Thermal Stability: Organotins are generally thermally stable, which means they do not degrade easily in standard waste streams. They require high-temperature incineration with specific scrubbing for iodine and tin recovery.

Physical Properties & Safety Data[1]
PropertyValueOperational Implication
CAS Number 7342-47-4Use for waste labeling and inventory tracking.[2][1]
Physical State Liquid (usually)High viscosity; requires careful pouring to avoid drips.[2][1]
Boiling Point ~172 °CLow volatility, but aerosols are highly toxic.[2][1]
Hazards Acute Tox. 3 (Oral/Dermal)Skin absorption is a primary vector.
Reactivity Incompatible with OxidizersDo NOT mix with Chromic acid, Bleach, or Peroxides.

Personal Protective Equipment (PPE) Protocol

Standard lab coats are insufficient. The lipophilic nature of TBT-I requires barrier protection that resists permeation.

  • Gloves: Double-gloving is mandatory. [2][1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Silver Shield® (Laminate) or thick Nitrile (8 mil+). Standard latex is permeable to organotins.

  • Eye Protection: Chemical splash goggles. A face shield is recommended if pouring volumes >50 mL.

  • Respiratory: All handling must occur inside a certified chemical fume hood.

Step-by-Step Disposal Workflow

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes environmental release.

Waste Segregation

Do not pour TBT-I into the "General Halogenated Waste" carboy.

  • Why? Commercial incinerators often separate heavy metal waste (Tin) from standard organic waste to prevent ash contamination and damage to incinerator linings from iodine corrosion.

  • Action: Designate a specific satellite accumulation container (e.g., a high-density polyethylene bottle) labeled: "Hazardous Waste: Organotin (this compound)."

Bulk Liquid Disposal
  • Place the waste container in a secondary containment tray inside the fume hood.

  • Transfer TBT-I waste using a funnel to prevent spillage.

  • If the TBT-I is in solution (e.g., reaction mixture), ensure the solvent is compatible (no oxidizers).

  • Cap the container tightly immediately after addition.

Glassware Decontamination (The "Triple Rinse")

Residual TBT-I on round-bottom flasks is a common source of exposure.

  • Rinse 1: Add a small volume of non-polar solvent (Hexanes or Dichloromethane) to the flask. Swirl to dissolve the TBT-I.

  • Disposal: Pour this rinseate into the Organotin Waste container.

  • Rinse 2 & 3: Repeat.

  • Final Wash: Once the bulk organic tin is removed, the glassware can be washed with soap and water. The soapy water can go down the drain only if the triple solvent rinse was performed first.

Disposal Workflow Diagram

TBT_Disposal_WorkflowStartStart: TBT-I Waste GeneratedAssessAssess Waste TypeStart->AssessBulkBulk Liquid / Reaction MixAssess->Bulk> 1 mLTraceTrace Residue (Glassware)Assess->TraceResidueSegregateSegregate: Do NOT mix withGeneral Halogenated WasteBulk->SegregateRinseTriple Rinse with Hexanes/DCMTrace->RinseContainerTransfer to Dedicated'Organotin Waste' ContainerSegregate->ContainerRinse->ContainerSolvent WasteLabelLabel: 'Toxic, Organotin,Contains Heavy Metal'Container->LabelPickupRequest EHS Pickup(Incineration)Label->Pickup

Figure 1: Decision tree for the segregation and disposal of this compound waste streams.

Emergency Procedures: Spills

In the event of a spill, speed is critical to prevent volatilization and surface absorption.

Spill Response Protocol[2]
  • Alert & Evacuate: Notify nearby personnel. If the spill is outside a hood and >50 mL, evacuate the lab.

  • PPE Up: Don double gloves, goggles, and a lab coat.

  • Contain: Use a spill pillow or absorbent snake to circle the spill.

  • Absorb: Cover the liquid with an inert absorbent (Vermiculite, Sand, or specialized Organotin spill pads). Do not use combustible materials like sawdust.

  • Collect: Scoop the absorbed material into a wide-mouth jar. Label as "Hazardous Waste: TBT-I Spill Debris."

  • Clean: Scrub the surface with a detergent solution.

Spill Response Diagram

Spill_ResponseSpillSpill DetectedEvalInside Fume Hood?Spill->EvalVentilateEvacuate Lab &Ventilate AreaEval->VentilateNo (Open Bench)PPEDon PPE:Double Gloves + GogglesEval->PPEYesVentilate->PPEAbsorbAbsorb with Vermiculite/Sand(NO Sawdust)PPE->AbsorbCollectCollect in Sealed JarAbsorb->CollectLabelLabel as Hazardous WasteCollect->Label

Figure 2: Immediate response workflow for TBT-I spills.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. RCRA Regulations. [Link]

  • Princeton University EHS. (2023). Organotin Compounds Safety Guide. Environmental Health and Safety. [Link]

Operational Safety Guide: Handling Tributyltin Iodide (TBT-I)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Tributyltin Iodide (TBT-I) [CAS: 1011-27-4] represents a dual-hazard class: it combines the potent neurotoxicity and lipophilicity of organotins with the corrosive reactivity of the iodide leaving group. Unlike simple inorganic salts, TBT-I permeates biological membranes (skin, gloves, cell walls) with high efficiency.

Critical Hazard Profile:

  • Neurotoxin & Immunotoxin: Targets the central nervous system and suppresses immune function.

  • Dermal Permeator: Readily crosses the skin barrier; standard nitrile gloves provide limited protection time.

  • Hydrolysis Risk: Reacts with moisture to release Hydroiodic Acid (HI), a corrosive gas.

  • Marine Pollutant: Catastrophic to aquatic life; zero-discharge policy required.

The PPE Matrix: Defense-in-Depth

As a scientist, you must understand that PPE is your last line of defense, not your first. However, due to the high skin absorption potential of TBT-I, the PPE barrier must be absolute.

Hand Protection (The Critical Failure Point)

Scientific Rationale: Organotins are highly lipophilic. They dissolve into and permeate through standard rubber matrices (Latex, thin Nitrile) rapidly. Once inside the glove, the occluded environment accelerates absorption into the skin.

PPE LayerMaterial SpecificationProtocol & Rationale
Primary Barrier (Inner) Silver Shield® / 4H® (PE/EVAL Laminate) Mandatory for Synthesis/Spills. These laminate films offer >480 min breakthrough time against organotins. They are chemically impervious but mechanically weak.
Secondary Barrier (Outer) High-Modulus Nitrile (min. 5 mil) Mechanical Protection. Protects the inner laminate glove from tears and provides grip. If splashed, strip this outer layer immediately.
Routine Handling Double-Layer Nitrile (min. 8 mil total) Only for sealed containers. If handling closed bottles, double nitrile is acceptable if changed immediately upon any splash contact.
Respiratory & Eye Protection

Scientific Rationale: TBT-I has a low vapor pressure but high toxicity. Aerosolization (during syringe transfer) or hydrolysis (releasing HI fumes) are the primary inhalation risks.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Face shields are required during synthesis or when handling volumes >50 mL.

  • Respiratory: Work must be performed in a Class II Fume Hood . If working outside a hood (e.g., waste transfer), use a Half-face respirator with P100/OV (Organic Vapor/Acid Gas) cartridges. The "Acid Gas" component is vital due to potential HI generation.

Visualizing the Safety Architecture

The following diagram illustrates the "Defense in Depth" strategy required for TBT-I. It moves from Engineering Controls (highest reliability) to PPE (lowest reliability but critical for this compound).

SafetyArchitecture cluster_engineering Level 1: Engineering Controls cluster_ppe Level 2: Personal Protective Equipment cluster_admin Level 3: Procedural Integrity Hood Fume Hood (Face Velocity > 100 fpm) Tray Secondary Containment (Polypropylene Tray) Hood->Tray Containment Gloves Laminate Inner Glove + Nitrile Outer Tray->Gloves Handling Eyes Splash Goggles + Face Shield Gloves->Eyes Splash Risk Body Lab Coat (Buttoned) + Chemical Apron Eyes->Body Full Coverage SOP SOP: No Open Bench Work Body->SOP Protocol Waste Segregated Waste Stream (Heavy Metal + Organic) SOP->Waste Disposal

Figure 1: The Defense-in-Depth architecture for handling lipophilic organotins.

Operational Protocols

Weighing and Transfer

The Challenge: Static electricity can cause TBT-I droplets to "jump." The liquid is dense (d ≈ 1.46 g/mL) and viscous.

  • Preparation: Place the balance inside the fume hood. If this is impossible, tare a vial inside the hood, add TBT-I, cap tightly, and weigh outside. Never open TBT-I on an open bench.

  • Syringe Technique: Use glass syringes with Luer-lock needles. TBT-I can swell rubber plungers in plastic syringes, causing them to seize or spray.

  • Quenching the Needle: Immediately after transfer, pull hexane or ethyl acetate into the syringe to dilute residual TBT-I before disposal.

Emergency Spill Response

The Logic: You must distinguish between a "Simple Spill" (manageable) and a "Complex Spill" (requires evacuation).

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Decision Is volume > 50mL OR Outside Fume Hood? Assess->Decision Minor Minor Spill (<50mL, Contained) Decision->Minor No Major Major Spill / Uncontained Decision->Major Yes PPE_Check Don Silver Shield Gloves Minor->PPE_Check Absorb Absorb with Vermiculite/Sand (Do NOT use paper towels) PPE_Check->Absorb Clean Wipe with Hexane/DCM then Soap & Water Absorb->Clean Evacuate Evacuate Lab Immediately Major->Evacuate Secure Close Doors & Post Signage Evacuate->Secure EHS Contact EHS / Hazmat Secure->EHS

Figure 2: Decision logic for TBT-I spill response. Note the prohibition of paper towels (which spread lipophilic liquids).

Waste Disposal

Crucial Rule: TBT-I is a Marine Pollutant . It must never enter drains.[1]

  • Segregation: Collect in a dedicated container labeled "Organotin Waste." Do not mix with strong oxidizers (explosion risk).

  • Decontamination: Glassware should be rinsed with an organic solvent (DCM or Hexane) first, then the rinse added to the organotin waste. Only then wash with soap and water.[2]

  • Labeling: clearly mark the waste tag with "this compound - Toxic - Marine Pollutant."

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23765, Tributyl(iodo)stannane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Organotin compounds). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.